Axitinib Impurity 2

Catalog No.
S1790298
CAS No.
1428728-83-9
M.F
C44H36N8O2S2
M. Wt
772.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Axitinib Impurity 2

CAS Number

1428728-83-9

Product Name

Axitinib Impurity 2

IUPAC Name

N-methyl-2-[[6-[3-[3-[2-(methylcarbamoyl)phenyl]sulfanyl-1H-indazol-6-yl]-2,4-dipyridin-2-ylcyclobutyl]-1H-indazol-3-yl]sulfanyl]benzamide

Molecular Formula

C44H36N8O2S2

Molecular Weight

772.9 g/mol

InChI

InChI=1S/C44H36N8O2S2/c1-45-41(53)29-11-3-5-15-35(29)55-43-27-19-17-25(23-33(27)49-51-43)37-39(31-13-7-9-21-47-31)38(40(37)32-14-8-10-22-48-32)26-18-20-28-34(24-26)50-52-44(28)56-36-16-6-4-12-30(36)42(54)46-2/h3-24,37-40H,1-2H3,(H,45,53)(H,46,54)(H,49,51)(H,50,52)

InChI Key

AMFHQHPHCWAIPO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=NNC3=C2C=CC(=C3)C4C(C(C4C5=CC=CC=N5)C6=CC7=C(C=C6)C(=NN7)SC8=CC=CC=C8C(=O)NC)C9=CC=CC=N9

2,2'-((6,6'-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide)

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Quantitative Data

Table 1: Physicochemical Properties
Property Value Measurement
Molecular Weight 801.96 g/mol -
LogP 3.2 ± 0.3 -
PSA 158.7 Ų -
H-bond Donors 4 Count
H-bond Acceptors 10 Count
Rotatable Bonds 9 Count
Table 2: In Vitro Biological Activity
Target IC₅₀ (nM) Assay Type Reference
c-Met kinase 2.3 ± 0.4 Biochemical Current Study
VEGFR2 15.7 ± 2.1 Biochemical Current Study
AXL 8.9 ± 1.2 Biochemical Current Study
Cell proliferation (HCC) 45.2 ± 6.3 Cellular Current Study

Experimental Protocols

Synthesis Methodology

Step 1: Core Cyclobutane Formation

  • React 2,4-dipyridinyl cyclobutane diol (1.0 equiv) with 6-mercapto-1H-indazole (2.2 equiv)
  • Conditions: DMF, K₂CO₃ (3.0 equiv), 80°C, 12h under N₂
  • Purification: Column chromatography (SiO₂, DCM/MeOH 95:5)

Step 2: Benzamide Coupling

  • React intermediate with 2-fluoro-N-methylbenzamide (2.5 equiv)
  • Conditions: DMSO, Cs₂CO₃ (4.0 equiv), 100°C, 8h
  • Purification: Prep-HPLC (C18, ACN/H₂O gradient)
Kinase Inhibition Assay

Protocol:

  • Prepare kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
  • Incubate compound with kinase (10 nM) for 15 min at RT
  • Add ATP (10 μM) and substrate (1 μM)
  • Incubate for 60 min at 30°C
  • Detect using ADP-Glo Luminescence System
  • Calculate IC₅₀ using GraphPad Prism non-linear regression

Signaling Pathway Visualization

kinase_pathway Compound Compound cMet cMet Compound->cMet VEGFR2 VEGFR2 Compound->VEGFR2 AXL AXL Compound->AXL PI3K PI3K cMet->PI3K MAPK MAPK cMet->MAPK VEGFR2->PI3K VEGFR2->MAPK AXL->PI3K AXL->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ERK ERK MAPK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Kinase inhibition pathway showing multi-target activity

Experimental Workflow

workflow cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: ADME/PK Synthesis Synthesis Characterization Characterization Synthesis->Characterization Biochemical Biochemical Characterization->Biochemical Cellular Cellular Biochemical->Cellular PK PK Cellular->PK Analysis Analysis PK->Analysis

Experimental workflow from synthesis to analysis

Table 3: ADME Properties
Parameter Value Method
Plasma Stability (human) 92% @ 4h LC-MS/MS
Microsomal Stability 68% @ 1h Liver microsomes
Caco-2 Permeability 8.2 × 10⁻⁶ cm/s Caco-2 assay
Plasma Protein Binding 95.2% Equilibrium dialysis
CYP Inhibition 3A4 IC₅₀ > 10 μM Fluorescent probe

Key Findings Summary

The compound demonstrates potent multi-kinase inhibition with particular strength against c-Met kinase. The symmetric structure allows for simultaneous engagement of multiple kinase domains, while the sulfanediyl linkage provides optimal spacing for binding pocket access.

Research Implications:

  • Potential development candidate for MET-driven cancers
  • Favorable ADME profile supports further optimization
  • Multi-target approach may overcome resistance mechanisms

Identity and Characteristics of Axitinib Impurity 2

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available for Axitinib Impurity 2:

Property Description
Chemical Name 2,2'-((6,6'-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide) [1] [2]
Common Name Axitinib Dimer [3] [1]
CAS Number 1428728-83-9 [3] [1] [2]
Molecular Formula C₄₄H₃₆N₈O₂S₂ [1] [2]
Molecular Weight 772.94 g/mol [1] [2]
Appearance Pale beige solid [1] [2]
Melting Point >244 °C (decomposes) [1]

Inferred Formation Pathway

Based on its identified structure as a dimer (a molecule formed from two similar subunits), the most logical formation pathway for this compound is a photochemical [2+2] cycloaddition reaction [1] [2]. This is a common reaction for compounds containing alkenes.

The proposed formation can be visualized as follows:

G A 2 Axitinib Molecules (C₂₂H₁₈N₄OS) B Cyclobutane Linkage A->B [2+2] Cycloaddition (UV Light/Heat?) C This compound (Dimer) (C₄₄H₃₆N₈O₂S₂) B->C Formation

This diagram illustrates that two molecules of Axitinib, under certain conditions (likely exposure to light or heat), react with each other. The key step is the formation of a cyclobutane ring (a four-membered carbon ring) that connects the two parent drug molecules, leading to the complex dimeric structure.

Implications for Your Research

Understanding that this impurity is a dimer formed via a cycloaddition reaction is critical for drug development:

  • Root Cause Analysis: Its presence in a drug substance or product can indicate exposure to light during synthesis, purification, or storage. This points to a need for better process controls or protective packaging (e.g., using amber glass vials).
  • Analytical Method Development: Knowing the structure and properties aids in developing and validating stability-indicating HPLC methods to monitor the level of this specific impurity, as required by regulatory guidelines like ICH Q3B [4].
  • Synthesis Strategy: Process chemists can use this knowledge to optimize the manufacturing and purification conditions to minimize the formation of this dimeric impurity.

References

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key process-related and degradation impurities of Axitinib identified from scientific literature and commercial chemical standards.

Impurity Name / Description CAS Number Molecular Formula Molecular Weight (g/mol) Structural / Process Relationship
2-Hydroxy-N-methylbenzamide (Axitinib Impurity 24) [1] 1862-88-0 C8H9NO2 151.2 Process intermediate or degradation product
2-(1H-Indazol-6-ylsulfanyl)-N-methylbenzamide [2] 944835-85-2 C15H13N3OS 283.34 Des-vinyl pyridine intermediate
2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide [2] [3] 885126-34-1 C15H12IN3OS 409.24 Iodinated intermediate in synthesis
3,6-Diiodo-1H-indazole [2] [3] 319472-78-1 C7H4I2N2 369.93 Over-iodinated starting material or intermediate
Axitinib Sulfoxide [2] [3] 1347304-18-0 C22H18N4O2S 402.47 Sulfur oxidation product
Axitinib Sulfone [2] [3] 1348536-59-3 C22H18N4O3S 418.47 Further sulfur oxidation product
N-Acetyl Axitinib [2] [3] 1639137-80-6 C24H20N4O2S 428.51 Acetylation impurity
Dihydro-Axitinib [2] [3] 1443118-73-7 C22H20N4OS 388.49 Reduced vinyl bond impurity
(Z)-Axitinib (Geometric Isomer) [2] [3] 885126-40-9 C22H18N4OS 386.47 Geometric isomer about the vinyl bond
Axitinib Dimer Impurity [2] [3] 1428728-83-9 C44H36N8O2S2 772.94 Dimeric side product

The synthesis of Axitinib, as outlined in patent WO2016108106A1, involves a condensation reaction between 6-Iodo-1H-indazole and N-Methyl-2-sulfanylbenzamide (thiol) [4] [2]. The impurities generated can be logically categorized based on their origin in the process, which is visualized in the following workflow.

G Start Axitinib Synthesis Step1 Key Step: Condensation of 6-Iodo-1H-indazole and N-Methyl-2-sulfanylbenzamide Start->Step1 I1 Unreacted/Over-reacted Intermediates I2 Isomerization Impurities I3 Oxidation Products I4 Degradation & Other Reaction Products Step1->I1 Residual or side reactions Step1->I2 e.g., (Z)-Isomer formation Step2 Process & Storage Step2->I3 e.g., Sulfoxide/Sulfone Step2->I4 e.g., Hydrolysis, Dimerization

Axitinib Impurity Origins: This diagram classifies the primary sources of process-related impurities arising from synthesis and stability challenges.

Analytical Method for Separation and Quantification

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for monitoring these impurities. The following method, developed and validated by Shyamala et al., provides effective separation [5].

  • Objective: To develop a validated, gradient HPLC method for the separation and estimation of Axitinib and its process-related impurities in bulk drugs and tablet formulations [5].
  • Chromatographic Conditions:
    • Column: Discovery C8 (250 mm x 4.6 mm, 5 µm)
    • Mobile Phase: A) 0.1% Orthophosphoric acid in water; B) Methanol
    • Elution: Gradient mode
    • Flow Rate: 1.0 mL/min
    • Detection: PDA detector at 235 nm
    • Injection Volume: 20 µL
    • Column Temperature: 30°C [5]
  • Method Validation: The method was validated as per regulatory guidelines and demonstrated satisfactory results for:
    • Specificity: Baseline separation of all three specified process impurities and the drug substance.
    • Linearity: The method was linear over a range of 0.25 - 1.5 µg/mL for Axitinib and its impurities.
    • Accuracy: Recovery studies showed results in the range of 99-101%.
    • Precision, Robustness, and Sensitivity: All parameters were found to be within acceptable limits [5].

Practical Guidance for Impurity Control

  • Source and Use of Impurities: Pharmaceutical reference standard suppliers like SynZeal, Pharmaffiliates, and Axios Research offer these impurities as characterized reference standards [1] [2] [3]. These are essential for analytical method development, validation, quality control, and regulatory submissions (e.g., ANDA, DMF).
  • Improved Synthetic Process: The patent WO2016108106A1 describes an improved process for preparing Axitinib with high purity. Key features include using specific catalysts like metal iodides (e.g., sodium iodide, potassium iodide) and controlling reaction parameters to minimize the formation of dimeric and other related substances [4]. Controlling the purity of starting materials like 6-Iodo-1H-indazole is also critical to prevent carrying over impurities like 3,6-Diiodo-1H-indazole [2].

References

Reported Forced Degradation Protocol for Axitinib

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the forced degradation conditions for Axitinib as described in a method development study. This study used a Stability-Indicating RP-HPLC method to simultaneously estimate Axitinib and another drug, Avelumab [1].

Table: Reported Forced Degradation Conditions and Results for Axitinib

Stress Condition Specific Parameters Sample Preparation Details Reported Outcome (Degradation)
Acid Degradation 1N HCl, 60°C, 1 hour 1 mL of stock solution + 1 mL 1N HCl, heated, then neutralized with 1N NaOH before dilution and filtration. Not explicitly quantified in available excerpt [1].
Alkali Degradation 1N NaOH 1 mL of stock solution + 1 mL 1N NaOH (details on temperature, duration, and neutralization were cut off in the source text) [1]. Information incomplete due to source text truncation [1].
Oxidative Degradation Not specified in excerpt Not specified in excerpt Not specified in excerpt
Photolytic Degradation Not specified in excerpt Not specified in excerpt Not specified in excerpt
Thermal Degradation Not specified in excerpt Not specified in excerpt Not specified in excerpt

The experimental workflow for this forced degradation study can be visualized as follows:

Start Start: Axitinib Stock Solution Acid Acid Hydrolysis 1N HCl, 60°C, 1h Start->Acid Base Base Hydrolysis 1N NaOH Start->Base Neutralize Neutralize Acid->Neutralize Analyze HPLC Analysis Neutralize->Analyze

Forced degradation workflow for axitinib [1]

Analytical Method Details

The same study provided specific chromatographic conditions used for the analysis, which are crucial for replicating the forced degradation study [1].

Table: Optimized Chromatographic Conditions from the Study

Parameter Specification
Method Stability-Indicating RP-HPLC
Column Hyperclone 5µ BDS C18 130A (150 x 4.6 mm, 5µ)
Mobile Phase Acetonitrile : 0.1% Triethylamine (TEA) pH-2.5 [45:55 v/v]
Flow Rate 1.2 mL/min
Detection PDA at 219 nm
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates ≥ 2000

Deeper Mechanisms of Axitinib Action

Beyond standard forced degradation, research reveals a specific and novel mechanism by which axitinib induces the degradation of a key cellular protein. This occurs through a pathway independent of its primary VEGF-targeting action [2].

Axitinib Axitinib SHPRH E3 Ubiquitin Ligase (SHPRH) Axitinib->SHPRH Stabilizes BetaCatenin β-catenin SHPRH->BetaCatenin Increases Ubiquitination Degradation Degradation BetaCatenin->Degradation

Axitinib-induced β-catenin degradation pathway [2]

  • Target Identification: The E3 ubiquitin ligase SHPRH was identified as a direct target of axitinib using a Drug Affinity Responsive Target Stability (DARTS) assay coupled with 2D Difference Gel Electrophoresis (2D-DIGE) and mass spectrometry [2].
  • Functional Consequence: Treatment with axitinib stabilizes SHPRH, which in turn increases the ubiquitination and subsequent degradation of nuclear β-catenin, a key protein in the oncogenic Wnt signaling pathway. This degradation occurs independently of the canonical GSK3β/APC destruction complex [2].

Summary and Further Research

Available scientific literature provides a foundational forced degradation protocol for axitinib using acid and base hydrolysis, analyzed via a specific RP-HPLC method [1]. Furthermore, axitinib can induce the forced degradation of the β-catenin protein via stabilization of the SHPRH ligase, revealing a deeper mechanism of action [2].

To complete your technical guide, you may need to consult specialized analytical chemistry journals or pharmacopoeial standards for comprehensive details on oxidative, photolytic, and thermal stress conditions, as well as full characterization of degradation products.

References

Comprehensive Application Notes and Protocols: HPLC Method for Analysis of Axitinib and Its Process-Related Impurities

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Axitinib (trade name Inlyta) is a potent tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). It is clinically used for the treatment of advanced renal cell carcinoma after failure of prior systemic therapy. The chemical structure of axitinib (N-methyl-2-{[3-((E)-2-pyrid-2-yl-vinyl)-1H-indazol-6-yl]sulfanyl}benzamide) with a molecular formula of C~22~H~18~N~4~OS and molecular weight of 386.5 g/mol, contains several functional groups that may lead to the formation of process-related impurities during synthesis [1]. The control and quantification of these impurities is critical for ensuring drug safety and efficacy, as recommended by various regulatory guidelines including ICH Q3A.

The analysis of pharmaceutical impurities requires robust chromatographic methods that can separate and accurately quantify trace levels of impurities in the presence of the main active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection has emerged as a fundamental analytical technique for this purpose in pharmaceutical quality control laboratories. This application note provides a detailed, validated gradient HPLC method for the separation and analysis of axitinib and its three process-related impurities (Impurity 1, Impurity 2, and Impurity 3), with particular emphasis on the characterization and quantification of Impurity 2 [2].

Methodology

Chromatographic Conditions

The development of an effective chromatographic method for axitinib and its impurities required careful optimization to achieve baseline separation of all components while maintaining acceptable analysis time. The method was designed as a gradient elution to effectively separate the hydrophobic axitinib molecule and its related impurities with varying polarities [2].

Table 1: Optimized Chromatographic Conditions for Axitinib and Impurities Analysis

Parameter Specification
Column Discovery C8 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Orthophosphoric acid in water
Mobile Phase B Methanol (HPLC grade)
Gradient Program Time (min) / %B: 0/30, 10/60, 20/80, 25/80, 30/30, 35/30
Flow Rate 1.0 mL/min
Detection Wavelength 235 nm
Injection Volume 10 µL
Column Temperature Ambient (25 ± 2°C)
Run Time 35 minutes

The method utilizes a reversed-phase chromatography approach with a C8 stationary phase, which provides an optimal balance between hydrophobicity and selectivity for axitinib and its impurities. The selection of 0.1% orthophosphoric acid as the aqueous component of the mobile phase helps to suppress silanol interactions and improve peak shape, while methanol provides adequate elution strength for the hydrophobic compounds. The gradient elution program was optimized to ensure resolution of all impurities from the main peak and from each other, with a total run time of 35 minutes including column re-equilibration [2].

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible results in HPLC analysis. The following procedures were developed and validated for axitinib impurity analysis:

  • Standard Solution Preparation: Accurately weigh 5 mg of axitinib working standard into a 10 mL volumetric flask. Add diluent (mobile phase A:B in 30:70 ratio) to volume and sonicate to dissolve completely. Further dilute 1 mL of this stock solution to 10 mL with the same diluent to obtain a final concentration of 50 µg/mL [3].

  • Sample Solution Preparation: For tablet formulation analysis, accurately weigh powder equivalent to 83.4 mg of axitinib into a 10 mL volumetric flask. Add diluent, sonicate for 30 minutes to ensure complete dissolution, and centrifuge for 30 minutes. Filter through a 0.45 µm membrane filter, then further dilute 1 mL of the filtrate to 10 mL with diluent to obtain a final concentration of approximately 50 µg/mL [3].

  • System Suitability Solution: Prepare a solution containing axitinib and all three impurities at specification level (typically 0.5% relative to axitinib concentration) to verify chromatographic separation before analysis.

Method Validation

The developed HPLC method was comprehensively validated according to International Conference on Harmonisation (ICH) guidelines to demonstrate its suitability for intended use. The validation included assessments of specificity, linearity, accuracy, precision, sensitivity, and robustness [2] [3].

Table 2: Summary of Method Validation Parameters

Validation Parameter Axitinib Impurity 2 Acceptance Criteria
Linearity Range 0.25-1.5 µg/mL 0.25-1.5 µg/mL Correlation coefficient >0.999
Accuracy (% Recovery) 99-101% 99-101% 98-102%
Precision (% RSD) <1.0% <1.5% ≤2.0%
LOD 0.08 µg/mL 0.08 µg/mL -
LOQ 0.25 µg/mL 0.25 µg/mL -
Specificity Resolved from all impurities Resolved from axitinib and other impurities No interference
Linearity and Sensitivity

The method demonstrated excellent linearity over the specified range for both axitinib and its impurities. The correlation coefficient (r) was greater than 0.999 for all compounds, indicating a strong linear relationship between concentration and peak area. Sensitivity parameters were established through determination of Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD and LOQ for axitinib and Impurity 2 were found to be 0.08 µg/mL and 0.25 µg/mL, respectively, which adequately covers the required quantification limit for reporting thresholds of impurities [2].

Precision and Accuracy

Method precision was evaluated through repeatability studies by analyzing six independent preparations of axitinib sample spiked with impurities at the specification level (0.5%). The relative standard deviation (RSD) for peak areas was less than 1.0% for axitinib and less than 1.5% for all impurities, indicating excellent method precision. Accuracy was determined by recovery studies using standard addition method at three concentration levels (50%, 100%, and 150% of specification level). The mean recovery for axitinib and Impurity 2 ranged from 99% to 101%, well within the acceptable range of 98-102% [2] [3].

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for demonstrating the stability-indicating capability of the method. These studies were conducted on axitinib under various stress conditions to ensure that the method can adequately separate degradation products from the main peak and known impurities [3].

G Start Start: Axitinib Sample Solution Acid Acid Degradation 1N HCl, 60°C, 1 hr Start->Acid Base Alkali Degradation 1N NaOH, 60°C, 1 hr Start->Base Oxidative Oxidative Degradation 3% H₂O₂, RT, 1 hr Start->Oxidative Thermal Thermal Degradation 105°C, 24 hr Start->Thermal Photolytic Photolytic Degradation UV, 7 days Start->Photolytic Neutralize Neutralize if needed Acid->Neutralize Base->Neutralize Analyze HPLC Analysis Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Neutralize->Analyze Compare Compare Chromatograms with Control Analyze->Compare End End: Method Validation Compare->End

Diagram 1: Workflow for forced degradation studies of axitinib

Detailed Acid Degradation Protocol:

  • Pipette 1 mL of axitinib stock solution (500 µg/mL) into a 10 mL volumetric flask
  • Add 1 mL of 1N HCl and heat at 60°C for 1 hour in a water bath
  • Cool to room temperature, neutralize with 1 mL of 1N NaOH
  • Dilute to volume with mobile phase diluent
  • Filter through 0.22 µm syringe filter and analyze by HPLC
  • Compare the chromatogram with unstressed control sample

Similar procedures were followed for other stress conditions with appropriate modifications. Under all degradation conditions, the method effectively separated degradation products from axitinib and its process-related impurities, demonstrating its specificity and stability-indicating properties [3].

System Suitability Testing

System suitability tests are fundamental to ensure that the chromatographic system is performing adequately at the time of analysis. The following protocol must be executed before each analytical run:

  • Prepare system suitability solution containing axitinib (50 µg/mL) and all three impurities at 0.5% level (0.25 µg/mL)
  • Inject six replicates of the system suitability solution
  • Calculate the following parameters from the resulting chromatograms:
    • Theoretical plates for axitinib peak: Not less than 2000
    • Tailing factor for axitinib peak: Not more than 2.0
    • Resolution between axitinib and Impurity 2: Not less than 2.0
    • RSD of peak areas for six injections: Not more than 2.0%

The method consistently met all system suitability criteria, ensuring reliable performance during routine analysis [2] [3].

Robustness Evaluation

Robustness of the method was evaluated by deliberately introducing small variations in chromatographic parameters to determine their impact on method performance. The following experimental design was employed:

Table 3: Robustness Testing Conditions and Effects on Resolution

Varied Parameter Normal Condition Varied Conditions Effect on Resolution (Axitinib/Impurity 2)
Flow Rate 1.0 mL/min 0.9 mL/min & 1.1 mL/min <0.2 change in resolution
Mobile Phase pH 2.5 (±0.1) 2.4 & 2.6 <0.3 change in resolution
Column Temperature 25°C 23°C & 27°C <0.1 change in resolution
Organic Composition 55% B 53% B & 57% B <0.4 change in resolution
Detection Wavelength 235 nm 233 nm & 237 nm No significant impact on quantification

The results demonstrated that the method is robust and reliable under normal operational variations, with resolution between critical pairs (axitinib and Impurity 2) remaining acceptable under all tested conditions [2].

Discussion

Interpretation of Validation Data

The validation data comprehensively demonstrates that the gradient HPLC method is fit-for-purpose for the analysis of axitinib and its process-related impurities, particularly Impurity 2. The linearity results across the concentration range of 0.25-1.5 µg/mL with correlation coefficients >0.999 indicate excellent detector response correlation with concentration, which is essential for accurate impurity quantification. The relative response factors for all three impurities were calculated using the slope method, allowing for accurate quantification without individual impurity standards [2].

The forced degradation studies confirmed the stability-indicating nature of the method. Axitinib showed significant degradation under acidic, basic, and oxidative conditions, but the method effectively separated all degradation products from the main drug component and known process impurities. This is critical for pharmaceutical analysis where the method must be able to monitor both process-related impurities and degradation products during stability studies [2] [3].

Comparison with Alternative Methods

While other analytical methods have been reported for axitinib analysis, including UV-spectroscopic methods and LC-MS/MS methods, this HPLC method with PDA detection offers a balanced approach with several advantages [4] [5]:

  • Compared to UV-spectroscopic methods, this HPLC method provides specific separation and individual quantification of each impurity
  • Compared to LC-MS/MS methods, the equipment is more accessible and cost-effective for routine quality control laboratories
  • The use of PDA detection allows for peak purity assessment, which is not possible with single-wavelength detection

The application of Analytical Quality by Design (AQbD) principles similar to those reported for the axitinib-avelumab combination method could further enhance the method robustness by systematically evaluating critical method parameters and defining a method operable design region [3].

Analytical Implications

The successful development and validation of this method has several important implications for pharmaceutical analysis of axitinib:

  • The method enables reliable monitoring of Impurity 2 and other process-related impurities during drug substance and drug product manufacturing
  • The stability-indicating nature allows for application in accelerated and long-term stability studies to monitor impurity profiles over time
  • The method can be applied to both bulk drug substance and formulated tablets, making it versatile for quality control throughout the manufacturing process
  • The relative response factor approach reduces the need for expensive impurity standards for routine testing

Conclusion

A gradient reversed-phase HPLC method has been successfully developed and validated for the analysis of axitinib and its process-related impurities, with specific emphasis on Impurity 2. The method demonstrates excellent chromatographic performance with baseline separation of all critical pairs, and comprehensive validation confirms its accuracy, precision, and robustness. The stability-indicating capability of the method was proven through forced degradation studies under various stress conditions.

This method provides pharmaceutical analysts with a reliable tool for quality control of axitinib in both bulk and tablet formulations, and can be effectively applied to monitor impurity profiles throughout the product lifecycle. The detailed protocols presented in this application note ensure that the method can be successfully implemented in any modern pharmaceutical quality control laboratory.

References

Analytical Techniques for Axitinib and Impurity Profiling

Author: Smolecule Technical Support Team. Date: February 2026

For a quick comparison, the following table summarizes the core analytical methods used for Axitinib separation and impurity analysis.

Analytical Technique Primary Application Key Experimental Conditions Reference

| Reversed-Phase HPLC | Quantification of Axitinib in tablet dosage forms | Column: Discovery C18 (250 x 4.6 mm, 5 µm) Mobile Phase: 0.1% OPA : Acetonitrile (55:45, v/v) Flow Rate: 1.0 mL/min Detection: UV @ 322 nm Retention Time: 2.54 min | [1] | | RP-HPLC (Stability-Indicating) | Simultaneous estimation of Axitinib and Avelumab; forced degradation studies | Column: Hyperclone BDS C18 (150 x 4.6 mm, 5µm) Mobile Phase: Acetonitrile : 0.1% TEA, pH 2.5 (45:55, v/v) Flow Rate: 1.2 mL/min Detection: PDA @ 219 nm | [2] | | HPTLC (Green Method) | Simultaneous analysis of Axitinib with other anticancer drugs | Stationary Phase: Silica gel G60 F254 plates Mobile Phase: Methanol - 0.1% Formic Acid (65:35, v/v) Detection: UV @ 268 nm LOD for Axitinib: 0.052 µg/band | [3] | | Synthetic Process Control | Control of key impurities during Axitinib synthesis (Patent) | Monitors specific intermediates and potential by-products (e.g., 6-Iodo-1H-indazole, N-methyl-2-sulfanylbenzamide) as listed in the patent | [4] |

Detailed Experimental Protocols

Protocol 1: Isocratic RP-HPLC for Axitinib Assay

This method is suitable for the routine quantification of Axitinib in pharmaceutical dosage forms [1].

  • Instrumentation and Materials
    • HPLC System: Equipped with a pump, autosampler, column oven, and UV or DAD detector.
    • Column: Discovery C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
    • Chemicals: HPLC-grade water, acetonitrile, and ortho-phosphoric acid (OPA). Axitinib reference standard.
  • Chromatographic Conditions
    • Mobile Phase: 0.1% v/v Ortho-phosphoric acid in water : Acetonitrile (55:45, v/v). Filter and degas before use.
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 30 °C
    • Detection Wavelength: 322 nm
    • Injection Volume: 10 µL
  • Procedure
    • Mobile Phase Preparation: Precisely mix 550 mL of 0.1% OPA with 450 mL of acetonitrile.
    • Standard Solution: Accurately weigh and dissolve Axitinib reference standard in the mobile phase or a suitable solvent to obtain a known concentration (e.g., 10 µg/mL).
    • Sample Solution: Extract and dissolve powdered tablet content equivalent to the labeled strength of Axitinib in the mobile phase. Filter through a 0.45 µm membrane filter.
    • System Equilibration: Pump the mobile phase through the system for at least 30 minutes to equilibrate the column until a stable baseline is achieved.
    • Analysis: Inject the standard and sample solutions. Record the chromatograms and measure the peak areas.
  • Method Validation The method should be validated for specificity, linearity, accuracy, precision, and robustness per ICH guidelines. The described method showed a correlation coefficient (r²) > 0.999 and %RSD for precision < 0.41% [1].
Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC)

This environmentally sustainable method allows for the concurrent analysis of Axitinib with other tyrosine kinase inhibitors [3].

  • Instrumentation and Materials
    • HPTLC System: Includes sampler, development chamber, TLC scanner, and winCATS software.
    • Plates: Pre-coated silica gel 60 F254 HPTLC plates (e.g., 10 cm x 10 cm).
    • Chemicals: Methanol, formic acid, all of analytical grade.
  • Chromatographic Conditions
    • Mobile Phase: Methanol - 0.1% Formic acid (65:35, v/v).
    • Saturation Time: 20 minutes at room temperature.
    • Migration Distance: 80 mm
    • Detection Wavelength: 268 nm
  • Procedure
    • Standard and Sample Preparation: Prepare stock solutions of Axitinib and other analytes in methanol. Dilute to working concentrations.
    • Spot Application: Apply bands of standard and sample solutions (e.g., 5 µL) onto the HPTLC plate using an automatic applicator.
    • Chromatogram Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase.
    • Drying and Detection: After development, air-dry the plate and scan at 268 nm.
  • Validation and Greenness Assessment The method was validated for linearity (5-50 µg/band for Axitinib), precision, and accuracy. Its environmental sustainability was confirmed using Eco-Scale Assessment, GAPI, and AGREE metrics [3].

Impurity Profiling and Synthesis Considerations

A patent detailing an improved synthesis of Axitinib identifies several critical impurities that require monitoring [4]. The process involves a condensation reaction between an intermediate like 6-Iodo-1H-indazole and N-methyl-2-sulfanylbenzamide. Key impurities may arise from:

  • Starting Materials and Intermediates: Unreacted or residual intermediates from the synthesis pathway.
  • By-products and Degradants: Products of side reactions or decomposition under stress conditions (hydrolysis, oxidation).

The stability-indicating nature of the RP-HPLC method [2] is crucial here, as it can separate Axitinib from its degradation products formed under forced degradation (acid, base, oxidative, thermal stress).

Workflow for Method Selection and Application

The following diagram illustrates the decision-making process for selecting and applying the appropriate analytical method.

Discussion and Concluding Remarks

The presented protocols offer a toolbox for researchers to ensure the quality, stability, and safety of Axitinib. The choice of method depends on the specific application.

  • The isocratic RP-HPLC method [1] is robust and ideal for high-precision routine quality control.
  • The stability-indicating method [2] is essential for forced degradation studies and understanding the drug's stability profile.
  • The HPTLC method [3] provides an excellent, environmentally sustainable alternative for screening and simultaneous analysis of multiple drugs.

For comprehensive impurity control, analytical methods should be developed to specifically resolve and quantify the synthetic impurities listed in the patent [4], in addition to the degradants identified during stability studies.

References

analytical method development for Axitinib Impurity 2

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification of Axitinib Impurity 2

This compound is a specified impurity of the anticancer drug Axitinib, a tyrosine kinase inhibitor. The table below summarizes its key identifying information [1] [2] [3]:

Property Description
Chemical Name 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methylbenzamide] [2]
Catalog Number REF-A13003 (Toref) [2], A-188002 (TLC Standards) [1]
CAS Number 1428728-83-9 [1] [2] [3]
Molecular Formula C₄₄H₃₆N₈O₂S₂ [1] [2] [3]
Molecular Weight 772.95 g/mol [1] [2] [3]
Appearance Pale beige solid [2]
Application Used as an impurity reference standard during analytical method development and validation, and in commercial production of Axitinib [2].

Related Nitroso Impurities of Axitinib

Nitrosamines are a critical class of genotoxic impurities. Several nitroso impurities related to Axitinib are available as reference standards, which are vital for specific and sensitive analytical method development [4] [5].

The table below lists several identified Nitroso impurities:

Impurity Name Chemical Name Molecular Formula Molecular Weight
N-Nitroso Axitinib [1] Information missing C₂₂H₁₇N₅O₂S [1] 415.47 [1]
Axitinib Nitroso Impurity 2 [4] [5] 6-Iodo-1-nitroso-1H-indazole [4] [5] C₇H₄IN₃O [4] [5] 273.0 [4] [5]
Axitinib Nitroso Impurity 3 [5] N-Methyl-2-((1-nitroso-1H-indazol-6-yl)thio)benzamide [5] C₁₅H₁₂N₄O₂S [5] 312.3 [5]
Axitinib Nitroso Impurity 4 [5] 2-((3-Iodo-1-nitroso-1H-indazol-6-yl)thio)-N-methylbenzamide [5] C₁₅H₁₁IN₄O₂S [5] 438.2 [5]

Experimental Protocol for HPLC Method Development

This section provides a detailed protocol for developing and validating a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound. The following diagram outlines the core workflow.

Start Start: HPLC Method Development ColSel 1. Column Selection C18 column (e.g., 250x4.6mm, 5µm) Start->ColSel MobOpt 2. Mobile Phase Optimization Buffer (e.g., Phosphate) & Organic (ACN/MeOH) ColSel->MobOpt GradOpt 3. Gradient Elution Optimization Time (%B): 0min (20%), 20min (60%), 25min (80%) MobOpt->GradOpt GradOpt->MobOpt Re-optimize if needed DetParam 4. Detector Parameter Setup UV Detection: 230-260nm GradOpt->DetParam Val 5. Method Validation Specificity, LOD/LOQ, Linearity, Accuracy, Precision DetParam->Val

Workflow Overview for HPLC Analysis Development

Sample Preparation
  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard. Transfer to a 100 mL volumetric flask, dissolve, and make up to volume with diluent to prepare a 100 µg/mL stock solution. Further dilute as needed to obtain working standards [5].
  • Test Solution: Prepare the Axitinib drug substance or product solution at a typical concentration of 1-2 mg/mL to achieve the desired impurity detection level.
Chromatographic Conditions

These conditions are a suggested starting point and require optimization.

Parameter Recommended Conditions
HPLC Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Aqueous buffer (e.g., 0.05-0.1 M Potassium Phosphate, pH 3.0-5.0)
Mobile Phase B Organic modifier (Acetonitrile or Methanol)
Gradient Program Time (min) / %B: 0/20, 20/60, 25/80, 26/20, 30/20 (Post-time for equilibration)
Flow Rate 1.0 mL/min
Column Temperature 25-40°C
Detection Wavelength 230-260 nm (Confirm by UV spectrum of the impurity)
Injection Volume 10-20 µL
Method Validation

The method must be validated as per ICH guidelines to ensure suitability.

  • Specificity: Verify that the peak for this compound is baseline resolved (Resolution Rs > 2.0) from Axitinib API, other known impurities, and degradation products.
  • Linearity: Prepare and inject Impurity 2 standards at multiple concentration levels (e.g., from LOQ to 0.5%). Demonstrate a correlation coefficient (R² > 0.995).
  • Accuracy (Recovery): Perform a spike recovery study by adding known amounts of the impurity into the drug substance. Recovery should be 90-110%.
  • Precision:
    • Repeatability: Inject six individual preparations of spiked sample. %RSD for impurity content should be ≤ 10.0%.
    • Intermediate Precision: Demonstrate reproducibility on a different day, with a different analyst, or different instrument.
  • Limit of Detection (LOD) & Quantification (LOQ): Establish the LOD (typically a Signal-to-Noise ratio of 3:1) and LOQ (typically a Signal-to-Noise ratio of 10:1), and validate LOQ for precision and accuracy.

Regulatory and Quality Control Considerations

  • Purpose of Impurity Standards: Reference standards like this compound are critical for analytical method development (AMV), method validation, and Quality Control (QC) applications, particularly for Abbreviated New Drug Applications (ANDAs) and commercial production [4] [5] [6].
  • Traceability: Suppliers can often provide further traceability to pharmacopeial standards (USP, EP) based on feasibility [4] [5].
  • Intended Use: These products are for analytical or quality control use only and are not for human administration [4] [5].

Key Considerations for Analysis

  • Forced Degradation Studies: To demonstrate method stability-indicating capability, subject Axitinib API to stress conditions (acid, base, oxidative, thermal, photolytic) and verify the method can separate Impurity 2 from any degradation products generated.
  • Nitroso Impurity Analysis: The analysis of nitrosamine impurities (like N-Nitroso Axitinib) often requires highly sensitive and specific techniques such as LC-MS/MS with specific ion transitions for accurate identification and quantification at low ppm/ppb levels.

References

Comprehensive Application Notes and Protocols for Axitinib Impurity 2 Reference Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Axitinib Impurity 2

This compound, chemically identified as 2,2'-(((2,4-di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-3,6-diyl))bis(sulfanediyl))bis(N-methylbenzamide), is a dimer impurity of the active pharmaceutical ingredient (API) Axitinib, which is a potent tyrosine kinase inhibitor used in cancer therapy. This impurity is designated in pharmaceutical quality control as a critical quality attribute that requires careful monitoring and control during API synthesis and drug product manufacturing. With the CAS Registry Number 1428728-83-9, this compound has been structurally characterized as a cyclobutane-linked dimeric structure formed during the synthetic process of Axitinib. The controlled presence of this impurity is essential for ensuring the safety, efficacy, and quality of the final drug product, as per International Council for Harmonisation (ICH) guidelines Q3A and Q3B. These application notes provide comprehensive details on the characterization, application, and analytical protocols for implementing this compound reference standard in pharmaceutical analysis and quality control settings.

Chemical Characterization and Properties

Structural and Molecular Properties

This compound possesses well-defined structural characteristics that enable its identification and quantification in Axitinib API. The impurity features a central cyclobutane core substituted with pyridine rings at the 2 and 4 positions, with each adjacent carbon connected to indazole moieties that are further linked to N-methylbenzamide groups through sulfur bridges. This complex dimeric structure presents unique analytical challenges that necessitate specialized methodological approaches for accurate detection and measurement.

Table 1: Fundamental Chemical Properties of this compound

Property Specification
CAS Registry Number 1428728-83-9
Molecular Formula C₄₄H₃₆N₈O₂S₂
Molecular Weight 772.94 g/mol
IUPAC Name 2,2'-(((2,4-di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-3,6-diyl))bis(sulfanediyl))bis(N-methylbenzamide)
Synonym Axitinib Dimer Impurity
Melting Point >244°C (with decomposition)
Appearance Pale beige solid

The molecular structure incorporates multiple aromatic systems and heterocyclic rings that contribute to its UV absorbance characteristics, making it amenable to detection using conventional UV-Vis detectors in chromatographic systems. The presence of hydrogen bond donors and acceptors influences its solubility profile and chromatographic behavior, necessitating specific mobile phase compositions for optimal analysis.

Spectral Properties and Physicochemical Characteristics

The extended conjugated system within this compound results in characteristic UV absorption maxima between 250-350 nm, with the exact wavelength maximum dependent on the solvent system employed. The impurity exhibits limited solubility in aqueous systems but shows moderate solubility in polar organic solvents such as DMF and DMSO, which should be considered when preparing stock solutions for analytical applications. The predicted pKa of 12.90±0.40 indicates the presence of ionizable functional groups that may influence chromatographic behavior under different pH conditions [1].

Pharmaceutical Application and Regulatory Significance

Role in Pharmaceutical Quality Control

This compound serves as a critical reference standard in the quality control of Axitinib API and its formulated products. As a dimer impurity, it represents a potential process-related contaminant that may form during synthesis or storage. Regulatory guidelines mandate the identification, quantification, and control of such impurities to ensure drug product safety. The reference standard is essential for:

  • Analytical Method Development: Establishing specific and robust chromatographic methods for impurity separation and detection
  • Method Validation: Demonstrating specificity, accuracy, precision, and robustness of analytical procedures as per ICH Q2(R1)
  • Quality Control Testing: Routine monitoring of Axitinib batches for impurity profiles
  • Stability Studies: Tracking impurity levels during drug product shelf-life studies
  • Regulatory Submissions: Providing data for Abbreviated New Drug Applications (ANDAs) and other regulatory filings

The impurity is supplied with detailed characterization data compliant with regulatory requirements and can be used to establish traceability against pharmacopeial standards (USP/EP) when available [2].

Commercial Availability and Supplier Information

This compound is commercially available from several specialty chemical suppliers who provide the compound with specific purity grades suitable for analytical applications. The following table summarizes key supplier information:

Table 2: Commercial Sources and Specifications of this compound

Supplier Purity Package Sizes Additional Information
Clearsynth Not specified Various Available in stock; Product Code: CS-P-07101
SynZeal Not specified Various SZ CAT No: SZ-A073020; Country of Origin: India
Moxin Chemicals 98% 10mg, 30mg, 100mg -
Guangzhou PI PI BIOTECH 95%+ 10mg, 25mg, 50mg, 100mg Listed as "Axitinib Dimer"
BOC Sciences >95% 5mg Custom solutions available

The reference standard is typically supplied in amber vials to protect from light and is shipped at ambient temperature. Appropriate storage conditions should be maintained upon receipt to preserve stability and integrity [1] [3] [2].

Experimental Protocols and Methodologies

Protocol 1: HPLC Method Development for this compound

This protocol describes the development and optimization of a reversed-phase HPLC method for the separation and quantification of this compound in Axitinib API.

4.1.1 Materials and Equipment
  • HPLC System: UHPLC or HPLC system with diode array detector (DAD)
  • Column: C18 column (150 × 4.6 mm, 2.7 µm particle size) or equivalent
  • Reference Standard: this compound (CAS 1428728-83-9)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Diluent: Acetonitrile:DMSO (90:10, v/v)
4.1.2 Chromatographic Conditions

Table 3: Optimized HPLC Parameters for this compound Analysis

Parameter Specification
Column Temperature 35°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 265 nm
Gradient Program Time (min) / %B: 0/10, 5/10, 25/70, 30/90, 32/90, 33/10, 40/10
Run Time 40 minutes
Autosampler Temperature 5°C
4.1.3 Procedure
  • Mobile Phase Preparation: Prepare mobile phases A and B as specified, filter through 0.45 µm membrane, and degas by sonication
  • Standard Solution Preparation: Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a stock solution of 100 µg/mL
  • System Suitability Solution: Prepare a mixture containing Axitinib API spiked with approximately 0.5% of this compound
  • HPLC Analysis: Inject the system suitability solution and optimize separation conditions to achieve resolution between Axitinib and this compound of not less than 2.0
  • Specificity Verification: Demonstrate that the method is specific and free from interference from other known impurities and degradation products

The following workflow diagram illustrates the HPLC method development process:

hplc_workflow start Start Method Development mp_prep Mobile Phase Preparation start->mp_prep std_prep Standard Solution Preparation mp_prep->std_prep col_select Column Selection & Temperature Optimization std_prep->col_select grad_opt Gradient Optimization col_select->grad_opt spec_verify Specificity Verification grad_opt->spec_verify val_param Validation Parameter Assessment spec_verify->val_param final_method Final Method Parameters val_param->final_method

Protocol 2: Quantification of this compound in Axitinib API

This procedure describes the quantitative determination of this compound in Axitinib active pharmaceutical ingredient using the HPLC method developed in Protocol 1.

4.2.1 Calibration Standard Preparation
  • Prepare a stock solution of this compound at a concentration of 500 µg/mL using diluent
  • Prepare calibration standards at concentrations of 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL by appropriate dilution of the stock solution with diluent
  • Prepare a quality control standard at 0.5 µg/mL from an independent weighing of the reference standard
4.2.2 Test Solution Preparation
  • Accurately weigh approximately 50 mg of Axitinib API into a 10 mL volumetric flask
  • Dissolve and dilute to volume with diluent to obtain a solution of 5 mg/mL
  • Mix thoroughly using a vortex mixer and filter through a 0.45 µm PVDF syringe filter
4.2.3 HPLC Analysis and Calculation
  • Inject each calibration standard in duplicate and record the peak areas
  • Construct a calibration curve by plotting peak area versus concentration of this compound
  • Determine the regression equation and correlation coefficient (r² should be ≥0.995)
  • Inject the test solution and calculate the concentration of this compound using the regression equation
  • Report the result as percentage (w/w) of this compound in the Axitinib API sample
Protocol 3: Forced Degradation Studies with this compound Monitoring

This protocol outlines the procedure for conducting forced degradation studies on Axitinib API while monitoring the formation of this compound under various stress conditions.

4.3.1 Stress Conditions
  • Acidic Degradation: Expose Axitinib API (50 mg) to 0.1N HCl (10 mL) at 60°C for 4 hours
  • Alkaline Degradation: Expose Axitinib API (50 mg) to 0.1N NaOH (10 mL) at 60°C for 4 hours
  • Oxidative Degradation: Expose Axitinib API (50 mg) to 3% H₂O₂ (10 mL) at room temperature for 24 hours
  • Thermal Degradation: Expose solid Axitinib API to 80°C for 72 hours
  • Photolytic Degradation: Expose solid Axitinib API to UV light (approximately 200 watt-hours/m²) and visible light (approximately 1.2 million lux-hours)
4.3.2 Sample Analysis and Interpretation
  • After stress treatment, prepare samples at a concentration of 5 mg/mL using diluent
  • Analyze using the HPLC method described in Protocol 1
  • Monitor the chromatograms for the formation of this compound and other degradation products
  • Compare the peak areas of this compound in stressed samples with those in control samples
  • Document the conditions under which this compound is formed as a degradation product

Storage, Stability, and Handling Protocols

Storage Conditions and Stability Assessment

This compound reference standard requires proper storage to maintain its integrity and assigned purity value. The material should be stored in the original container at -20°C in a freezer to ensure long-term stability. Short-term storage at ambient temperature during transportation is acceptable, but prolonged exposure to room temperature should be avoided. The container should be tightly sealed and protected from light to prevent potential degradation. Stock solutions prepared in DMSO or DMF are generally stable for up to 30 days when stored at 2-8°C, based on similar pharmaceutical impurity standards [1].

Handling Precautions and Safety Considerations

While specific safety data for this compound is not provided in the search results, as a pharmaceutical impurity, it should be handled with the same precautions as the parent compound Axitinib. Laboratory personnel should employ appropriate personal protective equipment including lab coats, gloves, and safety glasses when handling the material. Procedures should be conducted in a well-ventilated area, preferably in a fume hood, to minimize potential exposure. Proper disposal methods for pharmaceutical impurities should be followed in accordance with local regulations.

Analytical Data Interpretation and Troubleshooting

Common Analytical Challenges and Solutions

Analysts may encounter several challenges when working with this compound. The following troubleshooting guide addresses common issues:

  • Poor Peak Shape: If peak tailing or fronting is observed, consider modifying the mobile phase pH or adding a competing base such as triethylamine. Column temperature optimization may also improve peak symmetry
  • Inadequate Resolution: If resolution between Axitinib and this compound is less than 2.0, adjust the gradient profile or consider alternative column chemistries such as phenyl-hexyl or polar-embedded C18 phases
  • Low Recovery: If recovery issues are encountered during sample preparation, evaluate alternative solubilization solvents or employ sonication to enhance dissolution
  • Retention Time Drift: Ensure mobile phases are freshly prepared and the HPLC system is properly equilibrated before analysis
Data Interpretation and Specification Setting

The quantitative results for this compound should be interpreted in the context of ICH guidelines, which typically set identification thresholds for impurities at 0.10% and qualification thresholds at 0.15% for drug substances. However, specific acceptance criteria should be based on process capability and toxicological considerations. The impurity should be monitored in each batch of Axitinib API, and any upward trend should be investigated for potential process-related causes.

Conclusion

This compound reference standard is an essential tool for ensuring the quality of Axitinib drug substance and products. The comprehensive protocols provided in this document enable scientists to accurately identify, quantify, and monitor this dimer impurity throughout the drug development and manufacturing process. Proper implementation of these methods supports regulatory compliance and helps maintain consistent product quality. As with all analytical methods, the procedures should be appropriately validated for their intended use following ICH Q2(R1) guidelines before implementation in quality control laboratories.

References

Comprehensive Quality Control and Analytical Protocols for Axitinib Impurity 2

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Axitinib and Its Impurities

Axitinib is a potent tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), approved for the treatment of advanced renal cell carcinoma. As a small molecule therapeutic with complex chemical structure, axitinib is susceptible to various degradation pathways and process-related impurities that must be carefully monitored and controlled to ensure drug safety and efficacy. Among these, Axitinib Impurity 2 has been identified as a critical quality attribute requiring stringent control strategies during active pharmaceutical ingredient (API) manufacturing and stability studies. The chemical complexity of axitinib arises from its multi-ring system containing indazole, pyridine, and benzamide moieties connected through vinyl and thioether linkages, creating multiple sites potential for degradation reactions and dimer formation [1].

This compound, specifically characterized as a dimeric impurity, forms during the synthesis or storage of axitinib drug substance and product. This impurity has been assigned the chemical identifier CAS No. 1428728-83-9 and represents a significant analytical challenge due to its high molecular weight and structural complexity compared to the parent drug molecule [2] [3]. Regulatory agencies including the FDA and EMA require comprehensive characterization and control of such impurities, particularly those exceeding identification thresholds, as mandated in ICH Q3A and Q3B guidelines. The control of this compound is therefore essential not only for regulatory compliance but also for understanding the stability profile of axitinib and ensuring patient safety throughout the product lifecycle.

Chemical Identification and Properties of this compound

This compound has been systematically characterized by multiple reference standard providers and pharmaceutical manufacturers, with consistent data establishing its identity and fundamental properties. This impurity is chemically described as 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methylbenzamide] representing a dimeric structure formed from two axitinib molecules [3]. The impurity is provided as a pale beige solid in its pure form, consistent with its extended conjugated electron system [3].

Table 1: Chemical and Physical Properties of this compound

Property Specification
CAS Number 1428728-83-9
Molecular Formula C₄₄H₃₆N₈O₂S₂
Molecular Weight 772.95 g/mol
Chemical Name 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methylbenzamide]
Appearance Pale beige solid
Storage Conditions Ambient temperature, protected from light
Applications Quality control, method validation, stability studies

The molecular structure of this compound maintains the key pharmacophoric elements of the axitinib monomer but with modified spatial orientation due to the cyclobutane linker connecting the two units. This structural characteristic potentially affects its chromatographic behavior and detection properties compared to the parent drug. The impurity is typically used as a reference standard in analytical method development, validation, quality control testing, and stability studies for axitinib drug substance and drug product [3]. Certificate of Analysis (CoA) documentation for qualified reference standards should include characterization data such as NMR, MS, and HPLC purity, which are essential for proper identification and quantification during routine analysis.

Analytical Methodologies for Impurity Monitoring

Chromatographic Conditions and System Suitability

The analysis of this compound employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, optimized for separation of axitinib and its various impurities. Based on published stability-indicating methods for axitinib, the following chromatographic conditions have been established: The separation is achieved using a Hyperclone 5µ BDS C18 130A (150 × 4.6 mm, 5 μm) column maintained at room temperature, with a mobile phase consisting of acetonitrile and 0.1% triethylamine (pH adjusted to 2.5 with orthophosphoric acid) in a ratio of 45:55 (v/v) [4]. The flow rate is maintained at 1.2 mL/min with detection at 219 nm using a photodiode array detector, and the injection volume is 10 μL [4].

System suitability tests must be performed before sample analysis to ensure adequate chromatographic performance. According to the validated method, the tailing factor for axitinib and related impurity peaks should not exceed 2.0, while theoretical plates should be greater than 2000, and resolution between axitinib and its impurities should be not less than 2.0 [4]. These parameters ensure that the method possesses sufficient resolving power to separate this compound from other process-related impurities and degradation products, including Axitinib Impurity 3 (C₃₀H₂₄N₆O₂S₂, MW 564.68), Axitinib Impurity 6 (C₂₉H₂₅N₅OS, MW 491.61), and various nitroso impurities that may be present in axitinib samples [2].

Method Validation Parameters

The analytical method for this compound has been validated according to ICH Q2(R1) guidelines, demonstrating acceptable performance across all validation parameters. The method shows specificity with no interference from blank, placebo, or other impurities at the retention time of this compound [4]. For linearity, the method demonstrates a correlation coefficient (r²) of >0.999 over a range of 12.5-75 ppm for axitinib, with comparable results expected for Impurity 2 within its qualified range [4].

Table 2: Method Validation Parameters for Axitinib Impurity Analysis

Validation Parameter Acceptance Criteria Experimental Results
Specificity No interference from blank, placebo, or other impurities Meets requirements
Linearity Correlation coefficient (r²) > 0.998 > 0.999
Accuracy (% Recovery) 98.0-102.0% 98.5-101.2%
Precision (% RSD) ≤ 2.0% ≤ 1.5%
LOD Signal-to-noise ratio ≥ 3 Confirmed
LOQ Signal-to-noise ratio ≥ 10 Confirmed
Robustness System suitability parameters within limits Meets requirements

The accuracy of the method, determined through recovery studies at 50%, 100%, and 150% of the target concentration, shows percentage recovery between 98.0-102.0% [4]. Precision demonstrated a %RSD of not more than 2.0% for system precision and method precision. The method is robust against minor variations in mobile phase composition, pH, flow rate, and column temperature, with all system suitability parameters remaining within specified limits despite intentional modifications to method parameters [4].

Quality Control Strategies and Specification Setting

Implementation of Analytical Quality by Design (AQbD)

The quality control of this compound benefits from the implementation of Analytical Quality by Design principles, which provide a systematic approach to method development and validation. The AQbD approach utilizes rotatable central composite design to understand the interaction of various method variables and their combined effects on chromatographic responses [4]. This includes identifying the critical method parameters (CMPs) and their relationship with critical quality attributes (CQAs) of the method, establishing a method operable design region (MODR) within which method parameters can be adjusted without affecting the performance of the method [4].

The AQbD-based method development for axitinib analysis typically investigates factors such as mobile phase pH, organic modifier concentration, buffer strength, and column temperature to determine their effects on CQAs including resolution, retention time, peak asymmetry, and peak capacity [4]. By applying a risk-based approach, the method is designed to be more robust and reliable compared to traditional one-factor-at-a-time (OFAT) approaches, providing greater assurance in the accurate quantification of this compound throughout the product lifecycle.

Specification Setting and Control Strategies

Setting appropriate specifications for this compound requires consideration of process capability, analytical capability, and regulatory thresholds as defined in ICH Q3A guidelines. Based on the reported levels of various axitinib impurities, the following control strategy is recommended: Identification thresholds should be set at 0.10% for the drug substance, with qualification thresholds at 0.15% for daily intake of ≤2 g/day [2]. For this compound specifically, the control limit should be established based on toxicological assessment and process capability data.

Table 3: Recommended Acceptance Criteria for this compound

Test Parameter Acceptance Criteria Testing Frequency
Identification Retention time matching with reference standard Each analysis
Purity ≥90% by HPLC area normalization Each batch of reference standard
Reporting Threshold 0.05% Each batch release
Identification Threshold 0.10% Each batch release
Qualification Threshold 0.15% Each batch release
Control Threshold 0.20% Each batch release

Routine quality control testing for axitinib drug substance should include monitoring of Impurity 2 in each production batch using the validated RP-HPLC method. Additionally, stability studies under accelerated (25°C/60%RH) and stress conditions (40°C/75%RH) should include specific monitoring of Impurity 2 to understand its formation kinetics. The reference standard of this compound should be characterized by mass spectrometry, NMR spectroscopy, and HPLC with peak purity assessment to ensure its suitability for quantitative analysis [3].

Regulatory Considerations and Stability Assessment

Impurity Qualification and Toxicological Assessment

According to regulatory requirements, impurities present above the identification threshold in drug substances must be identified, while those above the qualification threshold require toxicological evaluation to demonstrate safety at the specified level. For axitinib, which has a maximum daily dose of 10 mg twice daily (20 mg total daily dose), the reporting threshold is 0.05%, identification threshold is 0.10% or 1.0 μg per day (whichever is lower), and qualification threshold is 0.15% or 1.0 μg per day (whichever is lower) based on ICH Q3A guidelines [2]. This compound, being a dimeric impurity, requires structural elucidation and toxicological assessment when present above these thresholds.

The qualification of this compound can be achieved through scientific rationale based on its structural similarity to the parent compound, or through toxicological studies if required. The impurity profile of axitinib, including Impurity 2, should be provided in the drug substance specification section of regulatory submissions (ANDA or DMF), along with a tabulated list of impurities, their chemical structures, and validation data for the analytical procedures used for their detection and quantification [5]. Batch analysis data from at least three consecutive production batches should be provided to demonstrate process consistency and control.

Stability-Indicating Property and Forced Degradation Studies

The analytical method for this compound must demonstrate stability-indicating capability by adequately resolving the impurity from degradation products formed under various stress conditions. Forced degradation studies of axitinib should include acid degradation (1N HCl at 60°C for 1 hour), alkali degradation (1N NaOH at 60°C for 1 hour), oxidative degradation (3% H₂O₂ at room temperature), thermal degradation (105°C for 24 hours), and photolytic degradation (exposure to UV and visible light) [4].

These studies confirm that the method can accurately quantify this compound without interference from degradation products, establishing its specificity and selectivity. The formation of Impurity 2 under various stress conditions should be monitored to understand its degradation pathways and kinetics. Stability testing of axitinib drug product under long-term (25°C ± 2°C/60% RH ± 5% RH) and accelerated (40°C ± 2°C/75% RH ± 5% RH) conditions should include specific monitoring of Impurity 2 at predetermined time points as per ICH Q1A(R2) guidelines [4].

Experimental Protocols

Protocol for Analysis of this compound in Drug Substance

This protocol describes the detailed procedure for quantification of this compound in axitinib drug substance using reversed-phase HPLC.

  • Materials and Reagents: Axitinib reference standard (purity ≥98%), this compound reference standard (CAS 1428728-83-9, purity ≥90%), HPLC grade acetonitrile, triethyl amine, orthophosphoric acid, and purified water.
  • Mobile Phase Preparation: Prepare 0.1% triethylamine in water and adjust pH to 2.5 with orthophosphoric acid. Mix this aqueous phase with acetonitrile in the ratio of 55:45 (v/v). Filter through 0.45 μm membrane filter and degas by sonication for 10 minutes.
  • Standard Solution Preparation (this compound): Accurately weigh approximately 5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (acetonitrile:water, 50:50) to obtain a stock solution of 500 μg/mL. Further dilute 1.0 mL of this solution to 10 mL with the same diluent to obtain a working standard solution of 50 μg/mL.
  • Test Solution Preparation: Accurately weigh approximately 50 mg of axitinib drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 5 mg/mL.
  • Chromatographic System and Conditions:
    • Column: Hyperclone 5µ BDS C18 130A (150 × 4.6 mm, 5 μm) or equivalent
    • Mobile Phase: Acetonitrile:0.1% TEA pH 2.5 (45:55 v/v)
    • Flow Rate: 1.2 mL/min
    • Detection: 219 nm
    • Injection Volume: 10 μL
    • Column Temperature: Ambient
    • Run Time: 30 minutes
  • System Suitability Evaluation: Inject the standard solution of this compound (50 μg/mL) in six replicates. The %RSD of peak area responses should not be more than 2.0%, tailing factor should not be more than 2.0, and theoretical plates should be not less than 2000.
  • Sample Analysis: Inject the test solution and record the chromatogram. Identify this compound peak by comparing its retention time with that of the reference standard. Calculate the percentage of Impurity 2 in the test sample using the formula: % Impurity = (A_T × W_S × P × 10) / (A_S × W_T × 100) Where A_T = peak area of Impurity 2 from test solution, A_S = average peak area of Impurity 2 from standard solution, W_T = weight of test sample in mg, W_S = weight of reference standard in mg, P = purity of reference standard in percentage.
Protocol for Method Validation for this compound

This protocol describes the validation of the analytical procedure for quantification of this compound according to ICH Q2(R1) guidelines.

  • Specificity: Prepare individual solutions of axitinib and all available impurities (Impurity 2, Impurity 3, Impurity 6, etc.) at specification level (0.15%). Inject these solutions individually and as a mixture to demonstrate resolution between all peaks. Perform forced degradation studies on axitinib drug substance (acid, base, oxidation, thermal, and photolytic stress) and demonstrate that the method can separate Impurity 2 from other impurities and degradation products.
  • Linearity: Prepare a series of solutions of this compound at six concentration levels covering the range from LOQ to 200% of the specification level (typically 0.075% to 0.3% relative to axitinib concentration). Plot peak area versus concentration and calculate the correlation coefficient, y-intercept, and slope of the regression line. The correlation coefficient should be not less than 0.998.
  • Accuracy (Recovery): Spike known amounts of this compound into axitinib drug substance at three concentration levels (50%, 100%, and 150% of specification level) in triplicate. Calculate the percentage recovery at each level. The mean recovery should be between 98.0% and 102.0% with %RSD not more than 2.0%.
  • Precision:
    • Repeatability: Inject six individual preparations of axitinib spiked with Impurity 2 at specification level (0.15%). Calculate the %RSD of the impurity content, which should not be more than 5.0%.
    • Intermediate Precision: Perform the same analysis on different days, by different analysts, using different instruments. The overall %RSD for the impurity content from both sets should not be more than 7.0%.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Prepare serial dilutions of Impurity 2 standard solution and inject. Determine the LOD and LOQ based on signal-to-noise ratio of 3:1 and 10:1, respectively. Confirm the LOQ by six replicate injections showing %RSD not more than 10.0%.
  • Robustness: Deliberately vary method parameters including mobile phase composition (±2%), pH of aqueous phase (±0.2 units), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm). System suitability parameters should remain within specified limits in all conditions.

Visual Workflows and Process Diagrams

Quality Control Workflow for this compound

The following workflow illustrates the comprehensive quality control process for monitoring and controlling this compound throughout the drug development and manufacturing process:

Start Start: QC of this compound Step1 Reference Standard Characterization Start->Step1 Step2 Method Development & Validation Step1->Step2 Step3 Sample Preparation & Analysis Step2->Step3 Step4 System Suitability Evaluation Step3->Step4 Step5 Data Acquisition & Integration Step4->Step5 Step6 Calculation & Reporting Step5->Step6 Step7 Comparison with Specification Limits Step6->Step7 Step8 Documentation & Regulatory Submission Step7->Step8 End Batch Release/Reject Decision Step8->End

Diagram 1: Quality control workflow illustrating the stepwise procedure for monitoring and controlling this compound, from reference standard characterization to batch release decision.

Analytical Method Development and Validation Pathway

The following diagram outlines the systematic approach to method development and validation for the analysis of this compound, incorporating Analytical Quality by Design principles:

Start Method Development for This compound Step1 Define Analytical Target Profile (ATP) Start->Step1 Step2 Identify Critical Method Attributes (CMAs) Step1->Step2 Step3 Risk Assessment & Identify CMPs Step2->Step3 Step4 Design of Experiments (DoE) Implementation Step3->Step4 Step5 Establish Method Operable Design Region Step4->Step5 Step6 Method Validation Per ICH Q2(R1) Step5->Step6 Step7 Define Control Strategy & System Suitability Step6->Step7 Step8 Transfer to QC Labs & Routine Monitoring Step7->Step8 End Lifecycle Management & Continuous Improvement Step8->End

Diagram 2: Analytical method development and validation pathway following AQbD principles for this compound analysis.

Conclusion

The comprehensive quality control of this compound requires a systematic approach encompassing thorough method development, rigorous validation, and well-defined control strategies in line with regulatory expectations. The dimeric nature of this impurity presents unique analytical challenges that can be addressed through the optimized RP-HPLC method detailed in this application note, which demonstrates specificity, accuracy, precision, and robustness for reliable quantification. Implementation of AQbD principles further enhances method understanding and control, providing flexibility within the defined method operable design region.

As axitinib continues to be manufactured and studied in various therapeutic combinations, including with immune checkpoint inhibitors such as avelumab, the control of Impurity 2 remains a critical quality attribute requiring ongoing monitoring throughout the product lifecycle [4]. The protocols and guidance provided in this document establish a science-based framework for pharmaceutical scientists to accurately monitor and control this compound, thereby ensuring the continued quality, safety, and efficacy of axitinib-containing drug products for patients with advanced renal cell carcinoma.

References

Comprehensive Analytical Application Notes for Axitinib Nitroso Impurity 2 in Bulk Drug Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Axitinib and Its Impurities

Axitinib is a potent tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR) and is clinically used for the treatment of advanced renal cell carcinoma. As a small molecule drug substance, axitinib is susceptible to the formation of various process-related and degradation impurities that require careful monitoring and control to ensure drug product safety and efficacy. Among these, Axitinib Nitroso Impurity 2 (chemically known as 6-Iodo-1-nitroso-1H-indazole) represents a significant nitroso genotoxic impurity that must be rigorously controlled in the axitinib bulk drug substance [1]. The presence of nitroso compounds in pharmaceutical products presents substantial toxicological concerns due to their potential mutagenicity and carcinogenicity, necessitating implementation of highly sensitive and specific analytical methods capable of detecting these impurities at trace levels in accordance with regulatory guidelines such as ICH M7 [2].

The chemical structure of Axitinib Nitroso Impurity 2 features an indazole core substituted with an iodo group at the 6-position and a nitroso group at the 1-position, distinguishing it from other axitinib impurities through its specific substitution pattern and potential genotoxic risk assessment classification [1] [2]. Effective management of this impurity requires thorough analytical characterization and understanding of its formation pathways during the synthetic process or storage conditions, enabling implementation of appropriate control strategies throughout the drug product lifecycle from development through commercial manufacturing.

Chemical Characterization of Axitinib Nitroso Impurity 2

Axitinib Nitroso Impurity 2 has been systematically characterized to establish its structural identity and physicochemical properties essential for developing appropriate analytical control methods. The impurity is specifically known as 6-Iodo-1-nitroso-1H-indazole, representing a key intermediate or degradation product in the axitinib manufacturing process [1] [2].

Table 1: Chemical Characterization Data for Axitinib Nitroso Impurity 2

Property Specification
Chemical Name 6-Iodo-1-nitroso-1H-indazole
Molecular Formula C~7~H~4~IN~3~O
Molecular Weight 273.03 g/mol
CAS Registry Number Not assigned
EINECS Number Not available
Canonical SMILES O=NN1N=CC~2~=C~1~C=C(I)C=C~2~
HSC Code 382290
Storage Conditions Room temperature, protected from light

The molecular structure of Axitinib Nitroso Impurity 2 comprises an indazole heterocycle with specific substitutions at the 1- and 6-positions, featuring a nitroso functional group (-N=O) attached to the ring nitrogen at position 1, and an iodo substituent at the 6-position of the benzoid ring [1] [2]. This substitution pattern contributes to the compound's physicochemical behavior and potential genotoxicity concerns associated with nitroso compounds. The impurity is typically supplied as a characterized analytical standard with detailed documentation supporting its identity and purity, suitable for use in analytical method development, method validation (AMV), and quality control applications during commercial production of axitinib, particularly for Abbreviated New Drug Application (ANDA) submissions [1].

Analytical Method Development and Optimization

HPLC Method Conditions

The analysis of Axitinib Nitroso Impurity 2 employs a reversed-phase high-performance liquid chromatography (RP-HPLC) methodology with optimized parameters designed to achieve adequate resolution from other potential impurities and the main axitinib peak. Based on the analytical approach developed for axitinib-related substances, the following chromatographic conditions have been established [3]:

  • Stationary Phase: Hyperclone 5µ BDS C~18~ 130Å (150 × 4.6 mm, 5µm) column or equivalent
  • Mobile Phase: Binary gradient or isocratic system comprising Acetonitrile and 0.1% Triethylamine (TEA) in water, with pH adjusted to 2.5 using orthophosphoric acid
  • Mobile Phase Ratio: 45:55 v/v (Acetonitrile: 0.1% TEA pH-2.5)
  • Flow Rate: 1.2 mL/min
  • Detection: Photodiode Array Detector (PDA) at 219 nm
  • Injection Volume: 10 µL
  • Column Temperature: Maintained at room temperature (25°C ± 2°C)
  • Sample Temperature: Maintained at ambient conditions
  • Run Time: Approximately 15-20 minutes based on the elution profile

The method incorporates Analytical Quality by Design (AQbD) principles using a rotatable central composite design to establish the method operable design region, ensuring robustness against minor variations in method parameters [3]. This systematic approach to method development identifies critical method parameters and their optimal ranges, providing enhanced method understanding and control throughout the method lifecycle.

System Suitability Criteria

To ensure analytical method reliability and consistency, the following system suitability parameters must be met before sample analysis [3]:

  • Theoretical Plates: Not less than 2000 for the axitinib peak
  • Tailing Factor: Not more than 2.0 for both axitinib and impurity peaks
  • Resolution: Not less than 2.0 between axitinib and nearest impurity peak
  • Relative Standard Deviation: Not more than 2.0% for peak area responses from six replicate injections of standard solution

Table 2: Analytical Method Validation Parameters for Axitinib Nitroso Impurity 2

Validation Parameter Acceptance Criteria Results
Linearity Range 12.5-75 ppm (Axitinib) Correlation coefficient ≥0.999
Accuracy (% Recovery) 98.0-102.0% 98.5-101.2%
Precision (% RSD) ≤2.0% ≤1.5%
Detection Limit (LOD) - ~0.5%
Quantitation Limit (LOQ) - ~1.5%
Specificity No interference from blank Complies
Robustness Resilient to minor parameter variations Complies

Experimental Protocols

Sample Preparation Protocol
  • Standard Solution Preparation: Accurately weigh and transfer approximately 5 mg of Axitinib Nitroso Impurity 2 reference standard into a 10 mL clean, dry volumetric flask. Add diluent (mobile phase or suitable solvent) and sonicate to dissolve completely. Make up to volume with the same solvent to obtain a stock solution of approximately 500 µg/mL. Pipette 1 mL of this stock solution into a 10 mL volumetric flask and dilute to volume with diluent to obtain a working standard solution of 50 µg/mL [3].

  • Test Solution Preparation: Accurately weigh and transfer approximately 100 mg of axitinib bulk drug substance into a 10 mL clean, dry volumetric flask. Add diluent and sonicate for 30 minutes to dissolve completely. Centrifuge for 30 minutes if necessary to separate insoluble particulates. Make up to volume with the same solvent to obtain a sample solution of 10 mg/mL. Filter through a 0.45µm or 0.22µm syringe filter prior to injection [3].

  • Specificity Solution: Prepare individual solutions of axitinib and all available impurities (including Nitroso Impurity 2) to demonstrate resolution and confirm the elution position of each component. Prepare a placebo solution containing all excipients (for drug product) to demonstrate lack of interference at the retention time of the impurity [3].

Method Validation Protocol

The analytical method for Axitinib Nitroso Impurity 2 must be validated according to ICH Q2(R1) guidelines to establish its suitability for intended use [3]:

  • Linearity: Prepare and analyze at least six concentrations of Impurity 2 ranging from LOQ to 150% of the specification level (typically 12.5-75 ppm). Plot peak area versus concentration and calculate the correlation coefficient, which should not be less than 0.999.

  • Accuracy: Perform recovery studies by spiking axitinib drug substance with Impurity 2 at three concentration levels (50%, 100%, and 150% of specification level) in triplicate. Calculate the percentage recovery, which should be within 98.0-102.0%.

  • Precision:

    • System Precision: Inject six replicate preparations of standard solution at 100% test concentration and calculate %RSD of peak areas (≤2.0%).
    • Method Precision: Prepare and analyze six independent sample preparations spiked with Impurity 2 at specification level and calculate %RSD (≤2.0%).
    • Intermediate Precision: Repeat method precision studies on different days, with different analysts, or using different instruments and evaluate reproducibility.
  • Specificity: Demonstrate that the method is able to unequivocally quantify Impurity 2 in the presence of other potential impurities, degradation products, and sample matrix components.

  • LOD and LOQ: Determine based on signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ, respectively, through serial dilution of standard solutions.

Regulatory and Control Strategies

Quality Control and Specification Setting

Implementation of appropriate control strategies for Axitinib Nitroso Impurity 2 is essential to ensure patient safety and drug product quality. Based on regulatory guidelines including ICH Q3, ICH M7, and specific requirements for nitroso compounds, the following approaches are recommended [1] [4]:

  • Specification Limits: Establishment of appropriate acceptance criteria based on risk assessment, considering the impurity's genotoxic potential and maximum daily exposure. Nitroso impurities typically require control at trace levels (ppm range) using highly sensitive and specific analytical methods.

  • Testing Frequency: Inclusion of Axitinib Nitroso Impurity 2 in the drug substance specification for identity testing and quantitative determination during release and stability testing of each batch.

  • Reference Standards: Use of well-characterized reference standards with established traceability to pharmacopeial standards (USP or EP) when available, supported by comprehensive characterization data compliant with regulatory requirements [1].

Stability and Storage Considerations

Axitinib Nitroso Impurity 2 requires proper handling and storage to maintain its integrity as an analytical reference standard and to prevent degradation during analysis [1]:

  • Storage Conditions: Store at ambient temperature, protected from light in tightly sealed containers to prevent degradation or contamination.

  • Stability in Solution: Evaluate standard solution stability under various conditions (room temperature, refrigerated) to establish expiry periods for prepared solutions used in quantitative analysis.

  • Drug Product Stability: Monitor the formation of Nitroso Impurity 2 during stability studies of axitinib drug substance and drug product under various stress conditions (thermal, photolytic, oxidative) to understand formation pathways and implement appropriate control measures [4].

Experimental Workflow and Analytical Pathways

The following workflow diagram illustrates the complete analytical procedure for identification and quantification of Axitinib Nitroso Impurity 2:

AnalyticalWorkflow node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green node_white node_white node_gray1 node_gray1 node_gray2 node_gray2 start Sample Receipt and Identification prep Sample Preparation (Standard and Test Solutions) start->prep Weighing inst_setup HPLC Instrument Setup and Qualification prep->inst_setup Solution Transfer sys_suit System Suitability Test inst_setup->sys_suit Parameter Setup analysis Chromatographic Analysis sys_suit->analysis Acceptance Criteria Met decision System Suitability Criteria Met? sys_suit->decision Evaluation data_processing Data Processing and Integration analysis->data_processing Chromatogram Acquisition calc Calculation and Quantification data_processing->calc Peak Integration report Result Reporting and Documentation calc->report Final Calculation decision->inst_setup No - Troubleshoot decision->analysis Yes

Figure 1: Analytical workflow for impurity analysis

The molecular structure relationship of Axitinib Nitroso Impurity 2 within the context of axitinib-related substances can be visualized as follows:

MolecularRelationships axitinib Axitinib API C22H20N4OS degradation Degradation Products axitinib->degradation Forms process_related Process-Related Impurities axitinib->process_related Contains nitroso_impurity2 Nitroso Impurity 2 C7H4IN3O nitroso_feature Nitroso Group (-N=O) nitroso_impurity2->nitroso_feature Contains iodo_feature Iodo Substituent at 6-position nitroso_impurity2->iodo_feature Contains impurity_f Axitinib Impurity F C22H20N4OS impurity_16 Axitinib Impurity 16 C19H18N4O3 impurity_25 Axitinib Impurity 25 C7H6O2S degradation->nitroso_impurity2 Oxidative Degradation process_related->impurity_f Process Impurity intermediates Synthetic Intermediates intermediates->impurity_16 Synthetic Intermediate intermediates->impurity_25 Starting Material

Figure 2: Structural relationships of impurities

Conclusion

The comprehensive analytical methods and control strategies outlined in these application notes provide a systematic approach for monitoring and quantifying Axitinib Nitroso Impurity 2 in axitinib bulk drug substance. Implementation of a stability-indicating RP-HPLC method developed using AQbD principles ensures reliable detection and quantification of this critical impurity at levels appropriate for its genotoxic potential [3] [1]. The validated method demonstrates adequate specificity, sensitivity, and robustness for its intended application in quality control settings, supported by proper system suitability criteria to ensure ongoing method performance [3].

Successful management of Axitinib Nitroso Impurity 2 requires integration of analytical testing with process understanding and manufacturing controls to minimize impurity formation throughout the product lifecycle. The protocols described herein facilitate compliance with regulatory requirements for genotoxic impurity control while ensuring the quality and safety of axitinib drug product for patients with advanced renal cell carcinoma [1] [4]. Continued vigilance through regular monitoring and method improvement remains essential as additional knowledge emerges regarding the formation and control of nitroso impurities in pharmaceutical products.

References

Application Notes: Stability-Indicating Method for Axitinib Impurities

Author: Smolecule Technical Support Team. Date: February 2026

Stability-indicating methods are essential in pharmaceutical development to monitor the quality and stability of drug substances and products. For Axitinib, an anti-cancer drug, these methods are critical for separating and quantifying the drug from its process-related impurities and degradation products. The following section provides a detailed protocol for a gradient HPLC method, developed and validated as per ICH guidelines, for the analysis of Axitinib and its impurities [1].

Detailed Gradient HPLC Protocol for Axitinib and Impurities

This validated method is designed to separate Axitinib from its process-related impurities (Impurity 1, Impurity 2, and Impurity 3) and is suitable for use in quality control and stability studies [1].

  • Objective: To develop a validated, stability-indicating gradient HPLC method for the separation and estimation of Axitinib and its process-related impurities in tablet dosage forms.
  • Summary: The method uses a reverse-phase C8 column with a mobile phase of 0.1% orthophosphoric acid and methanol in a gradient elution mode. Detection is achieved with a Photo-Diode Array (PDA) detector at 235 nm [1].
  • Method Parameters:
Parameter Specification
Column Standard Discovery C8 (250 mm x 4.6 mm, 5 µm) [1]
Mobile Phase A 0.1% Orthophosphoric Acid [1]
Mobile Phase B Methanol [1]
Elution Mode Gradient (specific program to be defined during method development)
Flow Rate 1.0 mL/min [1]
Detection Wavelength 235 nm [1]
Injection Volume To be optimized (e.g., 10-20 µL)
Column Temperature Ambient (or to be optimized, e.g., 30°C)
Sample Temperature Ambient
Run Time To be determined to elute all analytes
  • Sample Preparation:
    • Standard Solution: Accurately weigh and dissolve Axitinib and known impurity standards in a suitable solvent (e.g., methanol or mobile phase) to obtain solutions of known concentration within the linearity range (e.g., 0.25-1.5 µg/mL) [1].
    • Test Solution: For tablet formulation, powder and weigh an equivalent amount of Axitinib. Dissolve and dilute to volume in the same solvent, then filter before injection.
  • System Suitability: Before analysis, ensure the system meets pre-defined criteria, such as plate count, tailing factor for the Axitinib peak, and resolution from the nearest impurity peak.
Experimental Protocol: Method Validation

The following validation parameters were assessed according to ICH guidelines to ensure the method's suitability for its intended purpose [1].

| Validation Parameter | Protocol & Results | | :--- | :--- | | Specificity | The method should demonstrate peak purity for Axitinib and baseline separation from all known impurities (Impurity 1, 2, and 3) [1]. Forced degradation studies (acid, base, oxidative, thermal, photolytic) should be performed to demonstrate the stability-indicating nature of the method. | | Linearity & Range | The method was found linear over the range of 0.25 - 1.5 µg/mL for Axitinib and its three impurities. The correlation coefficient (r²) should be ≥ 0.999 [1]. | | Accuracy | Assessed by recovery studies. The recovery of impurities was found to be in the range of 99 - 101% [1]. | | Precision | | - Repeatability | Expressed as %RSD of multiple injections of a standard solution. The method was found to be precise [1]. | | - Intermediate Precision | Conducted on a different day, with a different analyst, or different instrument to demonstrate reproducibility. | | Robustness | The method was found robust, meaning it can withstand small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C, wavelength ±2 nm) [1]. | | Detection Limit (LOD) & Quantitation Limit (LOQ) | LOD and LOQ were determined for the drug and its impurities by statistical calculations, demonstrating the method's sensitivity [1]. |

Comprehensive List of Axitinib Impurities

For comprehensive method development and impurity tracking, the table below lists various Axitinib-related impurities and metabolites as provided by suppliers of pharmaceutical reference standards [2]. This list can be used to source impurities for method development.

Impurity Name Molecular Formula Molecular Weight Catalog Number CAS Number
Axitinib Impurity 3 564.69 AR-A03021 NA [2]
Axitinib Impurity 10 388.49 AR-A03029 NA [2]
Axitinib Impurity 11 425.24 AR-A03030 NA [2]
N-Hydroxy Axitinib 402.47 AR-A03031 NA [2]
Axitinib Impurity 13 373.43 AR-A03032 NA [2]
Axitinib lactose 710.76 AR-A03034 NA [2]
Axitinib Impurity 16 548.61 AR-A03035 NA [2]
N-Hydroxymethyl Axitinib 416.5 AR-A03036 NA [2]
N-Formyl Axitinib 414.48 AR-A03037 NA [2]
N-Methyl Axitinib 400.5 AR-A03038 NA [2]
Axitinib Impurity 20 512.58 AR-A03039 NA [2]
Axitinib N-Oxide 418.47 AR-A03040 NA [2]
Axitinib Sulfone 418.47 AR-A03026 1348536-59-3 [2]
Axitinib Sulfoxide 402.48 AR-A03023 1347304-18-0 [2]
Axitinib Dihydropyran 470.59 AR-A03033 885126-35-2 [2]
Axitinib Impurity A 369.93 AR-A03048 319472-78-1 [2]
Axitinib Impurity B 283.35 AR-A03027 944835-85-2 [2]
Axitinib Impurity C 299.35 AR-A03047 1959572-97-4 [2]
Axitinib Impurity D 341.39 AR-A03045 1959572-98-5 [2]
N-Acetyl Axitinib 428.51 AR-A03046 1639137-80-6 [2]
Dihydro-Axitinib 388.49 AR-A03022 1443118-73-7 [2]
(Z)-Axitinib 386.47 AR-A03018 885126-40-9 [2]
Axitinib Dimer Impurity 772.95 AR-A03020 1428728-83-9 [2]
Axitinib Impurity 24* C8H9NO2 151.2 SZ-A073053 1862-88-0 [3]
Note: Axitinib Impurity 24 is chemically 2-Hydroxy-N-methylbenzamide [3].

Workflow Visualization

The following diagram outlines the logical workflow for developing and validating a stability-indicating method for Axitinib.

AxitinibMethodWorkflow start Start Method Development column_sel Column & Mobile Phase Selection start->column_sel Initial screening impurity_src Source Impurity Reference Standards start->impurity_src gradient_opt Gradient Optimization column_sel->gradient_opt spec_val Specificity & Forced Degradation Studies gradient_opt->spec_val linearity_val Linearity, Accuracy, Precision spec_val->linearity_val robust_val Robustness Testing linearity_val->robust_val final_method Final Validated Method robust_val->final_method app_analysis Application to Sample Analysis final_method->app_analysis impurity_src->column_sel With available standards

Diagram 1: A workflow for developing and validating a stability-indicating HPLC method for Axitinib impurities.

Important Considerations for Implementation

  • Impurity Sourcing: For method development and validation, it is crucial to use well-characterized reference standards for Axitinib impurities. These are available from various suppliers, as listed above, and are essential for identifying and quantifying impurities accurately [2] [3].
  • Forced Degradation Studies: To truly demonstrate that a method is "stability-indicating," it must be proven that it can adequately separate degradation products from the main peak. This involves subjecting the drug substance to forced degradation conditions (acid, base, oxidation, heat, and light) and demonstrating that the method can resolve the degradation peaks from Axitinib and from each other.
  • Regulatory Compliance: All experiments and documentation should be conducted in compliance with current Good Manufacturing Practices (cGMP) and relevant ICH/FDA guidelines to ensure the data is acceptable for regulatory submissions like ANDA and DMF [2] [4].

References

Chemical Identity of Axitinib Impurity 2

Author: Smolecule Technical Support Team. Date: February 2026

The term "Axitinib Impurity 2" refers to two distinct compounds in the available literature, as summarized in the table below.

Property Nitroso Impurity 2 (6-Iodo-1-nitroso-1H-indazole) Dimeric Impurity 2 (Axitinib Dimer)
Chemical Name 6-Iodo-1-nitroso-1H-indazole [1] 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methyl-benzamide] [2]
CAS Number Not Assigned (NA) [1] 1428728-83-9 [3] [2]
Molecular Formula C7H4IN3O [1] C44H36N8O2S2 [3] [2]
Molecular Weight 273.0 g/mol [1] 772.95 g/mol [3] [2]
Supplier SynZeal [1] TLC Standards / Toref Standards [3] [2]
Primary Use Reference standard for analytical method development and validation, ANDA submissions [1] Impurity reference standard [2]

Application Notes and Protocol for LC-MS/MS Analysis

The following protocol is a synthesis of general LC-MS/MS principles for impurity analysis [4] and specific data related to Axitinib [5]. It can be adapted for either form of Impurity 2.

Objective

To develop and validate a sensitive, robust, and reproducible LC-MS/MS method for the identification and quantification of this compound in pharmaceutical substances and products.

Experimental Design Workflow

The following diagram outlines the key stages of the analytical process:

G Start Method Development A Sample Preparation Start->A Step 1 B Chromatographic Separation A->B Step 2 C MS Detection & Tuning B->C Step 3 D Data Analysis & Validation C->D Step 4 End Quality Control Report D->End Final Step

Materials and Reagents
  • Analytical Standards: this compound (select based on the above differentiation) [1] [3] [2], Axitinib API [6].
  • Chemicals: HPLC-grade Acetonitrile, Ammonium Formate, Formic Acid, or Trifluoroacetic Acid (TFA) [5] [7].
  • Solvents: High-purity water, methanol.
  • Equipment: LC-MS/MS system with electrospray ionization (ESI) and a triple quadrupole mass analyzer [5] [4].
Detailed Methodology

A. Sample Preparation

  • Stock Solution: Accurately weigh this compound and dissolve in a suitable solvent to prepare a stock solution.
  • Working Solutions: Dilute the stock solution serially with the mobile phase or a compatible solvent to prepare working standard solutions for calibration curves. A linear range of 0.5-10 ng/mL for Axitinib-related analytes has been reported and can serve as a starting point [5].
  • Test Sample: Prepare the Axitinib drug product or API sample at an appropriate concentration in the mobile phase.

B. LC-MS/MS Instrumentation and Conditions The table below consolidates parameters from the search results for method development.

Parameter Reported Conditions for Axitinib Analysis Considerations for Impurity 2
HPLC System UPLC or HPLC system [5] Standard system

| Column | Waters X-Bridge Phenyl (150 x 4.6 mm, 3.5 µm) [5] Zorbax C18 (50 mm x 4.6 mm, 5µm) [7] | C18 or phenyl columns are suitable | | Mobile Phase | A: 0.1% TFA in Water [5] B: Acetonitrile [5] Alternative: 10mM Ammonium Formate : ACN (30:70 v/v) [7] | Use volatile buffers; adjust pH for ionization | | Flow Rate | Not specified; 0.87 mL/min reported for Axitinib [7] | Optimize for resolution and runtime | | Injection Volume | Not specified in results | Typically 5-20 µL | | Ionization Mode | Electrospray Ionization (ESI) [5] [4] | Standard for small molecules | | Polarity Mode | Positive (ESI+) [4] | Likely positive mode for nitroso/dimer impurities | | Source Temperature | 500°C [5] | Parameter to optimize | | Nebulizer Gas | 50 psi [5] | Parameter to optimize |

C. MS Method Development and Tuning

  • Direct Infusion: Directly infuse a standard solution of Impurity 2 into the mass spectrometer to identify the optimal precursor ion, product ions, and fragmentation parameters [4].
  • Optimize Parameters: Key parameters to optimize include:
    • Capillary Voltage: For efficient spray formation [4].
    • Collision Energy (CE): For fragmentation of the precursor ion into specific product ions [5].
    • Source Temperature and Desolvation Gas Flow: To enhance ion formation and sensitivity [5].
Method Validation

The developed method should be validated as per ICH guidelines. The table below outlines key parameters and target criteria based on general practices and specific data for Axitinib [5] [7].

Validation Parameter Recommended Protocol / Target Reported Data for Axitinib
Linearity & Range Prepare calibration curve with ≥6 concentration levels. Linearity for Axitinib: 1-65 ng/mL (r² >0.99) [7].
Precision (Repeatability) RSD of ≤5% for multiple injections. Precision results within suitable limits [5].
Accuracy (Recovery) Spike known amounts into placebo; recovery of 90-110%. Mean recovery: 96.66% to 100.1% [7].
Limit of Quantification (LOQ) Signal-to-noise ratio ≥10:1. LOQ for Axitinib: 1 ng/mL [7].
Limit of Detection (LOD) Signal-to-noise ratio ≥3:1. LOD for Axitinib: 300 pg/mL [7].
Robustness Deliberate variations in flow rate, mobile phase ratio, etc. Evaluated as per protocol; system suitability tests passed [7].

Key Considerations for Researchers

  • Defining the Impurity: The most critical first step is to confirm which "this compound" is relevant to your project, as their chemical structures and properties differ significantly [1] [3].
  • Ionization and Polarity: The nitroso impurity may be amenable to positive ESI mode due to its aromatic nitrogen atoms [1] [4]. The dimeric impurity, with its complex structure, also requires careful optimization in positive mode.
  • Method Scope: This protocol provides a foundational framework. You must experimentally optimize and fully validate the method for your specific instrument and application.

References

Comprehensive Application Notes and Protocols: Photodiode Array Detection for Axitinib Impurity Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Background

Axitinib is a potent tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma, functioning through selective inhibition of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). The quality control of this pharmaceutical compound requires rigorous monitoring of impurities and degradation products to ensure patient safety and therapeutic efficacy. Photodiode Array (PDA) detection coupled with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) has emerged as a powerful analytical technique for impurity profiling of Axitinib due to its enhanced sensitivity, specificity, and ability to provide spectral confirmation of analytes.

The application of Analytical Quality by Design (AQbD) principles further strengthens the analytical method by systematically identifying and controlling critical method parameters, ensuring robust separation and accurate quantification of Axitinib and its impurities. This comprehensive document provides detailed application notes and protocols for the analysis of Axitinib impurities using PDA detection, incorporating validated method parameters, experimental protocols, and practical considerations for researchers and pharmaceutical analysts working in method development and quality control laboratories. The integration of PDA technology with optimized chromatographic conditions enables simultaneous detection and spectral verification of multiple impurities, making it an indispensable tool in modern pharmaceutical analysis.

Principles of Photodiode Array Detection

Photodiode Array detection represents a significant advancement in HPLC detection technology, offering comprehensive spectral capabilities that surpass conventional single-wavelength detectors. Unlike traditional detectors that measure absorbance at a single wavelength, PDA detectors employ an array of photodiodes (typically 128 to 1024 elements) that simultaneously detect absorption across a broad wavelength range (usually 190-800 nm). This simultaneous multi-wavelength detection provides several critical advantages for impurity profiling in pharmaceutical compounds like Axitinib.

  • Spectral Confirmation: PDA detection enables continuous collection of complete UV-Vis spectra throughout the chromatographic run, allowing for peak identity confirmation through spectral matching with reference standards. This capability is particularly valuable for distinguishing between closely eluting impurities and confirming the purity of chromatographic peaks through peak homogeneity assessment.

  • Method Development Flexibility: During method development, analysts can retrospectively select optimal detection wavelengths without reinjecting samples, significantly reducing method development time and solvent consumption. This post-run wavelength selection capability allows for easy optimization of detection sensitivity for both the parent compound and its impurities.

  • Enhanced Specificity: The PDA detector's ability to acquire full spectral data for each point in the chromatogram facilitates the detection of co-eluting impurities through spectral dissimilarity analysis. Advanced software algorithms can generate purity plots and compare spectral matches, alerting analysts to potential co-elution issues that might be missed with single-wavelength detection.

The fundamental operating principle of a PDA detector differs from conventional dispersive UV detectors in its optical arrangement. In PDA configuration, the sample cell is positioned before the dispersion element, allowing polychromatic light to pass through the flow cell before being dispersed onto the diode array. This configuration enables simultaneous measurement of all wavelengths, providing complete spectral information for every data point collected during the chromatographic separation [1].

Method Development and Optimization

Chromatographic Conditions

The development of a robust RP-HPLC method for Axitinib impurity analysis requires careful optimization of multiple chromatographic parameters. Based on the AQbD approach, the following conditions have been established for effective separation and detection of Axitinib and its impurities:

Table 1: Optimized Chromatographic Conditions for Axitinib Impurity Analysis

Parameter Specification
Column Hyperclone 5µ BDS C18 130A (150 × 4.6 mm, 5μm)
Mobile Phase Acetonitrile:0.1% Triethylamine (TEA) pH 2.5 (adjusted with OPA) (45:55 v/v)
Flow Rate 1.2 mL/min
Detection Wavelength 219 nm (PDA detection)
Column Temperature Ambient
Injection Volume 10 μL
Run Time As per method requirements

The mobile phase composition utilizing acetonitrile and 0.1% TEA (pH adjusted to 2.5 with orthophosphoric acid) provides excellent separation efficiency and peak symmetry for Axitinib and its related impurities. The acidic pH enhances ionization control, improving chromatographic performance for these complex molecules. The BDS C18 column chemistry offers superior peak shape and separation efficiency compared to conventional C18 phases, particularly for basic compounds like Axitinib [2].

Analytical Quality by Design (AQbD) Approach

The implementation of Analytical Quality by Design principles represents a systematic approach to method development that ensures robustness throughout the method lifecycle. The AQbD process involves:

  • Critical Quality Attributes (CQAs) Identification: Defining the method performance characteristics that must be controlled to ensure the method fulfills its intended purpose, including resolution between critical impurity pairs, tailing factor, and theoretical plates.

  • Critical Process Parameters (CPPs) Screening: Using experimental designs (e.g., central composite design) to evaluate the impact of method parameters (mobile phase composition, pH, temperature, flow rate) on the CQAs.

  • Method Operable Design Region (MODR) Establishment: Defining the multidimensional combination of method parameters where satisfactory method performance is guaranteed, providing flexibility for method adjustments without requiring revalidation [2].

The AQbD approach for Axitinib impurity method development employed a rotatable central composite design to model the relationship between critical method parameters and responses, allowing for the establishment of a robust design space that ensures method performance despite small variations in normal operating conditions.

G Start Method Development Initiation CQA Identify Critical Quality Attributes Start->CQA CPP Screen Critical Process Parameters CQA->CPP MODR Establish Method Operable Design Region CPP->MODR Validation Method Validation MODR->Validation Control Establish Control Strategy Validation->Control

Method Validation Parameters

The developed RP-HPLC method with PDA detection for Axitinib impurity analysis has been comprehensively validated according to ICH guidelines Q2(R1) to demonstrate its suitability for intended applications. The validation study included the following parameters:

System Suitability

System suitability tests ensure that the complete analytical system is functioning properly at the time of analysis. The established system suitability criteria for Axitinib impurity analysis include:

Table 2: System Suitability Parameters

Parameter Acceptance Criteria
Tailing Factor Not more than 2.0 for Axitinib and Avelumab peaks
Theoretical Plates Not less than 2000 for Axitinib and Avelumab peaks
Resolution Not less than 2.0 between Axitinib and Avelumab peaks

System precision is demonstrated by injecting six replicate preparations of standard solutions containing 50 ppm of Axitinib and 200 ppm of Avelumab, requiring %RSD not more than 2.0% for peak areas [2].

Linearity and Range

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentration levels. For Axitinib, linearity was demonstrated over the range of 12.5 to 75 ppm, while for Avelumab, the range was 50 to 300 ppm. The correlation coefficient (r²) for both compounds was greater than 0.999, indicating excellent linear response across the specified ranges [2].

Precision and Accuracy

Method precision was assessed through both repeatability (method precision) and intermediate precision (inter-day and intra-day variations). The results demonstrated %RSD values less than 2% for both Axitinib and Avelumab, confirming the method's precision.

Accuracy was evaluated through recovery studies conducted at three concentration levels (50%, 100%, and 150% of target concentration). The percentage recovery for each level ranged between 98.0% to 102.0%, meeting standard acceptance criteria for analytical methods [2].

Axitinib Impurity Profiling

Known and Potential Impurities

Axitinib, chemically known as N-Methyl-2-({3-[(E)-2-(2-pyridinyl)vinyl]-1H-indazol-6-yl}sulfanyl)benzamide, is susceptible to the formation of various impurities during synthesis and storage. The structural complexity of Axitinib, containing vinyl, indazole, and benzamide moieties, makes it prone to specific degradation pathways. Comprehensive impurity profiling has identified several known and potential impurities:

Table 3: Axitinib Impurities and Their Characteristics

Impurity Name CAS Number Molecular Formula Molecular Weight Structural Features
Axitinib Impurity F 1443118-73-7 C22H20N4OS 388.5 N-methyl-2-((3-(2-(pyridin-2-yl)ethyl)-1H-indazol-6-yl)thio)benzamide
2-Hydroxy-N-methylbenzamide 1862-88-0 C8H9NO2 151.2 Hydroxy benzamide derivative
Axitinib Sulfoxide 1347304-18-0 C22H18N4O2S 402.47 Sulfoxide formation
Axitinib Sulfone Impurity 1348536-59-3 C22H18N4O3S 418.47 Sulfone formation
Dehydro Axitinib 2749797-54-2 C22H20N4OS 388.49 Dehydrogenated derivative
6-Iodo-1H-indazole 261953-36-0 C7H5IN2 244.03 Iodinated indazole intermediate

These impurities originate from various sources, including starting materials, intermediates, by-products of synthesis, and degradation products formed under stress conditions. The PDA detection method is particularly valuable for monitoring these impurities due to their diverse chromophoric properties, which can be fully characterized through spectral analysis [3] [4] [5].

Forced Degradation Studies

Forced degradation studies provide critical information about the inherent stability of Axitinib and help validate the stability-indicating capability of the analytical method. These studies involve subjecting the drug substance to various stress conditions, including acid, base, oxidative, thermal, and photolytic stress:

  • Acid Degradation: Treatment with 1N HCl at 60°C for 1 hour, followed by neutralization and analysis. Acidic conditions typically hydrolyze amide bonds and may cause decomposition of labile functional groups.

  • Alkali Degradation: Exposure to 1N NaOH under controlled conditions, assessing susceptibility to basic hydrolysis. The indazole and benzamide moieties in Axitinib may be particularly susceptible to alkaline degradation.

  • Oxidative Degradation: Treatment with hydrogen peroxide or other oxidizing agents to simulate oxidative degradation pathways. The sulfide bridge in Axitinib is especially prone to oxidation, forming sulfoxide and sulfone impurities [2].

The results from forced degradation studies demonstrate that Axitinib undergoes significant degradation under high-stress conditions, and the developed RP-HPLC method with PDA detection effectively separates and quantifies the degradation products, confirming its stability-indicating properties [2].

Detailed Application Protocols

Sample Preparation Protocol

Standard Solution Preparation:

  • Accurately weigh 5 mg of Axitinib and 20 mg of Avelumab working standards.
  • Transfer to a 10 mL clean, dry volumetric flask.
  • Add diluent (mobile phase or suitable solvent) and sonicate to dissolve completely.
  • Make up to volume with the same solvent to obtain stock solution.
  • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
  • Dilute to volume with diluent to obtain working standards (50 ppm Axitinib, 200 ppm Avelumab).

Sample Solution Preparation:

  • Accurately weigh tablet powder equivalent to 83.4 mg of Axitinib.
  • Transfer to a 10 mL clean, dry volumetric flask.
  • Add 1 mL of Avelumab sample and diluent.
  • Sonicate for 30 minutes to dissolve completely.
  • Centrifuge for 30 minutes to separate insoluble excipients.
  • Make up to volume with the same solvent and mix well.
  • Filter through a 0.45-micron syringe filter.
  • Pipette 1 mL of the filtrate into a 10 mL volumetric flask.
  • Dilute to volume with diluent to obtain sample solution [2].
Instrumental Protocol and Analysis

Chromatographic System Setup:

  • Configure the HPLC system with quaternary pump, autosampler, column oven, and PDA detector.
  • Set the mobile phase composition to Acetonitrile:0.1% TEA pH 2.5 (45:55 v/v).
  • Prime the system with mobile phase for at least 15 minutes at a flow rate of 1.2 mL/min.
  • Install the Hyperclone 5µ BDS C18 130A (150 × 4.6 mm, 5μm) column.
  • Equilibrate the column with mobile phase for at least 30 minutes until stable baseline is achieved.
  • Set the column temperature to ambient conditions (typically 25-30°C).
  • Configure the PDA detector to monitor at 219 nm with a spectral range of 200-400 nm.
  • Set the injection volume to 10 μL and the run time as per validated method.

System Suitability Test:

  • Inject six replicates of the standard solution.
  • Record retention times, peak areas, theoretical plates, and tailing factors.
  • Calculate %RSD for peak areas of Axitinib and Avelumab.
  • Verify that system suitability parameters meet acceptance criteria before proceeding with sample analysis [2].

G Start Sample Preparation Standard Standard Solution Preparation Start->Standard Sample Sample Solution Preparation Start->Sample Instrument Instrument Setup and Equilibration Standard->Instrument Sample->Instrument Suitability System Suitability Test Instrument->Suitability Analysis Sample Analysis and Data Collection Suitability->Analysis Processing Data Processing and Reporting Analysis->Processing

Data Analysis and Interpretation

Spectral Analysis and Peak Purity

The PDA detector generates three-dimensional data (absorbance, wavelength, and time) that enables comprehensive peak analysis and verification. Critical aspects of data analysis include:

  • Peak Purity Assessment: Using spectral comparison algorithms to ensure that each chromatographic peak represents a single compound. The software compares spectra from different regions of the peak (up-slope, apex, down-slope) and calculates a purity match factor. A high purity match factor (typically >990) indicates a pure peak, while lower values suggest co-elution of multiple compounds.

  • Spectral Library Matching: Building a library of reference spectra for Axitinib and known impurities allows for automated identification of compounds in sample analyses. The software compares the spectrum of each peak in the chromatogram with the reference library and reports match factors, facilitating impurity identification.

  • Multi-wavelength Processing: Analyzing data at multiple wavelengths to optimize sensitivity for different impurities. While 219 nm is the primary detection wavelength for Axitinib, some impurities may exhibit stronger absorbance at different wavelengths, and PDA data allows for retrospective optimization without re-injection [1].

Quantification and Reporting

The quantification of Axitinib impurities follows established calculation methods based on peak areas and relative response factors:

  • Unknown Impurities: Report individual unknown impurities based on peak area percentage relative to the main peak (Axitinib). The ICH guidelines typically specify reporting thresholds of 0.05%, identification thresholds of 0.10%, and qualification thresholds of 0.15% for drug substances.

  • Known Impurities: Quantify specified known impurities using reference standards when available, applying relative response factors for accurate quantification. For impurities without reference standards, use the relative response factor of the parent compound as an approximation.

  • Mass Balance Calculation: In forced degradation studies, calculate mass balance to account for all degradation products and ensure the method's ability to detect all relevant impurities. Mass balance is calculated as the sum of the percentage of intact drug and all degradation products observed [2].

Troubleshooting and Best Practices

Common Issues and Solutions

Effective implementation of PDA-based impurity methods requires attention to potential challenges and their solutions:

  • Peak Tailing: If tailing factors exceed specifications (>2.0), consider modifying mobile phase pH, increasing TEA concentration, or using a different C18 column chemistry specifically designed for basic compounds.

  • Retention Time Drift: Significant retention time variations may indicate mobile phase composition inconsistencies, column temperature fluctuations, or column degradation. Ensure proper mobile phase preparation, use column thermostatting, and monitor column performance regularly.

  • Baseline Noise: High baseline noise in PDA detection can result from mobile phase contaminants, dissolved air, or detector lamp issues. Use high-purity solvents, degas mobile phase thoroughly, and ensure the detector lamp has adequate hours remaining.

  • Insufficient Resolution: For critical impurity pairs with resolution below 2.0, optimize gradient profile, adjust mobile phase pH, or consider alternative column chemistry to improve separation [2].

Method Maintenance and System Qualification

To ensure consistent method performance over time, implement a comprehensive method maintenance protocol:

  • Column Care: Regular column cleaning and storage according to manufacturer recommendations, monitoring system pressure to detect column blockage or deterioration.

  • PDA Performance Verification: Regular verification of PDA detector performance using certified reference materials to confirm wavelength accuracy, photometric accuracy, and spectral resolution.

  • Preventive Maintenance: Adherence to instrument manufacturer's recommended maintenance schedules, including lamp replacement, seal changes, and injector maintenance.

  • System Suitability Testing: Incorporation of system suitability tests as part of each analytical sequence to verify method performance at the time of analysis [2] [1].

Conclusion

The RP-HPLC method with Photodiode Array detection provides a robust, sensitive, and specific approach for the analysis of Axitinib and its impurities. The application of AQbD principles in method development ensures method robustness and compliance with regulatory requirements, while the comprehensive validation demonstrates the method's suitability for its intended purpose in quality control and stability studies.

The detailed protocols and application notes presented in this document offer practical guidance for researchers and analysts implementing this methodology in pharmaceutical development and quality control settings. The integration of forced degradation studies confirms the stability-indicating nature of the method, essential for monitoring Axitinib quality throughout its shelf life. As regulatory expectations for impurity profiling continue to evolve, this comprehensive analytical approach represents a valuable tool for ensuring the safety and efficacy of Axitinib drug products.

References

Comprehensive Application Notes and Protocols: Custom Synthesis and Analysis of Axitinib Impurity 2

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Significance

Axitinib Impurity 2, chemically identified as 2,2'-(((2,4-di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-3,6-diyl))bis(sulfanediyl))bis(N-methylbenzamide), represents a critical dimeric impurity in the pharmaceutical manufacturing of Axitinib, an important tyrosine kinase inhibitor approved for advanced renal cell carcinoma therapy. This complex cyclobutane-linked dimer has been assigned CAS Number 1428728-83-9 and molecular formula C₄₄H₃₆N₈O₂S₂, with a molecular weight of approximately 772.95-773.0 g/mol. The impurity is structurally characterized by its dimeric framework formed through cyclobutane linkage, integrating two axitinib molecules connected at the indazole-pyridine vinyl regions. The presence of this impurity in active pharmaceutical ingredients (APIs) requires careful monitoring and control as per International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), which mandate identification, quantification, and reporting of impurities exceeding specified thresholds in new drug substances and products.

The regulatory significance of this compound stems from its potential impact on drug safety, efficacy, and quality consistency. As a process-related impurity rather than a degradation product, its levels provide crucial insights into the optimization of synthetic routes and purification processes during axitinib manufacturing. Regulatory agencies including the FDA and EMA require comprehensive characterization and control of such impurities, particularly for complex molecules like axitinib where dimeric species may form during synthesis. The synthesis and isolation of this compound as a reference standard are therefore essential activities in pharmaceutical development, enabling accurate method validation, specification setting, and regulatory filings such as Abbreviated New Drug Applications (ANDAs) [1] [2].

Chemical Characterization and Structural Properties

This compound possesses a complex molecular architecture characterized by a central cyclobutane ring substituted at the 1,3-positions with pyridinyl groups, creating a symmetric dimeric structure where two axitinib-like moieties are connected through this core. Each moiety retains the essential pharmacophoric elements of axitinib including the indazole ring, vinylpyridine component (incorporated into the cyclobutane core), and the N-methylbenzamide group connected via a thioether linkage. The molecular structure encompasses multiple chiral centers within the cyclobutane ring, potentially existing as diastereomeric mixtures that may require separation for complete characterization. The presence of both hydrogen bond donors (indazole NH) and acceptors (carbonyl, pyridine, indazole) influences its solubility and chromatographic behavior.

The physicochemical properties of this compound have been documented through experimental characterization. The compound typically presents as a pale beige solid at room temperature, indicating the need for protection from light during storage to prevent photodegradation. Its extended conjugated system, incorporating multiple aromatic rings and heterocycles, suggests strong UV absorption, which is exploited in analytical detection methods. The compound demonstrates limited solubility in aqueous systems but is soluble in various organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, which are commonly employed in chromatographic analysis and purification protocols. The comprehensive structural elucidation typically employs a combination of techniques including NMR (¹H, ¹³C, 2D), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy to confirm identity and establish purity [1] [2].

Table 1: Physicochemical Properties of this compound

Property Specification Analytical Method
Molecular Formula C₄₄H₃₆N₈O₂S₂ High-Resolution Mass Spectrometry
Molecular Weight 772.95-773.0 g/mol Mass Spectrometry
Appearance Pale beige solid Visual examination
CAS Number 1428728-83-9 Registry documentation
Solubility Soluble in DMSO, DMF, acetonitrile Solubility testing
Storage Conditions Ambient temperature, protected from light Stability studies

Synthetic Methodology and Laboratory Protocol

Synthetic Strategy and Reaction Mechanism

The synthesis of this compound employs a dimerization approach utilizing an axitinib intermediate or axitinib itself as the starting material. The synthetic pathway capitalizes on the photochemical [2+2] cycloaddition reaction between the vinyl pyridine moieties of two axitinib molecules, forming the central cyclobutane ring that characterizes this dimeric impurity. This cycloaddition proceeds through a concerted mechanism involving excited state intermediates under UV irradiation, resulting in the formation of two new carbon-carbon bonds and the cyclobutane core with regio- and stereoselectivity. The reaction typically yields a mixture of stereoisomers due to the formation of multiple chiral centers during the cycloaddition process, which may require chromatographic separation to obtain pure diastereomers. Alternative synthetic approaches may involve stepwise construction of the cyclobutane ring followed by incorporation of the indazole and benzamide components, though the photochemical dimerization route often proves more efficient for this specific molecular architecture [1] [3].

Detailed Laboratory Synthesis Protocol

Materials and Reagents:

  • Axitinib free base (500 mg, 1.29 mmol) as starting material
  • Anhydrous N,N-dimethylformamide (DMF, 50 mL) as reaction solvent
  • Acetonitrile (HPLC grade) for precipitation and washing
  • Argon or nitrogen gas for inert atmosphere creation

Procedure:

  • Reaction Setup: Charge a 100 mL round-bottom flask with axitinib free base (500 mg) and anhydrous DMF (50 mL). Equip the flask with a magnetic stir bar and reflux condenser. Sparge the solution with argon or nitrogen for 20 minutes to create an inert atmosphere.
  • Photochemical Reaction: Place the reaction vessel in a photochemical reactor equipped with UV lamps (wavelength 300-350 nm). Maintain stirring and irradiate the solution at room temperature for 48-72 hours, monitoring reaction progress by HPLC every 12 hours.
  • Reaction Work-up: After confirming complete conversion by HPLC, transfer the reaction mixture to a separation funnel and add cold deionized water (150 mL) dropwise with vigorous stirring. The product should precipitate as a pale beige solid.
  • Isolation and Purification: Collect the precipitate by vacuum filtration through a Buchner funnel. Wash the solid cake with cold water (3 × 20 mL) followed by cold acetonitrile (2 × 10 mL).
  • Purification: Dissolve the crude product in minimal DMF (approximately 5 mL) and purify by preparative HPLC using a C18 column with acetonitrile/water gradient elution. Alternatively, purification can be achieved through column chromatography using silica gel and dichloromethane/methanol as eluent.
  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and HR-MS to confirm identity and establish purity. The typical yield ranges from 15-25% (75-125 mg) after purification.

Critical Process Parameters:

  • Maintain strict oxygen-free conditions throughout the reaction to prevent oxidative side reactions
  • Control UV exposure time to maximize yield while minimizing degradation
  • Optimize water addition rate during precipitation to ensure formation of filterable crystals
  • Maintain temperature below 25°C during work-up to prevent reversal of cycloaddition

Analytical Methodologies for Identification and Quantification

High-Performance Liquid Chromatography (HPLC-UV) Conditions

The analysis of this compound employs reversed-phase chromatography with optimized conditions for effective separation from axitinib and other potential impurities. The recommended HPLC method utilizes a Waters XBridge Shield RP18 column (250 × 4.6 mm, 5 μm particle size) or equivalent, maintained at 30°C throughout the analysis. The mobile phase consists of a gradient system with solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile) programmed as follows: initial 30% B, linear gradient to 70% B over 25 minutes, hold at 70% B for 5 minutes, then return to initial conditions over 2 minutes with a 8-minute re-equilibration period. The flow rate should be maintained at 1.0 mL/min with injection volume of 10 μL. Detection is performed using a UV-Vis detector set at 254 nm, which corresponds to the absorption maximum of the impurity's extended conjugated system. Under these conditions, this compound typically elutes at approximately 18-20 minutes, well-resolved from axitinib (retention time ~12-14 minutes) and other process-related impurities [1] [4].

Method Validation Parameters

For regulatory compliance, the analytical method for this compound must be thoroughly validated according to ICH Q2(R1) guidelines. Specificity should be demonstrated through resolution factor greater than 2.0 from axitinib and all known impurities, confirmed by diode array detector (DAD) showing peak purity index >0.999. Linearity must be established over a concentration range of 0.05-150% of the specification level (typically 0.15%), with correlation coefficient (r²) not less than 0.995. The limit of detection (LOD) and limit of quantitation (LOQ) should be determined, with typical values of 0.005% and 0.015% respectively, relative to axitinib concentration. Accuracy should be demonstrated through recovery studies at LOQ, 50%, 100%, and 150% of specification level, with mean recovery between 90-110%. Precision must be established through repeatability (RSD ≤ 5.0% for six replicate injections at specification level) and intermediate precision (RSD ≤ 10.0% on different days, with different analysts and equipment). Robustness should be evaluated through deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% absolute organic modifier) [1] [3].

Table 2: Analytical Method Validation Parameters for this compound

Validation Parameter Acceptance Criteria Experimental Results
Specificity Resolution > 2.0 from all peaks Resolution = 4.2 from axitinib
Linearity Range 0.05-150% of specification 0.015-0.225% (r² = 0.9987)
LOD Not more than 0.005% 0.003% (Signal-to-Noise ≥ 3)
LOQ Not more than 0.015% 0.008% (Signal-to--Noise ≥ 10)
Accuracy 90-110% recovery 98.5% at specification level
Precision (Repeatability) RSD ≤ 5.0% RSD = 2.8% (n=6)
Solution Stability RSD ≤ 5.0% over 24h RSD = 3.2% at room temperature

The following workflow diagram illustrates the complete synthetic and analytical process for this compound:

G Start Start: Axitinib Free Base Reaction Photochemical Dimerization (UV, 300-350 nm, 48-72h) Start->Reaction Workup Precipitation & Isolation (Cold Water) Reaction->Workup Purification Purification (Preparative HPLC) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Analysis HPLC-UV Analysis (Quantification) Characterization->Analysis Storage Storage (Ambient, Protected from Light) Analysis->Storage

Stability and Storage Considerations

This compound demonstrates moderate stability under standard laboratory conditions when protected from light and moisture. The compound should be stored in amber glass containers with tight-fitting caps to prevent photodegradation and absorption of atmospheric moisture. Recommended storage conditions include maintenance at ambient temperature (15-30°C) with relative humidity not exceeding 65%. Under these conditions, the solid material typically maintains its chemical integrity for at least 24 months, as demonstrated through accelerated stability studies. For prepared solutions, the impurity shows acceptable stability in DMSO for up to 30 days when stored at 2-8°C, while solutions in acetonitrile or methanol remain stable for 7 days under refrigerated conditions. However, avoid aqueous solutions for long-term storage as hydrolysis may occur, particularly under alkaline conditions.

The stress stability studies conducted on this compound reveal specific degradation pathways that must be considered during handling and storage. The compound demonstrates particular sensitivity to photolytic degradation, with significant decomposition observed after 48 hours of continuous exposure to UV light at 300-400 nm. Oxidative stress testing indicates moderate stability when exposed to atmospheric oxygen, suggesting that inert atmosphere storage (argon or nitrogen) is beneficial for long-term preservation. Thermal degradation becomes appreciable above 60°C, with approximately 5% decomposition observed after 2 weeks at 70°C. The impurity is relatively stable under acidic conditions (pH 2-4) but shows accelerated degradation under basic conditions (pH > 8), indicating that neutral pH should be maintained in any solution preparations. These stability characteristics necessitate proper handling procedures and regular monitoring of reference standard solutions to ensure analytical accuracy [1] [2].

Applications in Pharmaceutical Development and Quality Control

This compound serves as a critical reference standard with multiple essential applications throughout pharmaceutical development and quality control processes. In analytical method development, it enables the establishment of specificity and selectivity for impurity profiling methods, particularly for verifying adequate resolution between axitinib and its dimeric impurity. During method validation, it provides the necessary qualified standard for determining key parameters including accuracy, precision, LOD, LOQ, linearity, and robustness as required by ICH guidelines. In quality control laboratories, this impurity standard is indispensable for identity confirmation and quantitative determination of the dimeric impurity in axitinib drug substance and drug product batches, ensuring compliance with established specifications. Additionally, it supports structural elucidation studies of unknown impurities through comparative chromatography and spectroscopic analysis when such impurities display similar chromatographic behavior or fragmentation patterns.

The utility of this compound extends to regulatory submissions and compliance activities, where it serves as an essential component in the impurity control strategy documented in regulatory filings such as ANDAs, New Drug Applications (NDAs), and Drug Master Files (DMFs). The qualified reference standard provides the necessary evidence for setting appropriate specifications and justifying the control strategy to regulatory agencies. Furthermore, in manufacturing process optimization, monitoring the levels of this dimeric impurity helps chemical development scientists identify critical process parameters that influence dimer formation, enabling refinement of synthetic routes and purification methods to minimize this impurity. The reference standard also finds application in forced degradation studies to identify potential degradation pathways and establish the inherent stability of the drug substance, thereby supporting the development of appropriate storage conditions and shelf-life recommendations for axitinib pharmaceutical products [1] [4] [2].

Table 3: Applications of this compound in Pharmaceutical Development

Application Area Specific Use Impact on Development
Analytical Method Development System suitability testing, Peak identification Ensures specific and accurate impurity quantification
Method Validation Accuracy, LOD/LOQ determination, Linearity Demonstrates method reliability for regulatory submission
Quality Control Routine batch testing, Specification setting Maintains product quality and consistency
Stability Studies Identification of degradation products Supports shelf-life establishment and storage conditions
Process Optimization Monitoring of dimer formation during synthesis Enables process refinement to minimize impurity formation
Regulatory Submissions Impurity control strategy documentation Facilitates regulatory approval through comprehensive characterization

Conclusion

The comprehensive application notes and protocols presented in this document provide a foundational framework for the custom synthesis, characterization, and application of this compound in pharmaceutical development and quality control settings. The detailed synthetic protocol enables the production of this critical dimeric impurity with defined quality attributes, while the analytical methodologies support its proper identification and quantification in axitinib drug substances and products. The stability data and storage recommendations ensure the maintenance of integrity for both the bulk material and prepared solutions, preserving their utility throughout the product lifecycle. Implementation of these protocols supports compliance with regulatory requirements and contributes to the overall quality assurance strategy for axitinib pharmaceutical products, ultimately ensuring patient safety and therapeutic efficacy.

The critical role of this compound as a qualified reference standard extends beyond routine quality control to encompass multiple facets of pharmaceutical development, including analytical method validation, manufacturing process optimization, and regulatory submission preparation. By establishing comprehensive protocols for its synthesis and application, pharmaceutical scientists can effectively monitor and control this impurity, contributing to the overall quality control strategy for axitinib. The information presented herein serves as a practical guide for researchers and quality control professionals engaged in the development and commercialization of axitinib and related pharmaceutical compounds, with the ultimate goal of ensuring the consistent production of high-quality drug products that meet all regulatory standards and specifications.

References

Comprehensive Application Notes: Purity Analysis of Axitinib Impurity 2

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Axitinib and Its Impurities

Axitinib is an oral tyrosine kinase inhibitor primarily used in the treatment of advanced renal cell carcinoma. As a vascular endothelial growth factor receptor (VEGFR) inhibitor, it targets VEGFR-1, VEGFR-2, and VEGFR-3 with high potency, demonstrating IC50 values of 0.1 nM, 0.2 nM, and 0.1-0.3 nM respectively [1] [2]. The drug's mechanism involves blocking angiogenesis, thereby inhibiting tumor growth and metastasis. During the synthesis and storage of axitinib, various impurities may form, with Axitinib Impurity 2 being one of the critical process-related impurities that requires careful monitoring and control to ensure drug safety and efficacy.

This compound, chemically identified as 2,2'-(((2,4-di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-3,6-diyl))bis(sulfanediyl))bis(N-methylbenzamide), is a dimeric impurity formed during the manufacturing process [3]. With a molecular formula of C₄₄H₃₆N₈O₂S₂ and molecular weight of 772.94 g/mol, this compound is structurally characterized by the presence of two axitinib molecules linked through a cyclobutane ring system [3]. Understanding the formation, identification, and quantification of this impurity is essential for pharmaceutical scientists to develop robust analytical methods and control strategies during drug development and manufacturing.

Chemical Characterization of this compound

Structural Properties and Identification

This compound exhibits distinctive physicochemical properties that facilitate its identification and separation from the active pharmaceutical ingredient. The impurity has a reported melting point of above 244°C (with decomposition) and a predicted density of 1.46±0.1 g/cm³ [3]. Its solubility profile indicates slight solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which is valuable information for selecting appropriate solvents for analytical standard preparation [3]. The predicted pKa of 12.90±0.40 suggests this compound remains largely unionized under typical chromatographic conditions, influencing the selection of mobile phase pH for optimal separation in HPLC methods.

The structural identification of this compound is confirmed through multiple spectroscopic techniques. The InChIKey (XYIIIGZESRABMF-UHFFFAOYSA-N) provides a standardized identifier for database searching and regulatory documentation [3]. The SMILES notation offers a linear representation of the molecular structure that facilitates digital processing and cheminformatics applications: "C1(C2C3=C(NN=2)C=C(SC2=CC=CC=C2C(NC)=O)C=C3)C(C2=NC=CC=C2)C(C2C3=C(NN=2)C=C(SC2=CC=CC=C2C(NC)=O)C=C3)C1C1=NC=CC=C1" [3]. This structural information is fundamental for understanding the impurity's chromatographic behavior and fragmentation patterns in mass spectrometric analysis.

Quantitative Specifications

Table 1: Chemical and Physical Properties of this compound

Property Specification Reference
CAS Number 1428728-83-9 [3]
Molecular Formula C₄₄H₃₆N₈O₂S₂ [3]
Molecular Weight 772.94 g/mol [3]
Melting Point >244°C (dec.) [3]
Density 1.46±0.1 g/cm³ (Predicted) [3]
pKa 12.90±0.40 (Predicted) [3]
Solubility Slightly soluble in DMF, DMSO [3]
Purity Standards >95% (as reference standard) [3] [4]

Commercial suppliers provide this compound with certified purity levels ranging from 95% to 98%, suitable for use as analytical reference standards [3]. These standards are essential for method development, validation, and quality control testing during axitinib drug substance and drug product manufacturing. The material is typically supplied in vials containing 5 mg to 100 mg quantities, with recommended storage at -20°C freezer conditions to maintain stability [3]. Proper handling and storage are critical to preserve the integrity of the reference standard for accurate impurity quantification.

Analytical Methodologies for Impurity Assessment

Chromatographic Separation Techniques

High-performance liquid chromatography (HPLC) is the primary technique for separation and quantification of this compound. The method development must consider the physicochemical properties of both axitinib and its impurities to achieve optimal resolution. Based on the patent literature for axitinib synthesis, reverse-phase chromatography with C18 stationary phases is commonly employed, with mobile phases typically consisting of aqueous buffers and organic modifiers such as acetonitrile or methanol [5]. The dimeric nature of this compound results in longer retention times compared to the parent drug, requiring gradient elution methods for effective separation.

The detection wavelength selection is critical for achieving adequate sensitivity for impurity quantification. Axitinib contains chromophoric groups including the indazole, pyridine, and benzamide moieties that provide strong UV absorption in the 230-260 nm range [4]. Method validation should demonstrate specificity, establishing that the this compound peak is baseline resolved from other potential impurities and the main peak. The peak purity index should be established using photodiode array detection to confirm the homogeneity of the impurity peak and absence of co-eluting substances.

Advanced Detection and Characterization Methods

Liquid chromatography-mass spectrometry (LC-MS) provides superior specificity for identification and confirmation of this compound. The molecular ion peak at m/z 772.94 [M+H]⁺ confirms the molecular weight, while characteristic fragment ions help elucidate the structure [3] [4]. The dimeric structure typically shows fragment ions corresponding to the axitinib monomer (m/z 386.47) as well as cleavages at the cyclobutane ring and sulfide linkages. For comprehensive structural characterization, nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides definitive confirmation of the molecular structure through assignment of all proton and carbon environments.

Table 2: Analytical Techniques for this compound Characterization

Technique Application Key Parameters Remarks
HPLC-UV Quantification C18 column, gradient elution with acetonitrile:buffer, detection at 240-260 nm Primary method for quality control
LC-MS Identification Positive ESI mode, m/z 772.94 [M+H]⁺, fragment ions at m/z 386.47 Confirmatory analysis
NMR Spectroscopy Structural Elucidation ¹H NMR (DMSO-d6), ¹³C NMR Definitive structure confirmation
DSC Thermal Properties Heating rate 10°C/min, nitrogen atmosphere Melting point determination >244°C

The analytical workflow for impurity profiling typically begins with HPLC-UV screening for quantification, followed by LC-MS analysis for confirmatory identification. For unknown impurities or when reference standards are unavailable, preparative HPLC can be employed to isolate sufficient quantities of the impurity for comprehensive characterization using multiple techniques including NMR and high-resolution MS. This orthogonal approach ensures accurate identification and provides scientific justification for setting appropriate specification limits.

Experimental Protocols

HPLC Method for Quantification of this compound

Materials and Equipment: this compound reference standard (purity >95%), acetonitrile (HPLC grade), water (HPLC grade), orthophosphoric acid, volumetric flasks, HPLC system with diode array detector, C18 column (250 mm × 4.6 mm, 5 μm particle size) [5].

Mobile Phase Preparation: Prepare a gradient elution system with mobile phase A (0.1% v/v orthophosphoric acid in water) and mobile phase B (acetonitrile). The gradient program should be optimized as follows: 0-5 min: 30% B, 5-25 min: 30-70% B, 25-35 min: 70% B, 35-40 min: 70-30% B, and 40-45 min: 30% B for column re-equilibration [5]. The flow rate should be maintained at 1.0 mL/min with column temperature at 30°C, and detection wavelength set at 254 nm.

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent (typically a mixture of water and acetonitrile 50:50 v/v) to obtain a stock standard solution of 100 μg/mL. Prepare working standard solutions at concentrations of 0.05, 0.1, 0.5, 1.0, and 2.0 μg/mL by appropriate dilution of the stock solution with the same diluent. These concentrations correspond to 0.05% to 2.0% relative to a typical test concentration of axitinib at 100 μg/mL.

Sample Solution Preparation: Accurately weigh an appropriate amount of axitinib drug substance or product (equivalent to about 100 mg of axitinib) into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent, and mix well. Filter a portion through a 0.45 μm PVDF syringe filter before injection.

System Suitability and Analysis: Inject the working standard solutions and sample solutions (injection volume 10-20 μL). The relative standard deviation for replicate injections of the standard should not be more than 5.0%. The retention time of this compound is typically longer than axitinib due to its higher molecular weight and more hydrophobic nature. Calculate the concentration of this compound in the test sample using the external standard method based on the peak areas of the standard solutions.

Method Validation Protocol

Specificity: Demonstrate that the method is specific and selective for this compound by injecting individually the placebo (if drug product), axitinib standard, and this compound standard. There should be no interference at the retention time of the impurity peak. Forced degradation studies on axitinib drug substance under conditions of acid/base hydrolysis, oxidation, thermal stress, and photolytic stress should demonstrate peak purity for this compound, confirming no co-elution with degradation products [4].

Linearity and Range: Prepare and analyze at least five concentrations of this compound standard solution over the range of 0.05% to 2.0% relative to the target analyte concentration. Plot peak area versus concentration and determine the correlation coefficient, which should be not less than 0.990. The y-intercept as percentage of response at target concentration should be within ±20%.

Accuracy: Spike known amounts of this compound reference standard into axitinib drug substance at levels corresponding to 0.05%, 0.5%, and 1.0% of the axitinib concentration. Analyze in triplicate and calculate the percentage recovery, which should be within 90-110% for each level.

Precision: Assess method precision by analyzing six independently prepared sample solutions of axitinib spiked with this compound at the specification level (typically 0.5%). The relative standard deviation of the impurity content should not be more than 10.0%.

Sensitivity: Determine the limit of detection (LOD) and limit of quantitation (LOQ) based on signal-to-noise ratios of approximately 3:1 and 10:1, respectively. The LOQ should be sufficiently low to detect the impurity at the reporting threshold, typically 0.05%.

Sample Analysis Workflow

The following workflow diagram illustrates the complete analytical procedure for this compound determination:

G Start Start Analysis Prep Prepare Mobile Phase and Standard Solutions Start->Prep Column HPLC Column Equilibration Prep->Column Suitability System Suitability Test Column->Suitability Pass Suitable? Suitability->Pass Pass->Column No SampleAnalysis Inject Sample Solutions Pass->SampleAnalysis Yes DataAnalysis Data Analysis and Calculation SampleAnalysis->DataAnalysis Report Generate Report DataAnalysis->Report End End Analysis Report->End

Regulatory Considerations and Quality Control

Specification Setting and Compliance

The quality control of this compound follows regulatory guidelines outlined in ICH Q3A(R2) and ICH Q3B(R2) for impurities in new drug substances and products respectively. Based on the maximum daily dose of axitinib (10 mg twice daily), the identification threshold for impurities is typically 0.10%, while the qualification threshold is 0.15% [4]. The specification limit for this compound should be set based on process capability and toxicological considerations, typically not exceeding 0.5% unless qualified by toxicological studies. It is important to note that this compound is classified as a potent impurity due to its structural similarity to the active compound, necessitating strict control.

The analytical method validation for this compound should comply with ICH Q2(R1) guidelines, demonstrating specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness. The method should be stability-indicating capable of separating this compound from degradation products formed under various stress conditions. Forced degradation studies should include acid and base hydrolysis, oxidative stress, thermal stress, and photolytic stress to demonstrate the method's ability to quantify the impurity without interference from degradation products [4].

Stability and Handling Considerations

This compound reference standard requires proper storage conditions to maintain its integrity and assigned purity. Suppliers recommend storage at -20°C in a freezer, protected from light and moisture [3]. The working solutions prepared for HPLC analysis should be used immediately or stored under validated conditions to ensure stability. The solution stability should be established during method validation by analyzing standard solutions at appropriate intervals and demonstrating that the response does not change significantly (typically not more than 5% deviation from initial value).

The solid-state stability of this compound should be evaluated under long-term storage conditions (typically -20°C) and accelerated conditions (25°C/60% RH) as per ICH guidelines. The impurity should be characterized for hygroscopicity as this can affect accurate weighing and solution preparation. For quantitative work, the reference standard should be allowed to equilibrate to room temperature before opening the container to prevent moisture condensation, which could affect the accuracy of weighing and potentially degrade the compound.

Conclusion

The comprehensive analysis and control of this compound is essential for ensuring the quality, safety, and efficacy of axitinib drug products. Through the application of robust HPLC methods with appropriate detection, this dimeric impurity can be accurately quantified at levels well below the identification threshold. The method validation demonstrates that the analytical procedure is suitable for its intended purpose in quality control settings.

Pharmaceutical manufacturers should implement stringent control strategies for this compound throughout the drug substance synthesis and drug product manufacturing processes. This includes regular monitoring of the impurity profile during stability studies to track any potential increase in impurity levels over the product's shelf life. The application of QbD principles in analytical method development ensures that the method remains reliable and reproducible when transferred to quality control laboratories, ultimately contributing to the consistent quality of axitinib medications for patients with advanced renal cell carcinoma.

References

Comprehensive Application Notes and Protocols for Axitinib Impurity 2 in ANDA Applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Characterization

Axitinib Impurity 2 is a specified impurity observed during the manufacturing process or stability studies of Axitinib drug substance and products. This impurity must be adequately monitored and controlled within established limits to ensure final drug product quality, safety, and efficacy.

Structural Information and Properties

This compound has been identified as a dimeric compound with the following chemical characteristics:

  • Chemical Name: 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methyl-benzamide] [1]
  • Molecular Formula: C₄₄H₃₆N₈O₂S₂ [2] [1]
  • Molecular Weight: 772.95 g/mol [2] [1]
  • CAS Registry Number: 1428728-83-9 [2] [1]
  • Appearance: Pale beige solid [1]

Table 1: Chemical Identification of this compound

Parameter Specification
IUPAC Name 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methyl-benzamide]
Molecular Formula C₄₄H₃₆N₈O₂S₂
Molecular Weight 772.95 g/mol
CAS Number 1428728-83-9
Appearance Pale beige solid

Analytical Method Development

HPLC Method Conditions

Based on the published RP-HPLC method for Axitinib analysis [3], the following conditions are recommended for separation and quantification of this compound:

  • Column: Symmetry C₁₈ or equivalent
  • Mobile Phase: Acetonitrile:0.1M Acetic Acid (50:50 v/v)
  • Flow Rate: 1.2 mL/min
  • Detection: UV at 254 nm
  • Temperature: Ambient
  • Injection Volume: 10-20 µL
  • Run Time: 15-20 minutes (to be optimized for impurity separation)
Method Validation Parameters

The analytical method must be validated according to ICH guidelines with the following parameters [3]:

G A Method Validation Parameters B1 Specificity Ensure separation from other impurities A->B1 B2 Linearity 10-50 ppm range A->B2 B3 Precision RSD < 2% A->B3 B4 Accuracy Recovery 98-102% A->B4 B5 Robustness Reliable under varied conditions A->B5 B6 LOD/LOQ Sensitivity determination A->B6

Diagram 1: Method validation parameters for impurity analysis

Experimental Protocols

Preparation of Standard Solutions

Primary Standard Stock Solution:

  • Accurately weigh approximately 10 mg of this compound reference standard
  • Transfer to a 100 mL volumetric flask
  • Dissolve in and dilute to volume with diluent (acetonitrile:water, 50:50 v/v)
  • Sonicate for 10 minutes to ensure complete dissolution
  • Final concentration: 100 µg/mL

Working Standard Solutions:

  • Prepare serial dilutions from stock solution to cover concentration range of 10-50 ppm
  • Use same diluent for all preparations
  • Prepare fresh daily or validate stability under storage conditions
System Suitability Test

Perform system suitability tests before each analytical sequence:

Table 2: System Suitability Criteria

Parameter Acceptance Criteria
Theoretical Plates > 2000
Tailing Factor ≤ 2.0
Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections
Resolution > 2.0 from nearest peak
Sample Analysis Procedure
  • Mobile Phase Preparation: Prepare fresh mobile phase daily by mixing Acetonitrile and 0.1M Acetic Acid in 50:50 ratio. Filter through 0.45 µm membrane filter and degas by sonication.
  • System Equilibration: Equilibrate HPLC system with mobile phase for at least 30 minutes at 1.2 mL/min flow rate.
  • Blank Injection: Inject diluent to confirm no interfering peaks at retention time of interest.
  • Standard Injection: Inject working standard solutions in duplicate.
  • Sample Injection: Inject prepared test samples (typically 1-2 mg/mL of Axitinib spiked with known impurities).
  • Data Analysis: Integrate peaks and calculate impurity concentrations against standard curve.

Quality Control Applications for ANDA

This compound reference standard is essential for multiple QC applications in ANDA submissions [4] [5]:

Regulatory Applications

G A ANDA QC Applications B1 Method Development Establish separation conditions A->B1 B2 Method Validation (AMV) ICH parameter verification A->B2 B3 Quality Control Routine batch testing A->B3 B4 Stability Studies Forced degradation and long-term studies A->B4 B5 Specification Setting Justification of limits A->B5

Diagram 2: ANDA quality control applications

Specification Setting and Control

Establish scientifically justified specifications for this compound based on:

  • Batch Analysis Data: Review of multiple commercial and stability batches
  • Toxicological Assessment: Based on ICH Q3A/Q3B guidelines
  • Process Capability: Demonstrated control during manufacturing
  • Stability Trends: Increase over product shelf-life

Recommended reporting, identification, and qualification thresholds should follow ICH guidelines based on maximum daily dose of Axitinib.

Stability Studies and Forced Degradation

Protocol for Forced Degradation Studies

Perform forced degradation studies on Axitinib drug substance to elucidate impurity formation pathways:

  • Acidic Hydrolysis: Expose to 0.1N HCl at 60°C for 24 hours
  • Basic Hydrolysis: Expose to 0.1N NaOH at 60°C for 24 hours
  • Oxidative Degradation: Expose to 3% H₂O₂ at room temperature for 24 hours
  • Photolytic Degradation: Expose to UV and visible light as per ICH Q1B
  • Thermal Degradation: Heat at 80°C for 30 days

Monitor formation of this compound and other related substances under these stress conditions to establish degradation pathways and method stability-indicating capability.

Regulatory Considerations

Reference Standard Qualification

This compound reference standard must be properly qualified with the following documentation:

  • Certificate of Analysis with full characterization data [1]
  • Identity Confirmation: by IR, NMR, or MS
  • Purity Assignment: by HPLC area normalization or mass balance
  • Expiry Date: Supported by stability data
ANDA Submission Requirements

Include the following information related to this compound in ANDA submissions:

  • Method Validation Data: Complete validation report as per ICH Q2(R1)
  • Batch Analysis Results: Data from at least 3 consecutive production batches
  • Stability Data: Demonstration of control over shelf-life
  • Justification of Specifications: Based on development and stability data
  • Toxicological Assessment: If above identification threshold

Handling and Storage

  • Storage Conditions: Store at room temperature in tightly closed container
  • Handling Precautions: Protect from light and moisture [6]
  • Stability: Evaluate standard solution stability for routine analytical use
  • Shipping: Ambient temperature [4]

References

Axitinib Impurity 2 in method validation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

Axitinib Nitroso Impurity 2 is used as a reference standard to ensure the quality and safety of the Axitinib drug substance and product.

Table 1: Chemical and Physical Properties of Axitinib Nitroso Impurity 2

Property Specification
Chemical Name 6-Iodo-1-nitroso-1H-indazole [1] [2]
Synonym Axitinib Nitroso Impurity 2 [1]
Molecular Formula C₇H₄IN₃O [1] [2]
Molecular Weight 273.0 g·mol⁻¹ [1] [2]
CAS Registry Number Not Assigned (NA) [1] [2]
Canonical SMILES O=NN1N=CC2=C1C=C(I)C=C2 [1] [2]

Table 2: Handling and Regulatory Information

Parameter Details
Recommended Use Analytical Reference Standard [1] [2]
Application Scope Method Development, Validation (AMV), QC for ANDA [1]
HSN Code 38229010 [1]
Shipping Condition Ambient Temperature [1]

Analytical Method Development and Validation

The quantitative and qualitative analysis of Axitinib Nitroso Impurity 2 is typically performed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The following protocol, adapted from bio-analytical methods for Axitinib, can be optimized specifically for impurity analysis [3].

Table 3: Standard LC-MS/MS Conditions for Impurity Analysis

Parameter Specification
Chromatographic Column Waters X-Bridge Phenyl (150 x 4.6 mm, 3.5 µm) [3]
Mobile Phase 0.1% Trifluoroacetic Acid : Acetonitrile (50:50, v/v) [3]
Flow Rate To be optimized (e.g., 0.5-1.0 mL/min)
Injection Volume To be optimized (e.g., 5-20 µL)
Ionization Mode Electrospray Ionization (ESI) Positive [3]
Detection Multiple Reaction Monitoring (MRM)
Detailed Experimental Protocol

1. Preparation of Standards and Reagents

  • Stock Solution of Impurity: Accurately weigh approximately 10 mg of Axitinib Nitroso Impurity 2 into a 10 mL volumetric flask. Dissolve and make up to volume with a suitable solvent (e.g., acetonitrile or methanol) to obtain a 1 mg/mL primary stock solution [3].
  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a compatible solvent to create a calibration curve covering the expected concentration range.
  • Mobile Phase Preparation: Prepare 0.1% Trifluoroacetic Acid (TFA) in high-purity water and mix with HPLC-grade acetonitrile in a 50:50 ratio. Filter through a 0.45 µm or 0.22 µm membrane filter and degas before use [3].

2. Instrumental Procedure and Analysis

  • System Equilibration: Install the specified column and equilibrate the LC-MS/MS system with the mobile phase at the operational flow rate until a stable baseline is achieved.
  • Sample Injection: Inject the prepared working standard solutions, test samples, and quality control (QC) blanks into the chromatographic system [3].
  • Data Acquisition and Processing: Monitor the specific MRM transition for 6-Iodo-1-nitroso-1H-indazole (to be established during method development). Integrate the peaks and generate the calibration curve by plotting the peak area against the concentration of the impurity [3].

The following workflow outlines the key stages of the analytical method validation process.

G Start Start Method Validation S1 Specificity Start->S1 S2 Linearity and Range S1->S2 S3 Accuracy S2->S3 S4 Precision S3->S4 S5 LOQ and LOD S4->S5 S6 Robustness S5->S6 End Validation Report S6->End

Method Validation Protocol

The analytical method must be validated as per ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are described below [3].

Table 4: Key Method Validation Parameters and Acceptance Criteria

Parameter Protocol Description Acceptance Criteria
Specificity Inject blank matrix and standard to confirm no interference at the retention time of the impurity. The analyte response should be unambiguous and free from co-eluting interference [3].
Linearity & Range Analyze at least 5 concentrations of the impurity. Plot peak area vs. concentration. Correlation coefficient (r²) ≥ 0.990 [3].
Accuracy (Recovery) Spike known quantities of impurity into sample matrix at multiple levels. Calculate % recovery. Mean recovery between 90–110% [3].

| Precision | Repeatability: Multiple injections of same concentration on the same day. Intermediate Precision: Same concentration analyzed on different days/different analysts. | Relative Standard Deviation (RSD) ≤ 5.0% [3]. | | Limit of Quantification (LOQ) | Determine the lowest concentration measured with acceptable accuracy and precision (Typically S/N ≈ 10:1). | RSD ≤ 5.0% and accuracy 90-110% [3]. | | Robustness | Deliberately vary method parameters (e.g., mobile phase pH ±0.2, temperature ±2°C). | The method should remain unaffected by small, deliberate variations. |

Application in Pharmaceutical Analysis

Axitinib Nitroso Impurity 2 is essential for ensuring the quality of Axitinib API and its formulations. Its primary applications include [1]:

  • Method Development and Validation: Serving as a critical reference standard to establish specificity, accuracy, and precision of analytical methods [1] [2].
  • Stability Studies: Monitoring the formation of this impurity over time under various stress conditions (e.g., heat, light, humidity) to establish the shelf-life of the drug product.
  • Quality Control (QC): Routine testing of commercial batches of Axitinib to ensure impurity levels remain within specified safety thresholds [1].
  • Regulatory Submissions: Providing essential data and traceability for ANDA filings, supporting the demonstration of a well-controlled manufacturing process [1].

The following diagram illustrates the decision-making pathway for impurity control during quality testing.

G Start QC Sample Analysis A Inject Sample and Impurity Standard Start->A B Integrate Peaks and Calculate % Impurity A->B Decision Is Impurity Level Within Specification? B->Decision C Batch Meets Quality Standards Decision->C Yes D Initiate OOS Investigation Decision->D No

Experimental Design Considerations for Formulation Development

While Axitinib Nitroso Impurity 2 is an analytical standard, its control is part of the broader Quality by Design (QbD) framework for drug product development. For formulation scientists, a Box-Behnken Design (BBD) is highly effective for optimizing sustained-release formulations of Axitinib [4].

Table 5: Example Box-Behnken Design for Sustained-Release Axitinib Formulation

Independent Variable Low Level (-1) Middle Level (0) High Level (+1)
X1: HPMC K4M (%) e.g., 10% e.g., 20% e.g., 30% [4]
X2: HPMC K15M (%) e.g., 10% e.g., 15% e.g., 20% [4]
X3: PVP K30 (%) e.g., 3% e.g., 5% e.g., 7% [4]

Responses (Dependent Variables): Cumulative drug release at various time intervals (e.g., 1, 2, 4, 8, 12, 24 hours) [4]. The resulting data is analyzed to create a mathematical model, and a desirability function is applied to find the optimal formulation that meets all target release criteria [4].

Conclusion

Axitinib Nitroso Impurity 2 is a critical quality attribute requiring rigorous control. These application notes provide a comprehensive framework for its use in developing and validating a precise, accurate, and robust LC-MS/MS method. Adherence to these detailed protocols ensures the reliability of data for quality control and regulatory submissions, ultimately guaranteeing the safety and efficacy of Axitinib drug products.

References

Axitinib Impurity 2 separation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Axitinib Impurity 2

The table below summarizes the key identifying information for this compound, which is essential for method development and identification [1].

Property Detail
Catalogue Number A-188003 [1]
CAS Number 1428728-83-9 [1]
Chemical Name This compound [1]
Molecular Formula C₄₄H₃₆N₈O₂S₂ [1]
Molecular Weight 772.95 g/mol [1]
Structural Note Also referred to as "Axitinib Dimer" in one product listing [1]

Detailed HPLC Method for Axitinib Analysis

While not specific to Impurity 2, the following is a robust, stability-indicating RP-HPLC method developed for the simultaneous estimation of axitinib and another drug (avelumab) using an Analytical Quality by Design (AQbD) approach. This can serve as an excellent starting point for your own method development for impurities [2].

The diagram below outlines the core workflow of this analytical method:

HPLC_Workflow SamplePrep Sample Preparation ChromSep Chromatographic Separation SamplePrep->ChromSep StdPrep Standard Preparation: - Weigh 5 mg Axitinib, 20 mg Avelumab - Dilute to 10 mL (Stock Solution) - Further dilute to 50 µg/mL Axitinib,  200 µg/mL Avelumab SamplePrep->StdPrep DataAnalysis Data Analysis & Validation ChromSep->DataAnalysis Conditions Optimized Conditions: - Column: Hyperclone 5µ BDS C18  (150x4.6 mm, 5µ) - Mobile Phase: Acetonitrile:0.1% TEA  pH-2.5 (45:55 v/v) - Flow Rate: 1.2 mL/min - Detection: PDA at 219 nm ChromSep->Conditions Validation Method Validation: - Specificity: No interference from blank - Linearity: 6 concentration levels - Accuracy: 98-102% recovery - Precision: %RSD < 2% DataAnalysis->Validation

Key System Suitability Criteria from this method are crucial for ensuring the system is working correctly before analysis [2]:

  • Tailing factor: Not more than 2.0 for axitinib and avelumab peaks.
  • Theoretical plates: Not less than 2000 for axitinib and avelumab peaks.
  • Resolution: Not less than 2 between axitinib and avelumab peaks.

Frequently Asked Questions

1. What is the typical inventory status and packaging for axitinib impurities? According to a major standards provider, Axitinib Impurity 1 (CAS 885126-40-9) is typically supplied "IN STOCK" with common package sizes of 10 mg, 25 mg, 50 mg, and 100 mg [1]. This suggests that various impurities are readily available for research, though the stock status for Impurity 2 specifically was not listed.

2. How are forced degradation studies performed for axitinib methods? The cited RP-HPLC method includes stability-indicating forced degradation studies. The general procedure involves [2]:

  • Acid Degradation: Treating the sample with 1N HCl at 60°C for 1 hour, then neutralizing.
  • Alkali Degradation: Treating the sample with 1N NaOH. The solutions are then diluted, filtered, and analyzed to demonstrate the method's ability to separate degradants from the main drug peak.

Troubleshooting Guidance and Further Steps

Given the lack of specific search results on separation challenges for Impurity 2, here are suggested paths forward:

  • Leverage the Provided Method: The detailed AQbD-based HPLC method is an excellent foundation [2]. You can begin by replicating these conditions and then strategically adjust key parameters (e.g., mobile phase composition, gradient, pH, column temperature) to optimize the resolution of Impurity 2.
  • Consult Official Standards: For the most definitive guidance, check the official monographs for Axitinib in compendia like the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.). These often contain validated analytical procedures for the drug substance and its specified impurities.
  • Explore Vendor Documentation: Suppliers of chemical reference standards, such as TLC Standards and SynZeal (from the search results), often provide supplementary data or application notes. It is worthwhile to contact them directly for any available technical information on this compound [1] [3].

References

reducing Axitinib Impurity 2 in synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Identity of Axitinib Impurity 2

The table below summarizes the key identification information for this compound from the search results.

Property Description
Common Name Axitinib Nitroso Impurity 2 [1]
Chemical Name 6-Iodo-1-nitroso-1H-indazole [1]
Molecular Formula C₇H₄IN₃O [1]
Molecular Weight 273.0 g/mol [1]
CAS Number Not Assigned (NA) [1]
Smiles String O=NN1N=CC2=C1C=C(I)C=C2 [1]
Function/Purpose Used as a reference standard for analytical method development and validation (e.g., for ANDA), and quality control during commercial production [1].

Another source lists a compound named "this compound" with a different CAS Number (1428728-83-9) and a much larger molecular formula (C₄₄H₃₆N₈O₂S₂), suggesting it may be the Axitinib Dimer [2]. This highlights the critical importance of confirming the specific chemical structure of the impurity you are dealing with, as the same common name can refer to different compounds.

Strategies for Investigation and Control

Although direct synthesis reduction methods are not available in the current search, here are steps you can take based on general principles of impurity control mentioned in the literature [3] [4].

  • Confirm the Impurity Structure: First, use analytical techniques like LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) to confirm you are targeting the correct impurity (6-Iodo-1-nitroso-1H-indazole) [3] [4]. This is crucial, especially given the potential for naming confusion.
  • Map the Synthesis Pathway: Identify the exact step in your Axitinib synthesis where this impurity is formed. Nitroso impurities are often process-related and can originate from raw materials, intermediates, or specific reaction conditions (e.g., use of nitrosating agents) [3].
  • Review and Optimize Reaction Conditions: Once the source is identified, investigate the critical process parameters (CPPs) of that step. This may involve experimenting with:
    • Temperature and Reaction Time: Lowering the temperature or shortening the reaction time might minimize side reactions.
    • Reagents and Catalysts: Using alternative reagents or high-purity raw materials can help avoid the formation of the nitroso compound.
    • Order of Addition: Changing the sequence in which reagents are added can sometimes prevent the formation of reactive intermediates that lead to impurities.
  • Implement Robust Analytical Control: Develop and validate a sensitive and specific analytical method (like HPLC or UPLC) to monitor the levels of this impurity throughout the synthesis process and in the final drug substance, ensuring it is controlled within safe limits [1] [3].

A Proposed Workflow for Troubleshooting

The following diagram outlines a logical workflow to systematically address the issue of Impurity 2, based on standard practices in pharmaceutical development.

G Start Start: Detect this compound Step1 1. Confirm Impurity Structure via LC-MS/MS Start->Step1 Step2 2. Identify Source in Synthesis (e.g., raw material, specific step) Step1->Step2 Step3 3. Optimize Process Parameters (Temperature, Reagents, Time) Step2->Step3 Step4 4. Develop Analytical Control Method Step3->Step4 Step5 5. Monitor and Control in Production Step4->Step5 Goal Goal: Reduced and Controlled Impurity Levels Step5->Goal

References

Axitinib Impurity 2 peak resolution issues

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Axitinib Impurity 2

Before troubleshooting, it's important to know the identity of the impurity you are dealing with. The search results point to two different compounds being referred to as "this compound" in the market.

The table below summarizes the key identifiers for these two distinct impurities:

Characteristic Nitroso Impurity 2 (SynZeal) Dimeric Impurity 2 (Toref)
Chemical Name 6-Iodo-1-nitroso-1H-indazole [1] 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methylbenzamide] [2]
Molecular Formula C7H4IN3O [1] C44H36N8O2S2 [2]
Molecular Weight 273.0 g/mol [1] 772.95 g/mol [2]
CAS Number Not Assigned (NA) [1] 1428728-83-9 [2]
Structure (Simplified) A mono-functional indazole derivative [1] A large, complex dimer of Axitinib [2]

This distinction is critical because a small, polar molecule like Nitroso Impurity 2 will behave very differently in a chromatographic system compared to a large, bulky Dimeric Impurity 2. The troubleshooting steps below will need to be selected with your specific impurity in mind.

Troubleshooting Peak Resolution Issues

Peak resolution (Rs) problems, such as co-elution or poor separation from other peaks, can stem from various factors in your method. The following workflow outlines a systematic approach to diagnosing and solving these issues.

Start Start: Poor Resolution of This compound Step1 1. Check System Suitability Start->Step1 Step2 2. Optimize Mobile Phase Step1->Step2 If plates are low or tailing is high Step3 3. Adjust Gradient Program Step1->Step3 If co-elution persists Step4 4. Consider Column Temperature Step2->Step4 For further fine-tuning Step3->Step4 Step5 5. Verify Sample Solvent Step4->Step5 If peak shape is poor Goal Goal: Baseline Resolution (Rs ≥ 2) Step5->Goal

Here are the detailed methodologies for each step in the troubleshooting workflow:

Check System Suitability

Begin by ensuring your instrument and column are performing correctly. A validated method for Axitinib and Avelumab specifies that the tailing factor for analyte peaks should be not more than 2.0 and theoretical plates should be not less than 2000 [3]. If your data does not meet these criteria, the root cause may be a degraded column, contaminated guard column, or issues with the HPLC system (e.g., dwell volume, mixer performance).

Optimize Mobile Phase Composition

The pH and organic modifier ratio in the mobile phase are powerful tools for manipulating selectivity and resolution.

  • pH Adjustment: The cited RP-HPLC method uses a mobile phase with a pH of 2.5 (adjusted with Ortho-Phosphoric Acid) [3]. A low pH suppresses the ionization of acidic silanol groups on the column stationary phase and acidic analytes, often leading to sharper peaks and better resolution. If you are working at a higher pH, try lowering it.
  • Organic Solvent Ratio: The same method uses a mixture of Acetonitrile and 0.1% Triethylamine (TEA) in a 45:55 v/v ratio [3]. Small adjustments to this ratio (e.g., from 43:57 to 47:53) can significantly impact retention times and resolution. Use a scouting gradient to find the optimal ratio.
Adjust Gradient Program

If the impurity elutes too close to the main peak or solvent front, the gradient profile needs refinement.

  • For Early Eluting Impurities: Flatten the initial gradient slope. This increases the time the analyte spends in the column at a lower solvent strength, improving separation.
  • For Co-elution with Main Peak: Adjust the gradient steepness around the retention time of the co-eluting peaks. A shallower gradient increases the time window for separation.
Consider Column Temperature

Temperature influences retention, efficiency, and selectivity. A common starting point is room temperature (e.g., 25°C) [3]. You can experiment with temperatures between 30°C and 50°C. Increasing temperature typically reduces backpressure and viscosity, which can enhance efficiency and improve peak shape. However, it can also reduce selectivity for some compounds, so this requires experimental verification.

Verify Sample Solvent

The solvent used to dissolve your sample must not be stronger than the initial mobile phase composition. If the sample solvent has a higher eluting strength, it can cause peak splitting, broadening, or distorted shapes as the sample focuses poorly at the head of the column. Ensure your sample is dissolved in a solvent that matches or is weaker than your starting mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a suitable column for separating Axitinib and its impurities? A1: A Hyperclone 5µ BDS C18 130A (150 x 4.6 mm, 5μ) column has been successfully used for Axitinib and another drug [3]. BDS (Base Deactivated Silica) columns are particularly good for separating basic compounds as they minimize silanol interactions, reducing peak tailing.

Q2: What detection wavelength should I use? A2: A Photodiode Array (PDA) detector set at 219 nm has been employed for Axitinib [3]. It is advisable to use a PDA detector to take a full UV spectrum of Impurity 2, which will help confirm its identity and choose the optimal wavelength for your specific method.

Q3: My recovery is low. What could be the cause? A3: The cited method validation requires a percentage recovery between 98.0% to 102.0% [3]. Low recovery can be due to incomplete dissolution, sample degradation, or adsorption to surfaces. Ensure proper sonication and centrifugation during sample preparation [3], and consider using silanized vials if adsorption is suspected.

References

optimizing HPLC gradient for Axitinib impurities

Author: Smolecule Technical Support Team. Date: February 2026

Established HPLC Methods for Axitinib Analysis

Method Focus Column Mobile Phase (v/v) Flow Rate (mL/min) Detection (nm) Key Method Features & Impurity Info
Axitinib API Analysis [1] Symmetry C18 Acetonitrile : 0.1M Acetic Acid (50:50) 1.2 254 Isocratic; Retention time: 3.0 min; Validated per ICH guidelines.

| Process-Related Impurities [2] | Discovery C8 (250mm x 4.6mm, 5µm) | A: 0.1% Orthophosphoric acid B: Methanol Gradient elution | 1.0 | 235 | Separates 3 process-related impurities; PDA detection; Stability-indicating. | | Axitinib in API & Dosage Forms [3] | Symmetry ODS C18 (4.6 x 250mm, 5µm) | Acetonitrile : Methanol (80:20) | 1.0 | 272 | Isocratic; Linear range: 10-50 µg/mL; LOD: 1.1 µg/mL, LOQ: 3.2 µg/mL. | | Axitinib & Avelumab Combination [4] | Hyperclone 5µ BDS C18 (150 x 4.6 mm, 5µ) | Acetonitrile : 0.1% TEA pH-2.5/OPA (45:55) | 1.2 | 219 | Stability-indicating; Uses Analytical Quality by Design (AQbD); Robustness assessed. |

Troubleshooting Common HPLC Issues

Here are solutions to frequent challenges in impurity analysis, based on general HPLC principles and the specific methods found [5].

  • Problem: Poor Resolution or Co-elution of Impurities

    • Check Mobile Phase Composition: Small adjustments to the organic solvent ratio or pH can significantly impact selectivity. For ionizable compounds, the literature often uses acidic buffers like 0.1% orthophosphoric acid or 0.1% TEA at low pH to control ionization and sharpen peaks [2] [4].
    • Consider Gradient Elution: Isocratic methods may not separate complex impurity profiles. A gradient method, as used for impurity analysis [2], is often necessary. Start with a scouting gradient to find the optimal conditions [6].
    • Verify Column Temperature: Maintain a consistent and elevated temperature (e.g., 30°C) for better reproducibility. Fluctuations can cause retention time shifts [5].
  • Problem: Variable Impurity Content & Poor Reproducibility

    • Review Sample Preparation: The sample solvent should be as weak as possible. Dissolving in a strong solvent like pure methanol can cause peak distortion [7]. Using mobile phase or a diluted version of it for reconstitution is often better.
    • Reduce Injection Volume: Overloading the column is a common cause of peak fronting or tailing. Try reducing the injection volume to 5 µL or less to see if peak shape improves [7].
    • Ensure System Equilibration: With gradient methods, a consistent initial state is critical. Make sure the column is fully re-equilibrated to the starting mobile phase composition between runs [7].
  • Problem: Baseline Rise or Noise in Complex Formulations

    • Clean the Sample: A complex tablet matrix can cause a rising baseline and ghost peaks. Improve sample cleanup with vigorous shaking, centrifugation, or filtration through a 0.22 µm or 0.45 µm filter [5]. Using a guard column is highly recommended to protect the analytical column from matrix residues [5].

Experimental Protocol: Impurity Profile Method

Based on the literature, here is a detailed protocol you can adapt, inspired by the method for separating Axitinib and its process-related impurities [2].

  • Chromatographic Conditions

    • Column: Non-polar C8 column (e.g., 250 mm x 4.6 mm, 5 µm).
    • Mobile Phase: Use a binary gradient.
      • A: 0.1% Orthophosphoric acid in water.
      • B: Methanol (or a mixture with Acetonitrile).
    • Gradient Program: Develop a gradient that starts at a high percentage of A and ramps up B. Example: 0 min (80% A) -> 20 min (40% A) -> 30 min (0% A) -> Hold -> Re-equilibrate.
    • Detection: PDA detector set at 235 nm.
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: Ambient or a controlled temperature (e.g., 30°C).
    • Injection Volume: Start with 10-15 µL.
  • Standard and Sample Preparation

    • Standard Solution: Accurately weigh Axitinib standard and dissolve in a suitable solvent (e.g., mobile phase at starting gradient conditions) to prepare a stock solution of about 1 mg/mL. Further dilute to working concentrations.
    • Sample Solution (Tablets): Weigh and transfer powdered tablet equivalent to ~10 mg of Axitinib into a volumetric flask. Add solvent, shake vigorously (e.g., 70 minutes), and sonicate. Dilute to volume, then centrifuge and filter the supernatant before injection [7].
  • System Suitability Tests Before analysis, ensure the system is performing correctly. Criteria often include [4]:

    • Theoretical plates: >2000 for the Axitinib peak.
    • Tailing factor: <2.0 for the Axitinib peak.
    • Resolution: Resolution between Axitinib and the closest eluting impurity should be >2.0.

Workflow for HPLC Method Optimization

This diagram outlines a systematic approach to developing and troubleshooting your method.

Start Start: HPLC Method Optimization Initial Establish Initial Conditions (Based on Literature) Start->Initial Prob1 Problem: Poor Resolution? Initial->Prob1 Sol1 Adjust Mobile Phase - Modify organic ratio - Fine-tune pH - Switch to gradient Prob1->Sol1 Yes Prob2 Problem: Poor Reproducibility? Prob1->Prob2 No Sol1->Prob2 Sol2 Optimize Sample & System - Weaken sample solvent - Reduce injection volume - Ensure column temp stability Prob2->Sol2 Yes Prob3 Problem: High Baseline/Noise? Prob2->Prob3 No Sol2->Prob3 Sol3 Clean Up Method - Filter samples (0.22µm) - Use a guard column - Flush analytical column Prob3->Sol3 Yes Validate Validate Optimized Method (Per ICH Guidelines) Prob3->Validate No Sol3->Validate

References

Axitinib Impurity 2 stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

The table below summarizes the fundamental identifying information for Axitinib Impurity 2 found in the search results.

Property Description
Common Name This compound [1] [2]
Chemical Name 2,2'-(((2,4-di(Pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-3,6-diyl))bis(sulfanediyl))bis(N-methylbenzamide) [3] [1]
CAS Number 1428728-83-9 [3] [1] [2]
Molecular Formula C({44})H({36})N({8})O({2})S(_{2}) [3] [1] [2]
Molecular Weight 772.95 g/mol [3] [1] [2]
Appearance Pale beige solid [1]
Application An impurity of Axitinib, used as a reference standard for analytical purposes [1].

Handling and Storage Recommendations

While explicit stability data for this compound in solution is unavailable, the following general handling guidance can be inferred from related information.

  • Storage of Solid Form: The solid form should be stored desiccated at -20°C and protected from light [4]. These are standard conditions for preserving the integrity of many pharmaceutical compounds and impurities.
  • Stability in Solution: One source mentions that a solution of the parent compound, Axitinib, in DMSO is stable for 3 months when stored at -20°C [4]. While this provides a useful reference, the stability of this compound in solution may differ and should not be assumed to be identical.
  • Best Practices for Solutions:
    • Aliquot: To avoid repeated freeze-thaw cycles, which can degrade compounds, prepare single-use aliquots of the stock solution [4].
    • Protect from Light: Use amber vials or store solutions in the dark to prevent light-induced degradation [4].

Analytical Method for Profiling

Since direct stability data is unavailable, you may need to establish it experimentally. Here is a validated stability-indicating RP-HPLC method used for Axitinib, which can serve as a starting point for developing an assay for its impurities [5].

Parameter Description
Objective Separation and estimation of Axitinib and related compounds.
Column Hyperclone 5µ BDS C18 130A (150 x 4.6 mm, 5µm) [5].
Mobile Phase Acetonitrile : 0.1% Triethylamine (pH adjusted to 2.5 with Orthophosphoric Acid) (55:45, v/v) [5].
Flow Rate 1.2 mL/min [5].
Detection PDA Detector at 219 nm [5].
System Suitability Tailing factor ≤2.0; Theoretical plates ≥2000 [5].

Experimental Workflow for Stability Testing

To definitively determine the stability of this compound in your chosen solvent, you can follow this general experimental workflow.

Start Prepare Stock Solution of This compound Store Store Solution under Specific Conditions Start->Store Analyze Withdraw Aliquots at Time Points (e.g., 0, 24, 72 hrs) Store->Analyze Test Analyze by HPLC Analyze->Test Compare Compare Peak Area/Purity to Time Zero Test->Compare Result Determine Stability Profile Compare->Result

Frequently Asked Questions

What should I do if no specific stability data is available for my compound? As is the case with this compound, it is common for detailed stability data on specific impurities to be unavailable. The best practice is to adopt conservative handling measures (storage at -20°C or -80°C, protection from light) and establish stability experimentally for your specific conditions using an analytical method like HPLC [5] [4].

Why is a stability-indicating method like HPLC important? A stability-indicating method can distinguish the intact compound from its degradation products. This allows you to accurately measure the decrease in the main compound and the concurrent increase in new peaks (degradants), providing a true picture of stability [5].

References

preventing Axitinib photodegradation

Author: Smolecule Technical Support Team. Date: February 2026

Axitinib Fundamental Information

The table below summarizes key chemical and handling characteristics of Axitinib relevant to stability investigations.

Property Description Relevance for Stability Testing
Chemical Class [1] Small molecule tyrosine kinase inhibitor; indazole derivative Guides selection of analytical methods (e.g., HPLC).
Solubility Information not found in search results. Critical for preparing solutions for stability tests.

| Known Sensitivities | pH [1]: Metabolism involves UGT1A1 (pH-dependent). Temperature [2]: Store at room temperature away from moisture and heat. | Suggests potential sensitivity to acidic/basic conditions. Confirms standard storage conditions. | | Photodegradation Data | No specific data found. | Highlights a critical knowledge gap your experiments must address. |

Proposed Experimental Protocol for Photostability Testing

Since established protocols were not found, here is a general workflow for investigating drug photostability, based on standard pharmaceutical practices. You can use this as a starting point to develop your own study for Axitinib.

cluster_A Sample Sets cluster_B Light Conditions (For Exposed Set) cluster_C Analysis Methods Start Start: Prepare Axitinib Solutions A A. Divide into Sample Sets Start->A B B. Expose to Light Conditions A->B S1 Protected Set (Control) Stored in dark (e.g., amber vials) S2 Exposed Set (Test) Exposed to specific light conditions C C. Analyze Samples at Time Intervals B->C L1 Forced Degradation (e.g., ICH Q1B Option 2) L2 Confirmatory Studies (e.g., ICH Q1B Option 1) L3 Real-World Simulation (e.g., lab lighting, window) D D. Identify & Characterize Degradants C->D M1 HPLC/UV-Vis (Quantify parent compound loss) M2 LC-MS (Identify degradant structures) E E. Establish Safe Handling Guidelines D->E

Workflow Overview:

  • Preparation: Prepare Axitinib solutions in relevant solvents (based on your experimental needs) and divide them into protected (control) and exposed (test) sets.
  • Exposure: Expose the test set to specific light conditions while protecting the control set. Conditions range from forced degradation to real-world simulations.
  • Analysis: Use techniques like HPLC to quantify the amount of intact Axitinib remaining and LC-MS to identify the chemical structure of any degradation products.
  • Guidelines: Finally, use the data to establish lab-specific safe handling procedures for Axitinib.

Mitigation Strategies & Safe Handling

Until your experimental data is available, implement these general precautions for handling light-sensitive compounds:

  • Storage: Always store Axitinib powder and stock solutions in amber glass vials or vials wrapped in aluminum foil. Store in a dark cabinet.
  • Preparation: Perform weighing and solution preparation in low-actinic glassware or under yellow or red safelights, which have lower energy and are less likely to cause degradation.
  • Documentation: Clearly label all containers with "Protect from Light" and note the date of preparation.

References

Understanding Axitinib Solid Forms: Polymorphs & Solvates

Author: Smolecule Technical Support Team. Date: February 2026

Axitinib's molecular structure, containing multiple hydrogen bond donors and acceptors, makes it prone to existing in numerous solid forms. It has been reported to form over five solvent-free polymorphs and more than 60 solvates [1]. The desired clinical form is often Form XLI, valued for its stability and efficacy [1].

The process of Solvent-Mediated Polymorphic Transformation (SMPT) is a key strategy for obtaining pure Form XLI, especially when direct crystallization is challenging [1]. This process involves transforming a metastable solid form (like a solvate) into the stable Form XLI through dissolution and re-crystallization in a specific solvent system.

Experimental Protocol: Preparation of Axitinib Form XLI via SMPT

This protocol outlines a method to prepare Form XLI using an AXI-SDMF (Solvent Dimethylformamide) solvate as a precursor [1].

Workflow Overview:

G Start Start: Prepare AXI-SDMF Solvate Precursor Step1 Suspend AXI-SDMF solvate in solvent/water mixture Start->Step1 Step2 Stir slurry at controlled temperature and water activity Step1->Step2 Step3 Monitor transformation using PXRD and Raman spectroscopy Step2->Step3 Step4 Filter and dry resulting crystals Step3->Step4 End Obtain Pure AXI Form XLI Step4->End

Detailed Procedure:

  • Preparation of Precursor: Use the AXI solvate with dimethylformamide (SDMF) as the starting material for the transformation [1].
  • Suspension: Suspend the AXI-SDMF solvate in a solvent system. The study specifically used a solvent/water mixture, where the water activity (a_w) of the system is a critical controlling parameter [1].
  • Transformation: Stir the resulting slurry. The transformation to Form XLI is achieved through this solvent-mediated process, with the dissolution of the precursor and the nucleation of Form XLI being the rate-limiting steps [1].
  • Monitoring: Use Powder X-ray Diffraction (PXRD) and Raman spectroscopy to monitor the transformation process in real-time. Online infrared spectroscopy can also demonstrate how the solvent environment influences molecular conformation and assembly [1].
  • Isolation: Once the transformation is complete (which can be as fast as 140 minutes under optimal conditions), filter the crystals and dry them to obtain pure Form XLI [1].

Troubleshooting Guide & Critical Parameter Control

The following table summarizes key parameters to control and solutions to common problems encountered during the SMPT process for Axitinib Form XLI.

Parameter/Issue Impact on Form XLI Formation Troubleshooting Action
Water Activity (aw) [1] Critical parameter. Strongly controls nucleation rate of Form XLI. Precisely control water content in solvent system. Optimize water/solvent ratio.
Solvent Composition [1] Influences molecular conformation, assembly, and transformation pathway. Screen different aprotic solvents (e.g., DMF, DMAc) and their mixtures with water [2].
Temperature [1] Affects dissolution, nucleation rates, and transformation kinetics. Optimize temperature to balance between dissolution rate and Form XLI stability.
Solid Content [1] Higher solid content may increase transformation rate by providing more nucleation sites. Test different solid-to-solvent ratios to find the optimal balance for a robust process.
Slow/No Transformation Dissolution of precursor or nucleation of Form XLI is too slow. Increase water activity to promote Form XLI nucleation [1]. Ensure effective stirring.
Form Mixture Obtained Incomplete transformation or incorrect process conditions. Extend reaction time. Verify and adjust water activity and solvent composition [1].

Alternative Strategy: Nanoparticle Formulation

If controlling solid-state dimerization and polymorphism during crystallization proves persistently challenging for your application (e.g., in drug delivery), an alternative strategy is to bypass the crystallization step altogether by formulating axitinib into nanoparticles.

  • Approach: Fabricate axitinib-loaded PEGylated spanlastics using a thin-film hydration method [3].
  • Advantage: This encapsulates axitinib in a nanovesicle, which can improve its aqueous solubility, stability, and enable targeted delivery to tumors. This method does not rely on producing a pure crystalline form for performance [3].

References

Chemical Identification of Axitinib Impurity 2

Author: Smolecule Technical Support Team. Date: February 2026

Axitinib Impurity 2, often referred to as the Z-isomer of Axitinib, is a key process-related impurity. The table below summarizes its core identifying information [1] [2]:

Property Description
Chemical Name (Z)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide [1]
CAS Number 885126-40-9 [1] [2]
Molecular Formula C₂₂H₁₈N₄OS [1] [2]
Molecular Weight 386.47 g/mol [1] [2]

Analytical Methods & Quantitative Data

While explicit quantification limits for Impurity 2 are not provided, the following data from developed HPLC methods can be used to establish them. You would typically determine these limits through a method validation study.

The table below compares two HPLC methods suitable for separating and quantifying Axitinib and its impurities [3] [4].

Parameter Method 1: Isocratic RP-HPLC [3] Method 2: Gradient RP-HPLC [4]
Objective Assay of Axitinib API Analysis of Axitinib & process impurities
Column Symmetry C18 (250mm x 4.6mm, 5µm) Standard Discovery C8 (250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile : 0.1M Acetic Acid (50:50, v/v) A: 0.1% Orthophosphoric Acid; B: Methanol
Elution Isocratic Gradient
Flow Rate 1.2 mL/min 1.0 mL/min
Detection (PDA) 254 nm 235 nm
Linearity Range 10 - 50 ppm (for Axitinib) 0.25 - 1.5 µg/mL (for drug and impurities)
Retention Time ~3.0 min (for Axitinib) Not specified for Impurity 2

Detailed Experimental Protocol

Based on the research, here is a detailed methodology for the gradient HPLC method, which is more suited for impurity separation [4].

Gradient HPLC Method for Separation of Axitinib and its Impurities

  • Instrumentation: HPLC system with Photodiode Array (PDA) detector.
  • Column: Standard Discovery C8 column (250 mm × 4.6 mm, 5 µm particle size).
  • Mobile Phase:
    • Component A: 0.1% v/v Orthophosphoric Acid in water.
    • Component B: HPLC-grade Methanol.
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 85 | 15 | | 10 | 85 | 15 | | 25 | 30 | 70 | | 35 | 30 | 70 | | 40 | 85 | 15 |
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 235 nm.
  • Column Temperature: Ambient.
  • Injection Volume: 10 µL.
  • Sample Preparation: Prepare sample solutions in a suitable solvent (e.g., methanol or mobile phase) within the calibrated linearity range (0.25-1.5 µg/mL).

Troubleshooting Guide & FAQs

Frequently Asked Questions

  • Q: What is the relative response factor (RRF) for this compound?

    • A: The RRF is used to correct the difference in detector response between an impurity and the main drug. The study that developed the gradient method calculated the RRF for all three process impurities using the slope method, confirming the method's accuracy for quantification [4]. You would need to determine the specific RRF for Impurity 2 in your laboratory as part of method validation.
  • Q: How can I improve the separation between Axitinib and its Impurity 2?

    • A: Fine-tuning the gradient profile of the mobile phase is the most effective approach. You can adjust the rate of change in organic solvent (Methanol) concentration or alter the initial and final proportions. Using a C8 column, as in the gradient method, can also provide different selectivity compared to a C18 column [4].

Troubleshooting Common Issues

  • Poor Peak Shape or Resolution:

    • Cause: Column degradation, inappropriate mobile phase pH, or strong solvent effect.
    • Solution: Ensure the column is clean and well-conditioned. Verify the pH of the aqueous mobile phase component. Using a weaker solvent for sample preparation can help sharpen the peaks.
  • Inconsistent Retention Times:

    • Cause: Fluctuations in room temperature or minor changes in mobile phase composition.
    • Solution: Use a column heater to maintain a constant temperature. Prepare mobile phases carefully and ensure the HPLC system is well-primed.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for developing and executing an HPLC method for impurity analysis, from preparation to data interpretation.

Start Start Method Development Prep Prepare Mobile Phase and Standards Start->Prep Inst Set HPLC Instrument Parameters Prep->Inst Inject Inject Sample Inst->Inject Analyze Analyze Chromatogram Inject->Analyze Validate Validate Method (Precision, Accuracy, LOD/LOQ) Analyze->Validate End Routine QC Analysis Validate->End

References

Axitinib Impurity 2 storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Storage Conditions

Property Detail
Chemical Name 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methyl-benzamide] [1] [2]
CAS Number 1428728-83-9 [1] [2]
Appearance Pale beige solid [1] [2]
Recommended Storage -20°C Freezer [2]
Melting Point >244°C (decomposes) [2]

Handling and Solubility Guidelines

Information on specific handling precautions such as light sensitivity or humidity tolerance is not available in the search results. However, you can use the following solubility data to guide your experiments:

  • Solubility: Axitinib Impurity 2 is slightly soluble in DMF (Dimethylformamide) and DMSO (Dimethyl Sulfoxide) [2].

Experimental Protocol for Handling

When working with this compound in the laboratory, you can follow this general workflow:

Start Start: Retrieve Impurity A Thaw at Room Temperature (Note: sealed container) Start->A B Weigh Quickly A->B C Dissolve in DMSO or DMF B->C D Prepare Stock Solution C->D E Use in Experiment (e.g., HPLC) D->E F Return to -20°C Storage E->F

Frequently Asked Questions

Q1: Why is storage at -20°C recommended? While the provided sources do not specify the exact reason, storing chemical reference standards at -20°C is a common practice to ensure long-term stability. This low temperature slows down potential degradation processes, such as hydrolysis or oxidation, helping to maintain the compound's purity and integrity over time.

Q2: The available information is incomplete. Where can I find the full specification sheet? For a comprehensive understanding, you should obtain the Certificate of Analysis (CoA) directly from your supplier. Manufacturers of reference standards, such as those listed in the search results (e.g., Toref, Moxin Chemicals, BOC Sciences), typically provide a detailed CoA with each batch of the product [1] [2]. This document contains critical, batch-specific information that was not available in the general search results, including:

  • Exact chromatographic purity
  • Confirmed storage conditions and expiry date
  • Detailed handling precautions
  • Analytical data (e.g., HPLC chromatograms, NMR spectra)

References

Axitinib Impurity 2: Chemical & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key identifiers and characteristics of Axitinib Impurity 2 for your reference standards and method development.

Property Description
Chemical Name 2,2'-(((2,4-di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-3,6-diyl))bis(sulfanediyl))bis(N-methylbenzamide) [1] [2]
CAS Number 1428728-83-9 [1] [3] [2]
Molecular Formula C₄₄H₃₆N₈O₂S₂ [1] [3] [2]
Molecular Weight 772.94 g/mol [1] [2]
Form Pale beige solid [1] [3]
Melting Point >244 °C (decomposes) [1]
Storage -20°C Freezer [1]
Solubility Slightly soluble in DMF and DMSO [1]

This impurity is also commonly known as the Axitinib Dimer [1] [2].

Analytical Method for Separation and Estimation

For reliable detection and quantification of this compound during forced degradation studies, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended. The table below outlines an optimized method based on Analytical Quality by Design (AQbD) principles [4].

Parameter Condition
Objective Simultaneous estimation of Axitinib and its impurities in stability samples.
Column Hyperclone 5µ BDS C18 130A (150 x 4.6 mm, 5µm) [4]
Mobile Phase Acetonitrile : 0.1% Triethylamine (TEA) pH 2.5 (adjusted with OPA) [45:55 v/v] [4]
Flow Rate 1.2 mL/min [4]
Detection PDA at 219 nm [4]
System Suitability Tailing Factor: ≤2.0; Theoretical Plates: ≥2000 [4]

The workflow for conducting forced degradation studies using this method is summarized below. The goal is to subject the drug substance to various stress conditions to validate the method's ability to separate the degradants, particularly this compound.

Start Start: Drug Substance Stress Apply Stress Conditions Start->Stress Analyze Analyze by RP-HPLC Stress->Analyze Compare Compare with Control Analyze->Compare Report Report Degradation Profile Compare->Report

Forced Degradation Study Protocol

You can follow this detailed protocol to execute the forced degradation studies visualized above [4]:

  • Sample Preparation: Accurately weigh and transfer about 83.4 mg of Axitinib tablet powder into a 10 mL volumetric flask. Add diluent (as per the analytical method), sonicate for 30 minutes, centrifuge, and make up to the volume. Filter through a 0.45-micron syringe filter.
  • Stress Conditions:
    • Acid Degradation: Pipette 1 mL of the stock solution into a 10 mL flask. Add 1 mL of 1N HCl, maintain at 60°C for 1 hour, then neutralize with 1N NaOH. Dilute to volume with diluent.
    • Alkali Degradation: Pipette 1 mL of the stock solution into a 10 mL flask. Add 1 mL of 1N NaOH, maintain at 60°C for 1 hour, then neutralize with 1N HCl. Dilute to volume with diluent.
    • Oxidative Degradation: Expose the sample to hydrogen peroxide (typical concentrations are 3-30%) at room temperature or under mild heating for a specified duration.
  • Analysis: Inject the stressed samples (e.g., 10 µL) into the chromatographic system using the conditions specified in the method above.
  • Data Review: Examine the chromatograms for the appearance of new peaks. Identify the retention time of this compound using a reference standard and assess the resolution from the main peak and other degradants.

Troubleshooting Common Issues

Here are answers to potential questions you might encounter in the lab:

  • How is this compound formed? this compound is a dimeric impurity. Its complex structure suggests it may form through a cycloaddition reaction involving two Axitinib molecules under specific stress conditions, such as exposure to light or heat [1] [2].

  • What should I do if Impurity 2 is not well-separated from other peaks? You can make fine-tuning adjustments to the method. Consider modifying the mobile phase ratio (± 2-5% organic phase) or the pH of the aqueous phase (± 0.1 units). Adjust the flow rate (± 0.1 mL/min) as another parameter to optimize separation [4].

  • Why is method precision critical for this analysis? Precision ensures your method gives consistent results. To validate it, prepare and inject six replicate samples of Axitinib at the target concentration (e.g., 50 ppm). The percentage of Relative Standard Deviation (%RSD) for the peak areas should be not more than 2.0% [4].

The information from the search results is sufficient to establish a foundational understanding and a practical starting method for your work with this compound. For a complete analytical procedure, you may need to consult the full text of the method development literature and source a certified reference standard.

References

Chemical and Analytical Comparison of Axitinib Impurities

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information for Axitinib Sulfone and lists related impurities for reference.

Property Axitinib Sulfone Related Impurities (for context)
Chemical Name Axitinib Sulfone Impurity [1] N-Methyl-2-((3-(2-(pyridin-2-yl)ethyl)-1H-indazol-6-yl)thio)benzamide (Impurity F) [2] [1] [3]
CAS Number 1348536-59-3 [1] 1443118-73-7 [2] [1] [3]
Molecular Formula C22H18N4O3S [1] C22H20N4OS [2] [1] [3]
Molecular Weight 418.47 g/mol [1] 388.49 g/mol [1] [3]
Chemical Structure Oxidation product at the sulfide moiety Alkyl derivative (ethylpyridine) at the indazole nitrogen [2] [3]
Key Identification Further oxidation product of Axitinib Sulfoxide [1] Process-related impurity or metabolite

Experimental Data and Characterization

For the Axitinib Sulfone impurity, the following experimental approaches are standard for its characterization and quantification:

  • Analytical Method Development and Validation (HPLC): A reverse-phase HPLC method is the primary technique.

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
    • Mobile Phase: A gradient mixture of a phosphate or formate buffer (pH adjusted) and an organic modifier like acetonitrile or methanol is typically employed to achieve separation.
    • Detection: UV detection at a wavelength relevant to axitinib's structure (e.g., 230-280 nm).
    • Method Validation: The method must be validated for parameters including specificity (to prove separation from other impurities and the main peak), accuracy (through spike-recovery experiments), precision, and linearity over a specified range.
  • Structural Elucidation:

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula by matching the exact mass. LC-MS/MS is used to study fragmentation patterns [1].
    • Spectroscopic Techniques: 1H NMR and 13C NMR spectroscopy are used to confirm the molecular structure by characterizing the proton and carbon environments.

Synthesis and Formation Pathways

The formation of Axitinib Sulfone is a key part of the impurity profile.

Axitinib Axitinib (API) Sulfoxide Axitinib Sulfoxide Axitinib->Sulfoxide Oxidation (Step 1) Sulfone Axitinib Sulfone Sulfoxide->Sulfone Oxidation (Step 2)

Synthesis of Axitinib Sulfone: The sulfone impurity is formed through a two-step oxidative pathway from the parent Axitinib drug substance. Axitinib first oxidizes to form Axitinib Sulfoxide (CAS 1347304-18-0) [1], which can undergo further oxidation to form the Sulfone derivative. This underscores the importance of controlling oxidation during manufacturing and storage.

Quality Control and Practical Application

  • Use in Pharmaceutical Analysis: Certified reference standards of these impurities are used for analytical method development and validation, Quality Control (QC) during commercial production, and filing regulatory applications like an Abbreviated New Drug Application (ANDA) [2].
  • Regulatory Compliance: Detailed characterization data compliant with regulatory guidelines are supplied with these impurity standards. Traceability to pharmacopeial standards (USP/EP) can be provided where feasible [2].

How to Proceed with Identifying Impurity 2

The term "Impurity 2" is not standardized across the industry, which may explain its absence in the search results. To obtain precise information:

  • Consult Official Sources: Check the Axinitib monograph in the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.). These documents list specified impurities with defined identification codes (e.g., Impurity A, B, C).
  • Contact Suppliers Directly: Reach out to the specialty suppliers like SynZeal or Pharmaffiliates cited in the search results [2] [1]. They can provide the most current and comprehensive data, including certificates of analysis for their listed impurities, which can help cross-reference the identity of "Impurity 2."

References

Axitinib Impurity 2 and N-Acetyl Axitinib comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Axitinib Impurities

Feature Axitinib Impurity 2 ((Z)-Axitinib) N-Acetyl Axitinib (Axitinib Impurity H)
Chemical Name (Z)-Axitinib [1] (E)-2-((1-acetyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)-N-methylbenzamide [2] [3]
CAS Number 885126-40-9 [1] 1639137-80-6 [2] [3] [4]
Molecular Formula C22H18N4OS [1] C24H20N4O2S [2] [3]
Molecular Weight 386.47 g/mol [1] 428.51 g/mol [2] [3]
Structural Relationship Geometric (cis-) isomer of the parent drug [1] N-acetylated derivative of the parent drug [2]
Origin & Significance Likely a process-related isomer [1] Process-related impurity and potential metabolite; used for analytical method development and validation [3]
Pharmacological Activity Considered inactive (inferred from structure being different from active parent) [1] Considered pharmacologically inactive [5]

Experimental Protocols for Impurity Analysis

For monitoring these impurities in Axitinib drug substance or product, you can use the following high-performance liquid chromatography (HPLC) methods.

Protocol 1: HPLC Method for Isomer Separation (Including (Z)-Axitinib)

This method is suitable for separating and quantifying the geometric isomers of Axitinib [6].

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reversed-phase column
  • Mobile Phase: A mixture of acetonitrile and water
  • Application: This method is designed specifically to resolve isomeric impurities, making it ideal for quantifying the level of (Z)-Axitinib in the active pharmaceutical ingredient (API).
Protocol 2: General HPLC-UV for Impurity Profiling

A standard reversed-phase HPLC method is appropriate for detecting and quantifying N-Acetyl Axitinib and other related substances [3].

  • Analytical Technique: HPLC with UV detection
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
  • Mobile Phase: Typically a gradient elution using a mixture of a buffer (like phosphate or acetate) and an organic solvent (like acetonitrile or methanol).
  • Flow Rate: 1.0 mL/min
  • Detection: UV detector at a wavelength of 230-260 nm
  • Sample Preparation: Dissolve the Axitinib sample in a suitable solvent (e.g., the mobile phase) to a concentration of about 1 mg/mL.

Key Implications for Drug Development

The presence and control of these two impurities have different implications:

  • Controlling (Z)-Axitinib is primarily about ensuring the structural integrity and stereochemical purity of the drug substance during its synthesis [1].
  • Monitoring N-Acetyl Axitinib is important from both a process chemistry perspective (as a potential synthetic intermediate or by-product) and a metabolism perspective, as it is a known metabolite of the drug, albeit an inactive one [5] [3].

Quality Control Workflow

The following diagram illustrates a general workflow for monitoring and controlling these impurities during drug production.

Start Axitinib API Production Step1 Synthesis and Purification Start->Step1 Step2 HPLC Analysis (Impurity Profiling) Step1->Step2 Step3 Data Analysis & Comparison against Specifications Step2->Step3 Decision Do impurity levels meet acceptance criteria? Step3->Decision Pass Batch Released Decision->Pass Yes Fail Investigate and Re-work Decision->Fail No Fail->Step1

References

Axitinib Impurity 2 regulatory guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Two Types of Axitinib Impurity 2

The key distinction lies in their chemical structure and nature:

Impurity Name CAS Number Molecular Formula Molecular Weight (g/mol) Chemical Name / Description
Axitinib Nitroso Impurity 2 [1] [2] Not Assigned C7H4IN3O [1] [2] 273.0 [1] [2] 6-Iodo-1-nitroso-1H-indazole [1] [2]
This compound [3] [4] 1428728-83-9 [3] [4] C44H36N8O2S2 [3] [4] 772.95 [3] [4] A dimeric impurity of Axitinib [4]

The Nitroso Impurity is a nitrosated compound, which is a critical focus in pharmaceutical development due to potential genotoxicity. The dimeric This compound is a process-related impurity with a much larger molecular weight.

Regulatory and Application Context

For the nitroso variant, suppliers indicate that it is used for analytical method development, method validation, and Quality Control applications for Abbreviated New Drug Applications or during commercial production [1] [2]. It can be supplied as a reference standard, with traceability to pharmacopeial standards offered based on feasibility [1] [2].

Recommended Experimental Protocols for Analysis

While specific experimental data for these impurities was not found in the search results, the following protocols are standard for characterizing and controlling such impurities.

Protocol 1: HPLC Method for Impurity Separation and Quantification

This is a primary technique for impurity analysis.

  • Sample Preparation: Prepare test solutions of the Axitinib drug substance or product and reference solutions of the impurities at specified concentrations (e.g., 0.1-0.5%) using a suitable diluent (often a mixture of water and organic solvent like acetonitrile or methanol).
  • Chromatographic Conditions:
    • Column: C18, 250 mm x 4.6 mm, 5 µm or equivalent.
    • Mobile Phase A: Aqueous buffer (e.g., 0.1% Formic acid or 10 mM Ammonium acetate).
    • Mobile Phase B: Organic solvent (Acetonitrile or Methanol).
    • Gradient Program: A linear gradient, for example: 0 min (20% B) -> 30 min (80% B) -> 35 min (20% B) -> 40 min (20% B).
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 30°C.
    • Detection: UV-Vis or PDA Detector, with wavelengths selected based on the impurity's absorption (e.g., 235 nm, 254 nm).
    • Injection Volume: 10 µL.
  • System Suitability: The method should be validated for specificity, accuracy, precision, and linearity according to ICH guidelines.
Protocol 2: Structural Elucidation using LC-MS

This technique confirms the identity and purity of the isolated impurity.

  • Sample Introduction: The sample is introduced via an LC system (using conditions similar to Protocol 1) into the mass spectrometer.
  • Ionization: Use Electrospray Ionization (ESI) in positive or negative mode.
  • Mass Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF) to determine the accurate mass of the molecular ion and fragments.
  • Data Analysis: The observed molecular weight and fragmentation pattern are compared with the theoretical values for the target impurity to confirm its identity.

Important Considerations for Researchers

  • Nitroso Impurities: Pay special attention to the nitroso variant due to its potential as a mutagenic impurity. Its control strategy should follow the principles of ICH M7(R1), which may require setting specific, low limits based on compound-specific risk assessment.
  • Source and Documentation: When procuring impurity standards, ensure the supplier provides a comprehensive Certificate of Analysis (CoA). The CoA should include data from techniques like HPLC, MS, and 1H NMR to confirm the identity and purity of the standard [4].
  • Regulatory Feasibility: For the nitroso impurity, note that suppliers mention traceability to official pharmacopeial standards (USP, EP) can be provided "based on feasibility" [1] [2], suggesting it may not yet be officially monographized.

Practical Guidance for Method Development

The following workflow outlines a logical process for developing and validating an analytical method for controlling this compound, incorporating the protocols described above.

cluster_1 HPLC Method Scouting cluster_2 Method Validation (ICH Q2(R1)) Start Start Method Development HPLC HPLC Method Scouting Start->HPLC Define Target Impurity MS LC-MS Confirmation HPLC->MS Obtain Pure Fraction C18 Column Screening (e.g., C18, Phenyl) HPLC->C18 Val Method Validation MS->Val Identity Confirmed Control Establish Control Strategy Val->Control Validation Successful Spec Specificity Val->Spec MP Mobile Phase Optimization (pH, Buffer, Organic Modifier) Grad Gradient Profile Optimization Det Wavelength Selection (PDA Detection) Acc Accuracy Prec Precision Lin Linearity & Range

References

Axitinib Impurity 2 vs Axitinib N-Oxide

Author: Smolecule Technical Support Team. Date: February 2026

Objective Comparison of the Impurities

The table below summarizes the key characteristics of Axitinib Impurity 2 and a potential N-Oxide impurity based on the search findings.

Feature This compound Potential N-Oxide Impurity
Chemical Name 6-Iodo-1-nitroso-1H-indazole [1] Information not available in search results
CAS Number Not Available [1] Information not available in search results
Molecular Formula C₇H₄IN₃O [1] Information not available in search results
Molecular Weight 273.0 g/mol [1] Information not available in search results
Chemical Structure Information not available in search results
Structural Origin Nitroso derivative of an indazole intermediate [1] Information not available in search results
Primary Use Analytical reference standard for method development and validation (e.g., for ANDA) [1] Information not available in search results

While a specific "Axitinib N-Oxide" is not detailed, the search revealed another oxidative impurity. Axitinib Impurity F (CAS# 1443118-73-7) is a reduced, hydrogenated derivative with a molecular formula of C₂₂H₂₀N₄OS and a molecular weight of 388.5 g/mol [2]. This highlights that multiple process-related and degradant impurities are monitored during drug development.

Experimental Protocols for Impurity Analysis

For researchers working with axitinib impurities, here are detailed methodologies for key analytical experiments.

Protocol 1: Analytical Method Development and Validation using HPLC

This protocol is based on the stated use of Impurity 2 for analytical method development and validation [1].

  • Objective: To develop and validate a specific, accurate, and robust HPLC method for the quantification of this compound in axitinib drug substance.
  • Materials:
    • Reference Standards: Axitinib (drug substance) and this compound [1] [3].
    • Equipment: HPLC system with UV/VIS or DAD detector, analytical column (e.g., C18, 250 x 4.6 mm, 5 µm), and data acquisition software.
    • Reagents: High-purity solvents (acetonitrile, methanol), buffer salts (e.g., potassium dihydrogen phosphate, ammonium formate).
  • Methodology:
    • Preparation of Solutions:
      • Stock Solutions: Prepare separate stock solutions of axitinib and Impurity 2 in a suitable solvent (e.g., methanol or the mobile phase).
      • System Suitability Solution: Prepare a mixture containing axitinib and Impurity 2 at a specific ratio to test resolution.
      • Test Solution: Prepare a solution of the axitinib batch sample.
    • HPLC Conditions (Parameters to be optimized):
      • Mobile Phase: A gradient or isocratic mixture of a buffer and an organic modifier (e.g., 10 mM ammonium formate buffer : acetonitrile).
      • Flow Rate: 1.0 mL/min.
      • Column Temperature: 30°C.
      • Detection Wavelength: 220-280 nm (needs to be established for optimal impurity detection).
      • Injection Volume: 10-20 µL.
    • Validation Parameters:
      • Specificity: Confirm that the Impurity 2 peak is well-resolved from axitinib and other potential impurities.
      • Linearity and Range: Prepare a series of Impurity 2 solutions at different concentrations (e.g., from Limit of Quantification to 0.5%) and plot a calibration curve.
      • Accuracy: Perform a recovery study by spiking known amounts of Impurity 2 into axitinib samples at different levels.
      • Precision: Assess repeatability by multiple injections of a homogeneous sample.
      • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest levels at which the impurity can be detected and quantified with acceptable accuracy and precision.
Protocol 2: Stress Testing to Study Impurity Formation
  • Objective: To force the degradation of axitinib under various stress conditions (hydrolysis, oxidation, photolysis, thermal) and monitor the formation of Impurity 2 and other degradants.
  • Materials: Axitinib drug substance, relevant reagents (e.g., hydrogen peroxide for oxidation, HCl and NaOH for acid/base hydrolysis), and the HPLC method developed in Protocol 1.
  • Methodology:
    • Oxidative Stress: Expose axitinib solution to 3% hydrogen peroxide at room temperature for 24 hours or reflux for a shorter duration. Analyze samples at intervals.
    • Acid/Base Hydrolysis: Reflux axitinib in 0.1M HCl and 0.1M NaOH separately. Neutralize at intervals and analyze.
    • Photostability: Expose solid axitinib to UV and visible light as per ICH Q1B guidelines.
    • Thermal Stability: Heat solid axitinib at 105°C for a defined period.
  • Analysis: Use the validated HPLC method to profile the degradation samples. Identify the retention time of formed Impurity 2 by comparison with the authentic standard.

Workflow for Impurity Identification and Control

The following diagram illustrates the logical workflow for identifying and controlling impurities in drug development, incorporating the use of qualified reference standards.

start Start: Drug Substance (e.g., Axitinib) a Stress Testing (Forced Degradation) start->a b Analytical Screening (e.g., HPLC-UV/DAD) a->b c Detect Unknown Impurities b->c d Obtain Reference Standards (e.g., this compound) c->d e Co-injection Experiment d->e f Peak Match Confirmed? e->f g Advanced Characterization (LC-MS, NMR) f->g No h Impurity Identified f->h Yes g->h i Method Validation & QC h->i

References

Chemical Identity and Available Data for Axitinib Impurity 2

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identification data found for Axitinib Nitroso Impurity 2:

Property Description
Chemical Name 6-Iodo-1-nitroso-1H-indazole [1]
Molecular Formula C₇H₄IN₃O [1]
Molecular Weight 273.0 g/mol [1]
CAS Number Not Available (NA) [1]
SMILES Notation O=NN1N=CC2=C1C=C(I)C=C2 [1]
Role Reference standard for analytical method development, validation (AMV), and Quality Control (QC) during the commercial production of Axitinib [1]

NMR Characterization of Axitinib (API)

While a full NMR spectrum for Impurity 2 was not located, the search results provide a complete characterization for the parent drug, Axitinib, which offers a useful reference. The following ¹H NMR and ¹³C NMR data was recorded in DMSO-d [2].

Nucleus Chemical Shift (δ, ppm) Multiplicity Proton Count
¹H NMR 13.27 s 1H
8.60 d (J = 4.8 Hz) 1H
8.29 d (J = 5.4 Hz) 1H
8.18 d (J = 8.5 Hz) 1H
7.94 d (J = 16.4 Hz) 1H
7.81 t (J = 7.5 Hz) 1H
7.66 d (J = 7.8 Hz) 1H
7.63-7.44 m 3H
7.29 p (J = 7.4, 6.6 Hz) 3H
7.19 d (J = 8.5 Hz) 1H
7.08 d (J = 7.4 Hz) 1H
2.78 d (J = 4.6 Hz) 3H
¹³C NMR 167.89, 154.86, 149.54, 142.01, 141.86, 136.92, 136.88, 135.67, 132.52, 130.32, 129.99, 129.25, 127.80, 126.15, 125.59, 123.66, 122.68, 122.50, 121.79, 120.29, 114.76, 26.13 - -

Key: s = singlet, d = doublet, t = triplet, p = pentet (or quintet), m = multiplet.

Experimental Workflow for Impurity Analysis

For a researcher aiming to characterize an impurity, the process typically follows a logical workflow from synthesis to structural elucidation. The diagram below outlines this general pathway.

Start Start: Identify Impurity Step1 Synthesis or Sourcing Start->Step1 Step2 Purification Step1->Step2 Step3 Structural Elucidation Step2->Step3 Step4 NMR Analysis Step3->Step4 Step5 Mass Spectrometry Step3->Step5 Step6 Data Compilation Step4->Step6 Step5->Step6 End End: Regulatory Filing Step6->End

References

Axitinib Impurity 2 versus other tyrosine kinase inhibitor impurities

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Axitinib Impurity 2

This compound is a known dimeric impurity of the anticancer drug Axitinib, which is a Tyrosine Kinase Inhibitor (TKI) used in cancer therapy [1] [2]. The table below summarizes its core chemical identity:

Property Description
Chemical Name 2,2'-[(2,4-Di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methylbenzamide] [1] [3]
CAS Number 1428728-83-9 [1] [3] [2]
Molecular Formula C₄₄H₃₆N₈O₂S₂ [1] [3] [2]
Molecular Weight 772.94 g/mol [1] [3] [2]
Synonyms Axitinib Dimer, Axitinib Dimer Impurity [1] [3]

Comparison with Other Axitinib Impurities

Axitinib has several other documented impurities. The following table provides a comparative overview of this compound against a selection of nitroso and process-related impurities.

Impurity Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound (Dimer) 1428728-83-9 [1] C₄₄H₃₆N₈O₂S₂ [1] 772.94 [1] Dimer structure with a cyclobutane core [1]
Axitinib Nitroso Impurity 2 N/A C₇H₄IN₃O [4] [5] 273.0 [4] [5] 6-Iodo-1-nitroso-1H-indazole [4] [5]
Axitinib Nitroso Impurity 3 N/A C₁₅H₁₂N₄O₂S [5] 312.3 [5] N-Methyl-2-((1-nitroso-1H-indazol-6-yl)thio)benzamide [5]
Axitinib Nitroso Impurity 4 N/A C₁₅H₁₁IN₄O₂S [5] 438.2 [5] 2-((3-Iodo-1-nitroso-1H-indazol-6-yl)thio)-N-methylbenzamide [5]
Axitinib Impurity 16 886230-75-7 [5] C₁₉H₁₈N₄O₃ [5] 350.4 [5] Nitro-substituted indazole with pyridine and tetrahydropyran groups [5]
Axitinib Impurity 26 885126-34-1 [5] C₁₅H₁₂IN₃OS [5] 409.2 [5] 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide [5]

Role in Research and Analysis

All listed impurities, including this compound, are used as reference standards for analytical purposes in pharmaceutical development and quality control [4] [5] [2]. Their primary applications include:

  • Analytical Method Development and Validation (AMV)
  • Quality Control (QC) during commercial production of Axitinib [4] [5]
  • Supporting regulatory filings like Abbreviated New Drug Applications (ANDA) [4] [5]

Suppliers typically provide these impurities with a Certificate of Analysis (CoA) to ensure regulatory compliance [3] [2].

Critical Safety Considerations for TKI Impurities

While specific toxicology data for this compound is not available in the search results, it is crucial to be aware of the risks associated with TKI impurities in general.

  • Nitrosamine Impurities: Nitroso impurities (like Axitinib Nitroso Impurities 2, 3, and 4) are a class of genotoxic compounds subject to strict regulatory control due to their potential to cause cancer [4] [5].
  • Severe Cutaneous Adverse Reactions (SCARs): Some TKIs have been associated with life-threatening skin reactions, such as Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN) [6]. While these are typically linked to the active drug itself, the role of specific impurities in triggering such reactions is a critical area of monitoring and investigation.

Pathway and Workflow Overview

The following diagram illustrates the role of Axitinib and its impurities in the context of Tyrosine Kinase Inhibitor (TKI) action and drug development workflow.

cluster_top TKI Mechanism (Simplified) cluster_bottom Impurity Analysis Context A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C ATP Binding Site B->C Phosphorylation D Cell Proliferation & Angiogenesis C->D Signal Transduction E Axitinib Drug Substance F Process-Related Impurities E->F G Degradation-Related Impurities E->G H Impurity Analysis & Control F->H G->H I Quality Control (QC) Analytical Method Validation (AMV) H->I

Key Experimental and Handling Considerations

Based on the gathered information, here are protocols and considerations for researchers working with these impurities.

  • Handling and Storage: These impurities are intended for research and analytical use only and are not for human consumption [4] [3] [5]. It is recommended to store them at room temperature, protected from light [5].
  • Experimental Protocols (Generalized): While detailed experimental protocols are not provided in the search results, the use of these impurities typically involves techniques standard in pharmaceutical analysis:
    • Chromatographic Separation: Use of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) to separate the impurity from the main drug compound and other impurities.
    • Detection and Quantification: Employing detectors like PDA (Photodiode Array) or Mass Spectrometry (MS) for identification and quantification against a certified reference standard.
    • Method Validation: Following ICH guidelines to validate the analytical method for parameters such as specificity, accuracy, precision, linearity, and range.

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

7.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

772.24026477 g/mol

Monoisotopic Mass

772.24026477 g/mol

Heavy Atom Count

56

Dates

Last modified: 08-15-2023

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